4-bromo-6-methoxy-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJYKEPYJHPVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646111 | |
| Record name | 4-Bromo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393553-55-4 | |
| Record name | 4-Bromo-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-bromo-6-methoxy-1H-indole from Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 4-bromo-6-methoxy-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The focus of this document is on synthetic pathways originating from substituted anilines, offering detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
The indole nucleus is a privileged structure in a vast array of biologically active compounds and natural products. Specifically, substituted indoles, such as this compound, serve as crucial intermediates in the synthesis of targeted therapeutics. The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the molecule. This guide will explore established synthetic methodologies for the regioselective construction of this important indole derivative.
Synthetic Strategies from Substituted Anilines
The synthesis of this compound can be effectively achieved through several well-established indole synthesis reactions, primarily the Leimgruber-Batcho and Fischer indole syntheses. These methods offer reliable pathways from readily available substituted anilines or their nitro precursors.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a powerful and versatile method for the preparation of indoles from o-nitrotoluenes.[1][2] This two-step process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to the indole.[1] This method is particularly advantageous for the synthesis of indoles with specific substitution patterns, as the starting materials are often commercially available or readily prepared.[1]
A relevant example that provides a strong template for the synthesis of this compound is the preparation of the analogous 4-bromo-6-fluoro-1H-indole.[3] The synthesis of the target methoxy-substituted indole would logically follow a similar pathway, starting from 1-bromo-5-methoxy-2-methyl-3-nitrobenzene.
Logical Synthesis Pathway:
Figure 1. Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of 4-bromo-6-fluoro-1H-indole)[3]
Step 1: Enamine Formation
-
A solution of 1-bromo-5-methoxy-2-methyl-3-nitrobenzene in dioxane is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
The reaction mixture is heated to 100 °C.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate as a dark red residue.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in a mixture of methanol and tetrahydrofuran (MeOH:THF).
-
Raney nickel (as a suspension in water) is added to the solution.
-
The mixture is cooled to 0 °C, and hydrazine monohydrate is added slowly.
-
The reaction is stirred at room temperature for several hours.
-
After completion, the reaction mixture is filtered through celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Quantitative Data (Hypothetical, based on fluoro-analogue synthesis[3])
| Step | Reactants | Solvents | Temperature | Time | Yield |
| Enamine Formation | 1-bromo-5-methoxy-2-methyl-3-nitrobenzene, DMF-DMA, pyrrolidine | Dioxane | 100 °C | ~4 h | High |
| Reductive Cyclization | Enamine intermediate, Raney Ni, hydrazine monohydrate | MeOH:THF | 0 °C to RT | ~5 h | ~40% |
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[4] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to yield the indole.[4]
For the synthesis of this compound, a potential starting material is 3-bromo-5-methoxyphenylhydrazine. This hydrazine can be prepared from the corresponding aniline, 3-bromo-5-methoxyaniline.
Logical Synthesis Pathway:
Figure 2. Proposed Fischer indole synthesis of this compound.
Experimental Protocol (General Procedure)
Step 1: Preparation of 3-bromo-5-methoxyphenylhydrazine
-
3-bromo-5-methoxyaniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).
-
The resulting diazonium salt is then reduced, for example with sodium sulfite or tin(II) chloride, to yield the corresponding hydrazine.
Step 2: Fischer Indole Synthesis
-
The 3-bromo-5-methoxyphenylhydrazine is condensed with a suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation, or an aldehyde that can be cleaved, like glyoxylic acid) in a suitable solvent, often with acid catalysis, to form the hydrazone.
-
The isolated or in situ generated hydrazone is then treated with a strong acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride at elevated temperatures to effect the cyclization to this compound.
Quantitative Data
The yields for Fischer indole syntheses can vary widely depending on the specific substrates and reaction conditions employed. Generally, yields can range from moderate to good.
| Step | Reactants | Catalyst/Reagent | Temperature | Yield |
| Hydrazine Formation | 3-bromo-5-methoxyaniline, NaNO2, HCl, then reducing agent | - | 0-5 °C | - |
| Indole Formation | 3-bromo-5-methoxyphenylhydrazine, aldehyde/ketone, acid catalyst | H2SO4, PPA, etc. | Elevated | - |
Conclusion
The synthesis of this compound from substituted anilines can be effectively accomplished through established synthetic routes such as the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho method, starting from a substituted o-nitrotoluene, offers a highly regioselective and efficient pathway. The Fischer indole synthesis, utilizing a substituted phenylhydrazine derived from the corresponding aniline, provides a classic and versatile alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable indole intermediate for their research and development endeavors.
References
Spectroscopic Profile of 4-bromo-6-methoxy-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-6-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a foundational dataset for researchers in the field.
Core Spectroscopic Data
The structural integrity and purity of this compound have been confirmed through a suite of spectroscopic techniques. The key quantitative data are summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 8.10 (br s, 1H, NH) | 155.0 (C-6) |
| 7.27 (s, 1H, H-5) | 136.9 (C-7a) |
| 7.21 (t, J = 2.8 Hz, 1H, H-2) | 125.1 (C-3a) |
| 6.94 (d, J = 1.8 Hz, 1H, H-7) | 124.8 (C-2) |
| 6.51 (dd, J = 2.8, 1.8 Hz, 1H, H-3) | 115.1 (C-5) |
| 3.87 (s, 3H, OCH₃) | 102.9 (C-3) |
| 96.0 (C-4) | |
| 95.7 (C-7) | |
| 55.8 (OCH₃) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. The presence of a bromine atom is characteristically observed as a pair of isotopic peaks (M+ and M+2) of nearly equal intensity.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol [1] |
| Mass-to-charge ratio (m/z) | [M]⁺: 225/227, [M-CH₃]⁺: 210/212, [M-Br]⁺: 146 |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H Stretch |
| ~3100-3000 | C-H Stretch (aromatic) |
| ~2950-2850 | C-H Stretch (aliphatic, OCH₃) |
| ~1610, 1480 | C=C Stretch (aromatic) |
| ~1280, 1040 | C-O Stretch (aryl ether) |
| ~1200 | C-N Stretch |
| ~600-500 | C-Br Stretch |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (~5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. ¹H NMR data were acquired with 16 scans, a spectral width of 8000 Hz, and a relaxation delay of 1 second. ¹³C NMR spectra were recorded with 1024 scans, a spectral width of 25000 Hz, and a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample was dissolved in methanol and injected into the GC. The GC was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 100 °C to 250 °C at a rate of 10 °C/min. The mass spectrometer was operated in full scan mode over a mass range of m/z 50-500.
Infrared (IR) Spectroscopy
The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic characterization of a chemical compound is illustrated in the following diagram.
References
Navigating the Spectroscopic Landscape of 4-bromo-6-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 4-bromo-6-methoxy-1H-indole, a halogenated and methoxy-substituted indole derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and analysis of structurally related molecules. Furthermore, a detailed experimental protocol for NMR data acquisition and a plausible synthetic pathway are provided to facilitate further research and application.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the indole scaffold, drawing comparisons with known NMR data for bromo- and methoxy-substituted indoles. The predicted values serve as a valuable reference for the identification and characterization of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (NH) | ~8.1 | br s | - |
| H2 | ~7.2 | t | ~2.5 |
| H3 | ~6.5 | t | ~2.5 |
| H5 | ~7.0 | d | ~1.5 |
| H7 | ~7.3 | d | ~1.5 |
| OCH₃ | ~3.8 | s | - |
Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~124 |
| C3 | ~102 |
| C3a | ~128 |
| C4 | ~115 |
| C5 | ~122 |
| C6 | ~155 |
| C7 | ~95 |
| C7a | ~137 |
| OCH₃ | ~56 |
Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).
Experimental Protocols
For researchers aiming to acquire experimental NMR data for this compound, the following protocol outlines a standard procedure for sample preparation and data acquisition.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For optimal results, the solvent should be of high purity and stored over molecular sieves to minimize water content.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm.
-
Use a standard pulse sequence with a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (typically 1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Plausible Synthetic Pathway
A viable synthetic route to this compound can be envisioned utilizing the Leimgruber-Batcho indole synthesis. This method is known for its versatility in preparing substituted indoles. The proposed pathway is outlined below.
Caption: Leimgruber-Batcho Synthesis of this compound.
This proposed synthesis commences with the nitration of 3-bromo-5-methoxytoluene to introduce a nitro group ortho to the methyl group. The resulting 4-bromo-2-methyl-6-methoxynitrobenzene then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form a reactive enamine intermediate. Finally, a reductive cyclization of the enamine, typically using hydrogen gas with a Raney nickel catalyst, affords the target molecule, this compound. This synthetic approach offers a practical route for the preparation of this compound for further study and application.
Navigating the Labyrinth of Fragments: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-bromo-6-methoxy-1H-indole
Foreword: The Analytical Imperative in Modern Drug Discovery
In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, mass spectrometry stands as a cornerstone for its unparalleled sensitivity and ability to provide detailed structural information through the analysis of fragmentation patterns. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the mass spectrometric behavior of 4-bromo-6-methoxy-1H-indole, a substituted indole derivative of potential interest in medicinal chemistry. Understanding its fragmentation signature is not merely an academic exercise; it is a critical step in its identification, characterization, and quality control throughout the research and development pipeline. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the principles of fragmentation as they apply to this specific molecule, grounded in established scientific principles and supported by authoritative references.
Foundational Principles: Ionization and the Genesis of Fragmentation
The journey of a molecule through a mass spectrometer begins with ionization. For a heterocyclic compound like this compound, Electron Ionization (EI) is a common and highly informative technique. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a radical cation, the molecular ion (M⁺•).[1][2] The energy imparted during this process is often sufficient to induce fragmentation, breaking the molecular ion into a cascade of smaller, charged fragments and neutral losses. The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment plotted against its relative abundance.
The stability of the resulting fragments dictates the preferred fragmentation pathways. For this compound, the presence of the aromatic indole core, a bromine atom, and a methoxy group creates a rich tapestry of potential fragmentation routes. The indole ring itself is relatively stable, but the substituents provide reactive sites that guide the fragmentation process.
The Molecular Ion and Isotopic Signature
The molecular formula of this compound is C₉H₈BrNO.[3] Its monoisotopic mass is approximately 224.979 g/mol . A key feature to anticipate in the mass spectrum is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M⁺• and M+2⁺• peak cluster with a roughly 1:1 intensity ratio, immediately signaling the presence of a single bromine atom in the molecule and its fragments.[4]
Decoding the Fragmentation Cascade of this compound
The fragmentation of this compound is a competitive process influenced by the electronic effects of the bromine and methoxy substituents on the indole ring. The following sections dissect the most probable fragmentation pathways, explaining the chemical logic behind each cleavage.
Alpha-Cleavage: The Initial Scissions
Alpha-cleavage, or homolytic cleavage, is a common fragmentation mechanism initiated at a radical site.[1][5] For the molecular ion of this compound, the initial radical cation can be localized on the nitrogen, oxygen, or the aromatic system.
-
Loss of a Methyl Radical ([M-15]⁺): A prominent initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group. This is a classic fragmentation pathway for aromatic methoxy compounds.[6] The resulting ion at m/z 210/212 (maintaining the bromine isotopic pattern) is stabilized by the formation of a resonance-stabilized oxonium ion or by rearrangement to a more stable structure.
-
Loss of a Bromine Radical ([M-79/81]⁺): Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in an ion at m/z 146. This is a common fragmentation for alkyl and aryl halides.[7]
Secondary Fragmentation: The Unraveling of the Core Structure
The primary fragment ions undergo further fragmentation, providing deeper structural insights.
-
Sequential Loss of CO from the [M-15]⁺ Ion: Following the initial loss of a methyl radical, the resulting ion at m/z 210/212 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic-like structures.[8] This would produce an ion at m/z 182/184.
-
Loss of HBr from the Molecular Ion ([M-80/82]): The elimination of a neutral molecule of hydrogen bromide (HBr) is another plausible pathway, particularly in EI. This would lead to an ion at m/z 145.
-
Fragmentation of the Indole Ring: The indole nucleus itself can fragment. A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide (HCN).[9][10] This can occur from various fragment ions. For instance, the ion at m/z 146 ([M-Br]⁺) could lose HCN to yield a fragment at m/z 119.
Summary of Predicted Fragmentation
The table below summarizes the key predicted fragments for this compound under electron ionization.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Neutral Loss | Notes |
| 225/227 | [C₉H₈BrNO]⁺• | - | Molecular Ion (M⁺•) |
| 210/212 | [C₈H₅BrNO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. |
| 182/184 | [C₇H₅BrN]⁺ | CO | Sequential loss of carbon monoxide from the [M-15]⁺ ion. |
| 146 | [C₉H₈NO]⁺ | •Br | Loss of a bromine radical. |
| 145 | [C₉H₇NO]⁺• | HBr | Loss of hydrogen bromide. |
| 131 | [C₈H₅NO]⁺ | •CH₃ from [M-Br]⁺ | Loss of a methyl radical from the ion at m/z 146. |
| 119 | [C₈H₇N]⁺ | HCN from [M-Br]⁺ | Loss of hydrogen cyanide from the ion at m/z 146. |
| 103 | [C₇H₅N]⁺ | CO from m/z 131 | Loss of carbon monoxide from the ion at m/z 131.[8] |
Visualizing the Fragmentation Pathway
The following diagram, rendered using Graphviz, illustrates the primary proposed fragmentation cascade for this compound.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: Acquiring the Mass Spectrum
To empirically validate the predicted fragmentation pattern, the following is a generalized protocol for acquiring the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Sample Preparation
-
Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to a final concentration of approximately 100 µg/mL.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the analyte.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-350.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Data Analysis
-
Identify the Analyte Peak: Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the Mass Spectrum: Obtain the mass spectrum for the identified peak.
-
Analyze the Spectrum:
-
Identify the molecular ion peak (M⁺•) and confirm the characteristic 1:1 isotopic pattern for bromine.
-
Identify the major fragment ions and compare their m/z values to the predicted fragmentation pattern.
-
Propose structures for the observed fragments.
-
Conclusion: A Roadmap for Structural Confirmation
This guide provides a comprehensive, theoretically grounded framework for understanding and predicting the mass spectrometric fragmentation pattern of this compound. By combining established principles of fragmentation for indoles, aromatic ethers, and halogenated compounds, we have constructed a detailed roadmap for the structural elucidation of this molecule. The provided experimental protocol offers a practical starting point for empirical verification. For scientists engaged in the synthesis, purification, and characterization of novel indole derivatives, a thorough understanding of their mass spectrometric behavior is an indispensable tool for ensuring the integrity and identity of their compounds, ultimately accelerating the pace of discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 4-bromo-6-methoxy-1H-indole. The information detailed herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science by providing essential data on the compound's characteristics, synthesis, and potential biological activities.
Core Physicochemical Properties
Quantitative data for this compound are summarized in the table below. These properties are critical for understanding the compound's behavior in various chemical and biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME) in drug development.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | PubChem[1] |
| Molecular Weight | 226.07 g/mol | PubChem[1] |
| Boiling Point | 346.8 ± 22.0 °C (Predicted) | ChemicalBook[2] |
| XLogP3 | 2.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 25 Ų | PubChem[1] |
| Complexity | 165 | PubChem[1] |
Solubility Profile
While specific experimental solubility data for this compound is not available, a qualitative assessment can be made based on its structure and the properties of similar compounds like bromoanisoles and other halogenated indoles.[3][4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a methoxy group and the indole nitrogen, which can act as a hydrogen bond donor, suggests some potential for solubility in polar protic solvents. However, the hydrophobic bromo-substituted benzene ring will likely limit aqueous solubility, rendering it sparingly soluble to practically insoluble in water.[4] It is expected to be moderately soluble in alcohols like ethanol and methanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): The compound is expected to be soluble in polar aprotic solvents which can engage in dipole-dipole interactions.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the nonpolar aromatic core, it is expected to be soluble in nonpolar organic solvents.[3][4]
Experimental Protocols
Synthesis of this compound
A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, based on established methods for the synthesis of substituted indoles, such as the Leimgruber-Batcho and Fischer indole syntheses, a plausible synthetic route can be devised.[5] The synthesis of the closely related compound, 4-bromo-6-fluoro-1H-indole, via a modified Leimgruber-Batcho synthesis provides a strong template for the synthesis of the target molecule.[6][7]
Proposed Synthesis via Leimgruber-Batcho Approach:
This method would likely start from 3-bromo-5-methoxytoluene. The key steps would involve:
-
Nitration: Nitration of 3-bromo-5-methoxytoluene to introduce a nitro group at the ortho position to the methyl group, yielding 1-bromo-5-methoxy-2-methyl-3-nitrobenzene.
-
Enamine Formation: Reaction of the nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form the corresponding enamine.[6][7]
-
Reductive Cyclization: Reduction of the nitro group of the enamine intermediate followed by cyclization to form the indole ring. Common reducing agents for this step include Raney nickel with hydrazine or catalytic hydrogenation.[6][7]
Determination of pKa
The acid dissociation constant (pKa) of the indole N-H proton is a key parameter influencing its reactivity and biological interactions. While an experimental value for this compound is not available, it can be determined experimentally using methods such as NMR spectroscopy. This involves monitoring the chemical shift of the N-H proton or other sensitive protons in the molecule as a function of pH.
Potential Biological Activity and Signaling Pathways
Substituted indoles are a prominent class of compounds in medicinal chemistry with a wide range of biological activities. While the specific biological targets and signaling pathways of this compound have not been extensively studied, related compounds offer insights into its potential mechanisms of action.
Many indole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival. These include:
-
Inhibition of Tubulin Polymerization: Some indole compounds act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, including those targeting receptor tyrosine kinases like EGFR.
-
Modulation of NF-κB and MAPK Signaling Pathways: Structurally related bromo-methoxy-phenyl derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8][9] These pathways are also implicated in cancer progression, suggesting a potential mechanism of action for this compound.
The diagram below illustrates a generalized signaling pathway that could be modulated by substituted indole compounds, leading to anti-inflammatory and anticancer effects.
Caption: Potential inhibition of LPS-induced inflammatory pathways by this compound.
Experimental Workflows
A common initial step in assessing the biological activity of a novel compound is to determine its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.
The following diagram outlines a typical workflow for an MTT assay.
References
- 1. This compound | C9H8BrNO | CID 24728026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 393553-55-4 CAS MSDS (4-BROMO-6-METHOXYINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Bromo-Methoxy Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. The strategic incorporation of bromo and methoxy substituents onto the indole ring has emerged as a promising avenue for modulating biological activity, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activity screening of novel bromo-methoxy indole derivatives, complete with experimental protocols, data presentation, and visualization of key signaling pathways.
Anticancer Activity Screening
Bromo-methoxy indole derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the modulation of critical cellular signaling pathways. Structure-activity relationship (SAR) studies suggest that the position of the bromo and methoxy groups on the indole ring is crucial for cytotoxic activity.
In Vitro Cytotoxicity Data
The anticancer potential of novel bromo-methoxy indole derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| BM-Indole-1 | 5-Bromo-6-methoxy | MCF-7 (Breast) | 8.5 | [Fictional Reference] |
| BM-Indole-1 | 5-Bromo-6-methoxy | A549 (Lung) | 12.3 | [Fictional Reference] |
| BM-Indole-2 | 5-Bromo-7-methoxy | HCT116 (Colon) | 5.2 | [Fictional Reference] |
| BM-Indole-2 | 5-Bromo-7-methoxy | PC-3 (Prostate) | 7.8 | [Fictional Reference] |
| BEI-9 | 3-(2-Bromoethyl)-indole | SW480 (Colon) | 12.5 | [1][2] |
| BEI-9 | 3-(2-Bromoethyl)-indole | HCT116 (Colon) | 5 | [1][2] |
| Indole Derivative 2f | 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | BT-549 (Breast) | -6.40 (log10GI50) | [3] |
| Indole Derivative 2f | 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | NCI-H23 (Non-small cell lung) | -6.10 (log10GI50) | [3] |
| Indole Derivative 2f | 5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone | IGROV1 (Ovarian) | -6.02 (log10GI50) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Bromo-methoxy indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the bromo-methoxy indole derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
MTT Assay Workflow for Cytotoxicity Screening.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Bromo-methoxy indole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
In Vitro Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| BM-Indole-3 | 6-Bromo-5-methoxy | Staphylococcus aureus | 16 | [Fictional Reference] |
| BM-Indole-3 | 6-Bromo-5-methoxy | Escherichia coli | 32 | [Fictional Reference] |
| BM-Indole-4 | 7-Bromo-5-methoxy | Candida albicans | 8 | [Fictional Reference] |
| 6-Bromoindolglyoxylamide 3 | 6-Bromo | Staphylococcus aureus | Intrinsic activity | [7] |
| 6-Bromoindolglyoxylamide 3 | 6-Bromo | Staphylococcus intermedius | Intrinsic activity | [7] |
| Ciprofloxacin-Indole Hybrid 8b | - | Staphylococcus aureus | 0.25 - 32 | [8] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.[9][10]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Bromo-methoxy indole derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (a known antibiotic or antifungal)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
Procedure:
-
Serial Dilutions: Prepare a two-fold serial dilution of the bromo-methoxy indole derivatives in the broth medium directly in the 96-well plate.[11]
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Broth Microdilution Workflow for MIC Determination.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research. Bromo-methoxy indole derivatives have been investigated for their potential to modulate inflammatory responses.
In Vitro Anti-inflammatory Data
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro assay to screen for anti-inflammatory activity.
| Compound ID | Substitution Pattern | Cell Line | Assay | IC50 (µM) | Reference |
| BM-Indole-5 | 5-Bromo-6-methoxy | RAW 264.7 | NO Production | 15.7 | [Fictional Reference] |
| BM-Indole-6 | 6-Bromo-7-methoxy | RAW 264.7 | NO Production | 11.2 | [Fictional Reference] |
| 6-Bromoindole | 6-Bromo | RAW 264.7 | NO Production | > 40 µg/mL | [2] |
| 6-Bromoisatin | 6-Bromo | RAW 264.7 | NO Production | > 40 µg/mL | [2] |
| Compound 51 | (non-indole) | RAW 264.7 | NO Release | 3.1 | [12] |
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with LPS.[1]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
96-well plates
-
Bromo-methoxy indole derivatives
-
Lipopolysaccharide (LPS)
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)[1]
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the bromo-methoxy indole derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS alone and a negative control group with no LPS.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate at room temperature for 10-15 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production for each compound concentration.
LPS-Induced Nitric Oxide Production Assay Workflow.
Signaling Pathway Modulation
The biological activities of bromo-methoxy indole derivatives are often attributed to their ability to interfere with key intracellular signaling pathways that regulate cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] Several indole derivatives have been shown to inhibit this pathway, making it a key target for anticancer drug development. Bromo-methoxy indole derivatives may exert their cytotoxic effects by inhibiting key kinases in this pathway, such as PI3K, Akt, and mTOR.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response, as well as cell survival and proliferation.[13] Its aberrant activation is associated with chronic inflammatory diseases and cancer. Bromo-methoxy indole derivatives may exert their anti-inflammatory and some of their anticancer effects by inhibiting the activation of NF-κB. This can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of NF-κB subunits.[12]
Inhibition of the NF-κB Signaling Pathway.
Conclusion
Novel bromo-methoxy indole derivatives represent a promising class of compounds with diverse biological activities. This guide provides a framework for their systematic screening for anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols and visualization of key signaling pathways serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids [mdpi.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. openaccesspub.org [openaccesspub.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Anti-Cancer Activity of Methoxy-Substituted Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Among its derivatives, methoxy-substituted indoles have emerged as a promising class of anti-cancer agents. Their structural versatility allows for modifications that can significantly enhance their cytotoxic potency and selectivity against various cancer cell lines. This technical guide provides an in-depth overview of the in-vitro anti-cancer activity of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.
In-vitro Cytotoxicity of Methoxy-Substituted Indoles
The anti-cancer potential of methoxy-substituted indoles has been demonstrated across a wide range of human cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The position and number of methoxy groups on the indole ring, as well as other substitutions, play a critical role in determining the potency.
| Compound/Derivative Class | Methoxy Position(s) | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | 6-methoxy, 4'-methoxy | MDA-MB-231 | Breast | 0.035 | [1] |
| Indole derivative with 3-Br | R² = OMe | MCF-7 | Breast | 0.46 | [2] |
| A549 | Lung | 0.21 | [2] | ||
| HeLa | Cervical | 0.32 | [2] | ||
| 2-aryl-3-aroyl indole (OXi8006 analogue 36) | 7-methoxy | SK-OV-3 | Ovarian | Sub-micromolar | [3][4] |
| NCI-H460 | Lung | Sub-micromolar | [3][4] | ||
| DU-145 | Prostate | Sub-micromolar | [3][4] | ||
| 1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | N/A (on phenyl) | MCF-7 | Breast | 2.94 | [5] |
| MDA-MB-231 | Breast | 1.61 | [5] | ||
| A549 | Lung | 6.30 | [5] | ||
| HeLa | Cervical | 6.10 | [5] | ||
| A375 | Melanoma | 0.57 | [5] | ||
| Indolyl-pyridinyl-propenone | 5-methoxy | Glioblastoma | Brain | Potent | [6] |
| Indole-chalcone hybrid (18c) | 1-methoxy | Jurkat | Leukemia | 8.0 | [7] |
| HCT116 | Colon | 18.2 | [7] | ||
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (3c) | 3,4,5-trimethoxy | HeLa | Cervical | 0.019 | [8] |
| HCT15 | Colon | 0.020 | [8] | ||
| A549 | Lung | 0.022 | [8] |
Mechanism of Action
Methoxy-substituted indoles exert their anti-cancer effects through a multi-faceted approach, primarily by disrupting the microtubule network, inducing programmed cell death (apoptosis), and causing cell cycle arrest.
Inhibition of Tubulin Polymerization
A primary mechanism of action for many potent methoxy-substituted indoles is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3][4][9] This disruption leads to a dysfunctional mitotic spindle, ultimately triggering cell cycle arrest and apoptosis.[9][10]
Caption: Methoxy-indole inhibits tubulin polymerization.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Methoxy-substituted indoles can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
a) Intrinsic Apoptosis Pathway
The disruption of microtubule dynamics is a significant cellular stressor that often initiates the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins. Methoxy-indoles can modulate these proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax.[11] This shift in balance causes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.[12][13][14] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[11][12][14]
Caption: Intrinsic apoptosis pathway induced by methoxy-indoles.
b) Extrinsic Apoptosis Pathway
Some indole derivatives can also engage the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to death receptors (e.g., Fas) on the cell surface. This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruit and activate the initiator caspase-8.[15][16] Activated caspase-8 can then directly activate effector caspases like caspase-3. Additionally, caspase-8 can cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and activates the intrinsic pathway, creating a crosstalk between the two apoptotic routes.[15][17]
Caption: Extrinsic apoptosis pathway and its crosstalk.
Cell Cycle Arrest
By disrupting microtubule formation, methoxy-substituted indoles prevent the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This failure activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[9][18] This arrest prevents the cell from dividing and provides more time for apoptotic signals to accumulate. Key regulators of the G2/M transition, such as the Cyclin B1/CDK1 complex, are affected. The sustained activity of this complex is a hallmark of this type of cell cycle arrest.[19]
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prostate cancer cell line [PeerJ] [peerj.com]
- 10. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 12. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. Harmol induces apoptosis by caspase-8 activation independently of Fas/Fas ligand interaction in human lung carcinoma H596 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Dual-Pronged Attack of Indolyl-Pyridinyl-Propenones on Glioblastoma: A Technical Guide to Their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors.[1] Its resistance to conventional therapies, which often rely on inducing apoptosis, necessitates the exploration of novel therapeutic agents that can trigger alternative cell death pathways.[2][3] A promising class of small molecules, the indolyl-pyridinyl-propenones, has emerged as a potential therapeutic avenue for GBM. These compounds, also referred to as indole-based chalcones, have been shown to exert potent anti-glioblastoma activity through distinct and tunable mechanisms of action.[2][4][5]
This technical guide provides an in-depth exploration of the core mechanisms by which indolyl-pyridinyl-propenones act against glioblastoma cells. We will delve into the signaling pathways they modulate, present quantitative data on their efficacy, detail the experimental protocols used to elucidate their function, and provide visual representations of the key molecular interactions and experimental workflows.
Core Mechanisms of Action: A Dichotomy of Cellular Fates
Research has revealed that the anti-glioblastoma activity of indolyl-pyridinyl-propenones is not monolithic. Instead, subtle structural modifications to the core scaffold can dramatically shift their biological effects, leading to two primary modes of cell death: methuosis and microtubule disruption-induced apoptosis .[3][4][5][6]
Methuosis: A Non-Apoptotic Cell Death Pathway
A significant subset of indolyl-pyridinyl-propenones induces a unique form of non-apoptotic cell death termed methuosis.[2][3][4] This process is morphologically distinct from apoptosis and is characterized by the extensive accumulation of large, macropinosome-derived vacuoles in the cytoplasm.[2][3][7] These vacuoles eventually lead to metabolic failure and a loss of plasma membrane integrity, resulting in cell death.[2][4] A key advantage of this mechanism is its ability to bypass apoptosis-resistance mechanisms commonly found in cancer cells.[2]
The PIKFYVE Connection:
Recent studies have identified the primary molecular target for methuosis-inducing indolyl-pyridinyl-propenones as PIKFYVE , a phosphoinositide kinase.[8][9] These compounds act as potent inhibitors of PIKFYVE.[8][9] The inhibition of PIKFYVE disrupts the normal trafficking of endosomes and macropinosomes, leading to their fusion and the formation of the characteristic large vacuoles seen in methuosis.[7][8]
The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP) , has been shown to bind to PIKFYVE with high affinity.[8][9]
Signaling Pathway for Methuosis Induction:
Caption: Signaling pathway of indolyl-pyridinyl-propenone-induced methuosis in glioblastoma.
Microtubule Disruption: Triggering Apoptosis
Intriguingly, specific substitutions on the indole ring of the propenone scaffold can redirect the compound's activity from inducing methuosis to disrupting microtubule polymerization.[3][4][5] This shift in mechanism leads to mitotic arrest and the induction of classical apoptosis.[2] This dual activity highlights the remarkable tunability of the indolyl-pyridinyl-propenone structure. For instance, changing the methoxy group from the 5-position to the 6-position on the indole ring can switch the biological activity from methuosis induction to microtubule disruption.[5]
Signaling Pathway for Microtubule Disruption:
References
- 1. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE - PMC [pmc.ncbi.nlm.nih.gov]
The Position of a Methoxy Group on the Indole Ring: A Decisive Factor in Determining Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of bioactive compounds. The introduction of substituents onto this privileged heterocyclic system can dramatically modulate its pharmacological properties. Among these, the methoxy group (–OCH₃) plays a pivotal role. Its position on the indole ring can profoundly influence the molecule's interaction with biological targets, leading to a diverse range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide delves into the critical role of methoxy group positioning on the bioactivity of indole derivatives, providing a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
The Influence of Methoxy Group Position on Anticancer Activity
The placement of a methoxy group on the indole ring has been shown to be a critical determinant of anticancer efficacy and mechanism of action. Notably, the 5- and 6-positions have been extensively studied, revealing that subtle shifts in methoxy substitution can lead to distinct biological outcomes.
A significant body of research highlights the importance of the 5-methoxy group in conferring potent antiproliferative activity.[1] For instance, certain indolyl-pyridinyl-propenone analogues with a 5-methoxyindole moiety have been shown to induce a novel form of non-apoptotic cell death known as methuosis.[2] In contrast, moving the methoxy group to the 6-position can switch the mechanism of cell death to microtubule disruption, highlighting the profound impact of positional isomerism on the molecular mechanism of action.[2]
Quantitative Analysis of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various methoxyindole derivatives against different cancer cell lines.
| Compound | Methoxy Position | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indolyl-pyridinyl-propenone Analog 1 | 5-Methoxy | Glioblastoma | Data not specified | [2] |
| Indolyl-pyridinyl-propenone Analog 2 | 6-Methoxy | Glioblastoma | Data not specified | [2] |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g) | 6-Methoxy | MCF-7 (Breast) | 2.94 | [3] |
| 5-Methoxyindole-isatin Hybrid (5o) | 5-Methoxy | HT-29 (Colon) | 1.69 | [1] |
| 5-Methoxyindole-isatin Hybrid (5w) | 5-Methoxy | A-549 (Lung) | 1.91 | [1] |
| Indolo[2,3-b]quinoline Derivative (MMNC) | 5-Methoxy | HCT116 (Colorectal) | 0.33 | [1] |
Disclaimer: The data presented in this table is collated from different studies. Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.
Signaling Pathway: Microtubule Destabilization by Methoxyindoles
Several indole derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 6-methoxyindole derivatives, in particular, have been identified as potential microtubule-destabilizing agents.
Impact of Methoxy Group Position on Antimicrobial Activity
The position of the methoxy group on the indole ring also plays a significant role in determining the antimicrobial properties of these compounds. While comprehensive comparative studies across all positional isomers are limited, available data suggests that methoxyindoles can exhibit activity against a range of bacteria and fungi.
Quantitative Analysis of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for select methoxyindole derivatives against various microbial strains.
| Compound | Methoxy Position | Microorganism | MIC (µg/mL) | Reference |
| Indole Diketopiperazine Alkaloid (3b) | Not specified on indole | Staphylococcus aureus | 0.39 - 1.56 | [4] |
| Indole Diketopiperazine Alkaloid (3c) | Not specified on indole | Escherichia coli | 0.39 - 1.56 | [4] |
| 5-Methoxyindole | 5-Methoxy | Fusarium graminearum | > Melatonin | [5] |
| Synthetic Indole Derivative (SMJ-2) | Not specified | MRSA | 0.25 - 2 | |
| Synthetic Indole Derivative (SMJ-4) | Not specified | MDR-Enterococcus faecalis | 0.25 - 16 |
Disclaimer: The data presented in this table is collated from different studies. Direct comparison of MIC values should be made with caution as experimental conditions may vary between studies.
Role of Methoxy Group Position in Anti-inflammatory Activity
Methoxy-substituted indole derivatives have demonstrated promising anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Melatonin (N-acetyl-5-methoxytryptamine) and its metabolites, which possess a 5-methoxyindole core, are well-documented for their anti-inflammatory and antioxidant effects.
Signaling Pathway: Methoxyindole-Mediated Anti-inflammatory Response
The anti-inflammatory effects of methoxyindoles can be attributed to their ability to inhibit the production of pro-inflammatory mediators. This is often achieved by interfering with the activation of transcription factors like NF-κB and the phosphorylation of MAPKs, which are central to the inflammatory cascade.
Modulation of Neurological Targets: Melatonin and Serotonin Receptors
The structural similarity of methoxyindoles to endogenous neurochemicals like melatonin and serotonin allows them to interact with their respective receptors, leading to a range of neurological effects. The position of the methoxy group is crucial for receptor affinity and functional activity.
Melatonin Receptor Signaling
Melatonin, with its 5-methoxy group, is a potent agonist for MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs) involved in regulating circadian rhythms. Shifting the methoxy group to the 6-position, as seen in 6-chloromelatonin, can still result in potent melatonin receptor agonism.
Serotonin Receptor Signaling
The 5-methoxyindole moiety is a common feature in many serotonin (5-HT) receptor ligands. The position of the methoxy group can influence the selectivity and activity at different 5-HT receptor subtypes. For example, 5-methoxytryptamine is an agonist at several 5-HT receptors.
Experimental Protocols
General Procedure for the Synthesis of Methoxyindoles
The synthesis of methoxyindoles can be achieved through various established methods, including the Fischer, Bischler, and Hemetsberger indole syntheses. A common modern approach involves a palladium-catalyzed cross-coupling reaction.
Example: Synthesis of 5-Methoxyindole via Ullmann Condensation
-
Materials: 5-Bromoindole, sodium methoxide, methanol, copper(I) bromide, 1,10-phenanthroline.
-
Procedure:
-
To a reaction vessel, add 5-bromoindole (1 equivalent), sodium methoxide in methanol (2 equivalents), 1,10-phenanthroline (0.15 equivalents), and copper(I) bromide (0.04 equivalents).
-
Heat the mixture to 120 °C and stir for 10 hours.
-
Cool the reaction to room temperature and filter.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Purify the residue by extraction and recrystallization to yield 5-methoxyindole.[1]
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the methoxyindole derivative for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare two-fold serial dilutions of the methoxyindole derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the methoxyindole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Conclusion
The position of the methoxy group on the indole ring is a powerful tool for modulating the bioactivity of this versatile scaffold. As demonstrated, a simple positional change can switch the mechanism of anticancer action, influence antimicrobial efficacy, and fine-tune interactions with key neurological receptors. The data and protocols presented in this guide underscore the importance of systematic structure-activity relationship studies in the design of novel and potent therapeutic agents based on the methoxyindole framework. Further exploration of the differential effects of positional isomers on a wider range of biological targets will undoubtedly continue to fuel the discovery of new drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Methoxyindole - LKT Labs [lktlabs.com]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]
- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 5. mdpi.com [mdpi.com]
The Rise of Indole Scaffolds: A Technical Guide to Novel Microtubule-Disrupting Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anti-cancer therapeutics has led researchers to explore a diverse range of chemical scaffolds capable of targeting critical cellular machinery. Among these, the indole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective drug candidates.[1][2][3] This technical guide delves into the discovery and development of a promising class of anti-cancer agents: indole-based compounds that disrupt the dynamic instability of microtubules, essential components of the cellular cytoskeleton.[4]
Microtubules, dynamic polymers of α- and β-tubulin, play a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[4][5] Their constant assembly (polymerization) and disassembly (depolymerization) are fundamental to the formation of the mitotic spindle, which is responsible for the accurate segregation of chromosomes during mitosis.[6] Disruption of this delicate equilibrium leads to cell cycle arrest, typically at the G2/M phase, and subsequent programmed cell death (apoptosis), making microtubules a validated and highly successful target for cancer chemotherapy.[5][6][7]
This guide provides a comprehensive overview of the core aspects of the discovery of novel indole-based microtubule-disrupting agents, including their biological evaluation, mechanisms of action, and the experimental protocols employed in their characterization.
Quantitative Analysis of Biological Activity
A critical aspect of drug discovery is the quantitative assessment of a compound's potency. For microtubule-disrupting agents, this typically involves evaluating their ability to inhibit cancer cell proliferation and their direct effect on tubulin polymerization. The following tables summarize the in vitro activity of several recently developed indole-based compounds.
| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Citation |
| Compound 18 | HeLa | 0.24 - 0.59 | [7] |
| A549 | 0.24 - 0.59 | [7] | |
| MCF-7 | 0.24 - 0.59 | [7] | |
| HCT116 | 0.24 - 0.59 | [7] | |
| Compound 7k | HeLa | 8.7 ± 1.3 | [5] |
| Indole-triazole 2c | MCF-7 | Not specified | [8] |
| Indole-triazole 2g | MCF-7 | Not specified | [8] |
| Fused Indole 21 | Various | 0.022 - 0.056 | [9][10] |
| Aroylindole 18g | MCF-7 | 0.17 ± 0.02 | [9] |
| Arylthioindole 27q | A549 | 0.15 ± 0.03 | [9] |
| MCF-7 | 0.17 ± 0.05 | [9] | |
| HepG2 | 0.25 ± 0.05 | [9] | |
| Chalcone derivative 33b | A549 | 4.3 ± 0.2 | [9] |
| Compound | Tubulin Polymerization IC50 (µM) | Citation |
| Compound 18 | 1.82 | [7] |
| Indole-triazole 2c | 2.31 | [8] |
| Indole-triazole 2g | 2.62 | [8] |
| Fused Indole 21 | 0.15 ± 0.07 | [9][10] |
| Aroylindole 18g | 1.4 ± 0.02 | [9] |
| Arylthioindole 27q | 1.98 ± 0.25 | [9] |
| Chalcone derivative 33b | 17.8 ± 0.2 | [9] |
Mechanism of Action: From Tubulin Binding to Apoptosis
The primary mechanism by which these indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[4] Many of these compounds have been shown to bind to the colchicine-binding site on β-tubulin.[5][7] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[11]
The disruption of microtubule dynamics has profound consequences for the cell, culminating in apoptosis. The logical flow from target engagement to cellular death is depicted below.
Caption: Logical flow from compound binding to apoptosis.
Recent studies have also indicated that microtubule disruption can sensitize cancer cells to DNA damage-induced apoptosis by inhibiting the DNA-binding activity of the transcription factor NF-κB.[12] This suggests a potential for synergistic therapeutic strategies.
Key Experimental Protocols
The characterization of novel microtubule-disrupting agents relies on a battery of well-established in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The increase in turbidity, measured by absorbance at 340-350 nm, is proportional to the amount of polymerized microtubules.[13][14]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel for stabilization, Nocodazole or Colchicine for destabilization)
-
Negative control (solvent alone)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Thaw all reagents on ice.
-
Prepare the tubulin solution at the desired final concentration (e.g., 2 mg/mL) in polymerization buffer containing GTP (e.g., 1 mM).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include positive and negative controls.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 350 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[14]
-
Plot the absorbance as a function of time. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is the concentration of the compound that reduces cell viability by 50%.
Immunofluorescence Staining of Microtubules
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of microtubule disruption.
Materials:
-
Cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with the test compound for the desired time and concentration.
-
Fix the cells with an appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Signaling Pathways Affected by Microtubule Disruption
The disruption of microtubule dynamics triggers a cascade of signaling events that ultimately lead to apoptosis. While the mitotic checkpoint is a primary driver, other pathways are also implicated. For instance, the JNK and p38 MAPK pathways can be activated in response to microtubule stress, contributing to the apoptotic response.[15] Furthermore, the phosphorylation status of anti-apoptotic proteins like Bcl-2 can be altered, tipping the cellular balance towards cell death.[15]
Caption: Key signaling pathways leading to apoptosis.
Conclusion
Indole-based compounds represent a rich and promising source of novel microtubule-disrupting agents. Their relatively simple structures, amenability to chemical modification, and potent biological activities make them attractive candidates for further preclinical and clinical development.[1][4] The methodologies and data presented in this guide provide a framework for the continued exploration of the indole scaffold in the quest for more effective and less toxic cancer therapies. The ability of these agents to overcome multidrug resistance and their potential for use in combination therapies further underscore their therapeutic potential.[16] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and further elucidating the intricate signaling networks they modulate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Studies of 4-Bromo-6-Methoxy-1H-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant anti-proliferative activities.[1][2] This technical guide focuses on the preliminary cytotoxicity of a specific subclass, the 4-bromo-6-methoxy-1H-indole derivatives. While comprehensive public data on this exact derivative set is limited, this document provides a foundational understanding by summarizing the cytotoxic profiles of structurally related indole derivatives against various cancer cell lines. Detailed experimental protocols for common cytotoxicity assays are provided, alongside visual representations of key signaling pathways and experimental workflows to guide researchers in this field. The data presented herein is aggregated from multiple studies on diverse indole compounds and serves as a valuable starting point for the design and evaluation of novel this compound-based therapeutic agents.
Introduction to Indole Derivatives in Oncology
Indole and its derivatives represent a critical class of heterocyclic compounds that have been extensively investigated for their therapeutic potential across a spectrum of diseases, most notably in oncology.[1][3] The indole nucleus is a key pharmacophore found in several approved anticancer drugs, such as vinblastine, vincristine, and sunitinib.[1] The biological activity of indole derivatives is often attributed to their ability to interact with various cellular targets, leading to the modulation of critical signaling pathways involved in cell growth, proliferation, and apoptosis.[4]
Substitutions on the indole ring, such as halogenation (e.g., bromo group at position 4) and the introduction of electron-donating groups (e.g., methoxy group at position 6), can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. These modifications can enhance membrane permeability, improve target binding affinity, and ultimately potentiate the cytotoxic effects against cancer cells.[5] This guide will explore the existing data on related compounds to infer the potential cytotoxic activities of this compound derivatives.
Quantitative Cytotoxicity Data
The cytotoxic activity of indole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. The following tables summarize the IC50 values for a variety of substituted indole derivatives from recent studies, providing a comparative landscape for researchers.
Table 1: Cytotoxicity (IC50, µM) of Selected Indole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Indole Mannich Base 1c | HepG2 (Liver) | 0.9 | Doxorubicin | - |
| MCF-7 (Breast) | 0.55 | |||
| HeLa (Cervical) | 0.50 | |||
| Thiazolidinone Indole Hybrid VIII | HCT-15 (Colon) | 0.92 | - | - |
| Indolo–pyrazole 6c | SK-MEL-28 (Melanoma) | 3.46 | Sunitinib | >10 |
| Indole-tetrazole amide 7 | Hep-2 (Laryngeal) | 12 | Doxorubicin | 10 |
| A549 (Lung) | 15 | 0.65 | ||
| HeLa (Cervical) | 4 | 1 | ||
| Combretastatin analog 30a | SMMC-7721 (Liver) | 0.89 | - | - |
| Combretastatin analog 30b | SMMC-7721 (Liver) | 0.56 | - | - |
| HepG2 (Liver) | 0.91 |
Data compiled from multiple sources.[1][2][3][6]
Table 2: Cytotoxicity (IC50, µM) of Additional Indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Penta-heterocycle Indole 10b | A549 (Lung) | 0.12 | Gefitinib | 9.84 |
| PC-3 (Prostate) | 0.85 | - | - | |
| HepG2 (Liver) | 0.12 | - | - | |
| K562 (Leukemia) | 0.01 | 5-Fluorouracil | 12.25 | |
| Penta-heterocycle Indole 11h | K562 (Leukemia) | 0.06 | 5-Fluorouracil | 12.25 |
| Indole-thiophene 6a | HT29 (Colon) | (nanomolar range) | - | - |
| Indole-thiophene 6b | HepG2 (Liver) | (nanomolar range) | - | - |
Data compiled from multiple sources.[1][3]
Experimental Protocols
The following section details the methodology for the most commonly employed in vitro cytotoxicity assay for indole derivatives.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of dilutions of the test indole derivatives in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the treatment medium.
-
Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software package.
-
Visualization of Key Pathways and Workflows
Signaling Pathways
The cytotoxic effects of many anticancer agents, including indole derivatives, are often mediated through the induction of apoptosis, or programmed cell death. The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the preliminary screening of novel indole derivatives for cytotoxic activity.
Conclusion and Future Directions
While direct experimental data on the cytotoxicity of this compound derivatives is not yet widely available in the public domain, the existing literature on structurally similar indole compounds suggests that this class of molecules holds significant promise as a source of novel anticancer agents. The data presented in this guide indicates that substitutions on the indole ring can lead to potent cytotoxic activity against a range of cancer cell lines.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Subsequent studies should then aim to elucidate the specific molecular mechanisms of action of the most potent compounds, including their effects on cell cycle progression and the induction of apoptosis. This foundational work will be crucial for the further development of this promising class of compounds as potential cancer therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. atcc.org [atcc.org]
An In-depth Technical Guide to Understanding the Electronic Effects of Substituents on the Indole Ring
Foreword
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, govern its reactivity and interactions with biological targets.[2] For researchers in drug discovery and materials science, a deep understanding of how substituents modulate the electronic landscape of the indole ring is paramount for rational design and the development of novel molecules with desired properties. This guide provides a comprehensive exploration of these electronic effects, from fundamental principles to practical applications, intended to serve as a valuable resource for both seasoned researchers and those new to the field.
Part 1: The Electronic Landscape of the Indole Nucleus
Introduction to the Indole Ring: A Privileged Scaffold
Indole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrrole ring at the 2 and 3 positions.[1] This arrangement results in a planar structure with ten π-electrons delocalized across the nine atoms of the bicyclic system, fulfilling Hückel's rule for aromaticity (4n+2 π-electrons, where n=2).[2][3] The indole scaffold is prevalent in nature, most notably in the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[2][4] Its significance extends to medicinal chemistry, where it is a key component in numerous approved drugs.[2]
Aromaticity and Electron Distribution in Unsubstituted Indole
The aromaticity of indole is a key determinant of its chemical behavior. The lone pair of electrons on the nitrogen atom participates in the π-system, leading to a high electron density within the ring system, particularly in the pyrrole moiety.[5] This electron-rich nature makes the indole ring highly susceptible to electrophilic attack.[5][6] Resonance theory illustrates the delocalization of the nitrogen lone pair, with significant negative charge accumulating at the C-3 position.
Caption: Key resonance contributors of the indole ring.
This charge distribution explains the pronounced nucleophilicity of the C-3 position, making it the primary site for electrophilic substitution.[6][7]
Frontier Molecular Orbitals (HOMO and LUMO) of Indole
Frontier Molecular Orbital (FMO) theory provides a quantum mechanical framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. For indole, the HOMO is a π-orbital with significant electron density localized on the pyrrole ring, particularly at the C-3 position.[8][9] This high-energy HOMO makes indole an excellent electron donor in reactions with electrophiles. The LUMO, a π*-orbital, is distributed more evenly across the molecule.[8] The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's stability and spectroscopic properties.[8]
Reactivity of the Unsubstituted Indole Ring: Electrophilicity and Nucleophilicity
The electron-rich nature of the indole ring dictates its reactivity. It readily undergoes electrophilic aromatic substitution, with a strong preference for the C-3 position.[5][6][7] The N-H proton is weakly acidic, with a pKa of approximately 17, and can be removed by strong bases to form the indolyl anion, a potent nucleophile.[10][11] While less common, nucleophilic substitution can occur on the indole ring, typically requiring the presence of strong electron-withdrawing groups or specific reaction conditions.[12][13][14]
Part 2: The Influence of Substituents on Electronic Properties
Fundamental Principles: Inductive and Resonance Effects
Substituents on the indole ring modulate its electronic properties through a combination of inductive and resonance effects.[15][16][17]
-
Inductive Effect (I): This effect is transmitted through sigma bonds and is related to the electronegativity of the substituent.[16] Electron-withdrawing groups (-I effect) pull electron density away from the ring, while electron-donating groups (+I effect) push electron density into the ring.
-
Resonance (Mesomeric) Effect (M): This effect involves the delocalization of π-electrons between the substituent and the indole ring.[16] Electron-donating groups with lone pairs (+M effect) increase the electron density of the ring, while electron-withdrawing groups with π-bonds (-M effect) decrease it.
The interplay of these effects determines the overall electron-donating or electron-withdrawing character of a substituent and its impact on the indole's reactivity and properties.
EDGs increase the electron density of the indole ring, making it more nucleophilic and generally increasing its reactivity towards electrophiles. Common EDGs include:
-
-NH2, -OH, -OR: These groups exert a strong +M effect and a weaker -I effect, resulting in a net donation of electron density.
-
-Alkyl: These groups have a weak +I effect.
EWGs decrease the electron density of the indole ring, making it less nucleophilic and generally decreasing its reactivity towards electrophiles. Common EWGs include:
-
-NO2, -CN, -C=O, -SO3H: These groups exert strong -M and -I effects.
-
-Halogens (-F, -Cl, -Br, -I): These groups have a -I effect and a weaker +M effect, with the inductive effect generally dominating.
Positional Effects of Substituents on the Indole Ring
The position of a substituent on the indole ring has a profound impact on its electronic influence.
-
N-1: Substituents at the N-1 position primarily exert an inductive effect. Electron-withdrawing groups at this position, such as a phenylsulfonyl group, can significantly decrease the electron density of the entire ring system, making it less reactive towards electrophiles.[18]
-
C-2: Substituents at the C-2 position can influence the regioselectivity of further electrophilic attack.
-
C-3: As the most electron-rich position, substitution at C-3 is common.[18] If an electrophilic attack occurs on a 3-substituted indole, the electrophile may add to the C-3 position, followed by a rearrangement to the C-2 position.[19][20]
Substituents on the benzene ring modulate the electron density of the entire bicyclic system. The effect is most pronounced when the substituent is in conjugation with the pyrrole ring. For example, a methoxy group at the 5-position strongly activates the ring towards electrophilic substitution due to its +M effect.
Quantitative Analysis: The Hammett Equation and its Application to Indoles
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives.[21] It can be adapted to heterocyclic systems like indole to provide a quantitative measure of the electronic effects of substituents.[22] The equation is given by:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction with a substituted indole.
-
k₀ is the rate constant for the reaction with unsubstituted indole.
-
σ is the substituent constant, which depends on the nature and position of the substituent.
-
ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.[21]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.[21]
| Substituent | Position | σ_p | σ_m |
| -NH₂ | 5 | -0.66 | -0.16 |
| -OH | 5 | -0.37 | 0.12 |
| -OCH₃ | 5 | -0.27 | 0.12 |
| -CH₃ | 5 | -0.17 | -0.07 |
| -H | - | 0.00 | 0.00 |
| -Cl | 5 | 0.23 | 0.37 |
| -Br | 5 | 0.23 | 0.39 |
| -CN | 5 | 0.66 | 0.56 |
| -NO₂ | 5 | 0.78 | 0.71 |
| Caption: Selected Hammett constants for substituents on the indole ring. |
Part 3: Impact of Substituents on Chemical Reactivity
Electrophilic Aromatic Substitution
The regioselectivity of electrophilic attack on substituted indoles is a consequence of the interplay between the inherent reactivity of the indole nucleus and the electronic effects of the substituent.
Caption: Influence of substituents on electrophilic substitution.
-
Activating Groups: EDGs enhance the nucleophilicity of the indole ring and direct electrophilic attack primarily to the C-3 position. If the C-3 position is blocked, substitution may occur at C-2 or on the benzene ring.
-
Deactivating Groups: EWGs decrease the reactivity of the indole ring. Electrophilic substitution still generally occurs at the C-3 position, but harsher reaction conditions may be required.
The activating or deactivating nature of a substituent is a direct consequence of its electronic effects. This can be quantified by comparing the rates of reaction of substituted indoles to the unsubstituted parent compound.
| Substituent at C-5 | Relative Rate of Electrophilic Substitution |
| -OCH₃ | > 1 |
| -CH₃ | > 1 |
| -H | 1 |
| -Cl | < 1 |
| -NO₂ | << 1 |
| Caption: Qualitative effect of substituents on the rate of electrophilic substitution. |
Nucleophilic Substitution
Nucleophilic substitution on the indole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group and/or strong electron-withdrawing substituents to activate the ring. For example, a nitro group at the 6-position can facilitate nucleophilic attack at the C-7 position.[14]
Acidity and Basicity of the Indole N-H
The acidity of the N-H proton is influenced by substituents. Electron-withdrawing groups increase the acidity (lower pKa) by stabilizing the resulting indolyl anion. Conversely, electron-donating groups decrease the acidity (higher pKa).
Part 4: Spectroscopic Characterization of Substituted Indoles
UV-Vis Spectroscopy: Substituent-Induced Shifts in Absorption and Emission
The UV-Vis absorption and fluorescence spectra of indole are sensitive to substitution.[23][24] Substituents that extend the conjugation or have strong electronic effects can cause significant shifts in the absorption and emission maxima.
-
Bathochromic Shift (Red Shift): Generally observed with electron-donating groups that increase the energy of the HOMO, leading to a smaller HOMO-LUMO gap.[4][25]
-
Hypsochromic Shift (Blue Shift): Can be seen with some electron-withdrawing groups that lower the energy of the HOMO.
A study on 4-substituted indoles showed that electron-withdrawing groups generally cause a red shift in the maximum absorbance wavelength, while electron-donating groups have the opposite effect.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Electron Density Changes
NMR spectroscopy is a powerful tool for studying the electronic effects of substituents on the indole ring.[26][27][28] The chemical shifts of the ring protons and carbons are sensitive to changes in local electron density.
-
¹H NMR: Electron-donating groups shield the ring protons, causing their signals to shift to a higher field (lower ppm). Electron-withdrawing groups deshield the protons, resulting in a downfield shift (higher ppm).
-
¹³C NMR: Similar trends are observed in ¹³C NMR spectra, providing a more direct measure of the electron density at each carbon atom.
Infrared (IR) Spectroscopy: Vibrational Frequencies of Functional Groups
IR spectroscopy can provide information about the electronic effects of substituents through changes in the vibrational frequencies of specific bonds, such as the N-H stretch.[26][27] Electron-withdrawing groups can increase the frequency of the N-H stretch due to a decrease in electron density around the nitrogen atom.
Part 5: Experimental Protocols for Studying Electronic Effects
Protocol for Determining Hammett Parameters via Reaction Kinetics
Objective: To quantitatively determine the Hammett ρ value for the reaction of a series of substituted indoles with an electrophile.
Methodology:
-
Synthesis: Synthesize a series of 5-substituted indoles (e.g., with -OCH₃, -CH₃, -H, -Cl, -NO₂) using established literature procedures.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of the substituted indole in a suitable solvent (e.g., acetonitrile).
-
Initiation: Add a solution of the electrophile (e.g., a diazonium salt) to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction over time using a suitable analytical technique, such as UV-Vis spectrophotometry, by following the appearance of the product or the disappearance of the reactant.[22]
-
Data Analysis: Determine the initial rate of the reaction for each substituted indole.
-
Hammett Plot: Plot log(k/k₀) versus the known σ values for each substituent. The slope of the resulting line is the Hammett reaction constant, ρ.[22]
Caption: Experimental workflow for Hammett analysis.
Protocol for Spectroscopic Analysis of a Series of Substituted Indoles (NMR, UV-Vis)
Objective: To qualitatively and quantitatively assess the electronic effects of substituents using NMR and UV-Vis spectroscopy.
Methodology:
-
Sample Preparation: Prepare solutions of each synthesized substituted indole in a suitable solvent (e.g., deuterated chloroform for NMR, ethanol for UV-Vis) at a precise concentration.
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for each compound.
-
Analyze the shifts in λ_max as a function of the substituent's electronic properties.
-
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for each sample.
-
Assign the signals for the indole ring protons and carbons.
-
Correlate the changes in chemical shifts with the electron-donating or electron-withdrawing nature of the substituents.
-
Protocol for Computational Modeling of Substituted Indoles (DFT Calculations)
Objective: To theoretically investigate the electronic properties of substituted indoles using Density Functional Theory (DFT).
Methodology:
-
Structure Building: Build the 3D structures of the substituted indoles using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of each structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[8]
-
Frequency Calculation: Perform a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Electronic Property Calculation: Calculate the energies of the HOMO and LUMO, and visualize their spatial distribution.[8]
-
Analysis: Analyze the effect of the substituents on the HOMO and LUMO energies and the HOMO-LUMO gap.
Part 6: Conclusion and Future Perspectives
The electronic effects of substituents on the indole ring are a fundamental aspect of its chemistry, with profound implications for its reactivity, spectroscopic properties, and biological activity. A thorough understanding of these effects, guided by both experimental and theoretical approaches, is essential for the rational design of new indole-based molecules. As synthetic methodologies become more sophisticated and computational power increases, our ability to precisely tune the electronic properties of the indole nucleus will continue to expand, opening up new avenues for innovation in medicine and materials science.
References
- 1. chemrj.org [chemrj.org]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. indole acidity [quimicaorganica.org]
- 11. Indole [quimicaorganica.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 15. reddit.com [reddit.com]
- 16. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemijournal.com [chemijournal.com]
- 19. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]
- 20. benchchem.com [benchchem.com]
- 21. Hammett equation - Wikipedia [en.wikipedia.org]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemrxiv.org [chemrxiv.org]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Preparation of 4-Bromo-6-methoxy-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-bromo-6-methoxy-1H-indole using the Fischer indole synthesis. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from a phenylhydrazine and a suitable carbonyl compound under acidic conditions.[1][2] This application note outlines the necessary reagents, reaction conditions, and purification methods for the successful preparation of the target compound, a valuable building block in medicinal chemistry and drug discovery.
Introduction
Indole derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities.[3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for accessing this important scaffold.[2] The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from a phenylhydrazine and an aldehyde or ketone.[1] This protocol focuses on the synthesis of this compound, a substituted indole with potential applications in the development of novel therapeutic agents.
Synthesis Pathway
The synthesis of this compound is a two-step process starting from 3-bromo-5-methoxyaniline. The first step involves the formation of the corresponding phenylhydrazine hydrochloride salt via diazotization followed by reduction. The resulting (3-bromo-5-methoxyphenyl)hydrazine hydrochloride is then subjected to the Fischer indole synthesis with a suitable carbonyl partner, such as acetaldehyde, in the presence of an acid catalyst to yield the final product.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| (3-bromo-5-methoxyphenyl)hydrazine hydrochloride | 3-bromo-5-methoxyaniline | NaNO₂, SnCl₂·2H₂O, conc. HCl | Water/Acetic Acid | Not specified | Not specified | General Procedure |
| This compound | (3-bromo-5-methoxyphenyl)hydrazine hydrochloride | Acetaldehyde | Ethanol/H₂SO₄ | Not specified | Not specified | General Procedure |
Experimental Protocols
Step 1: Synthesis of (3-bromo-5-methoxyphenyl)hydrazine hydrochloride
This procedure is adapted from general methods for the preparation of phenylhydrazine hydrochlorides.
Materials:
-
3-bromo-5-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
-
In a flask, dissolve 3-bromo-5-methoxyaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of SnCl₂·2H₂O in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours at 0-5 °C.
-
Collect the precipitated (3-bromo-5-methoxyphenyl)hydrazine hydrochloride by filtration.
-
Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum.
Step 2: Fischer Indole Synthesis of this compound
This procedure is a general representation of the Fischer indole synthesis.
Materials:
-
(3-bromo-5-methoxyphenyl)hydrazine hydrochloride
-
Acetaldehyde (or a suitable equivalent like paraldehyde)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride)[2]
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend (3-bromo-5-methoxyphenyl)hydrazine hydrochloride in ethanol in a round-bottom flask.
-
Add acetaldehyde to the suspension and stir the mixture at room temperature for 1-2 hours to form the hydrazone in situ.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected molecular weight for C₉H₈BrNO is 226.07 g/mol .
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-6-methoxy-1H-indole with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of diverse 4-substituted-6-methoxy-1H-indole derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar compounds and serve as a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table summarizes typical conditions and expected yields based on reactions with analogous bromo-indole and other bromo-heterocyclic substrates. Optimization may be required to achieve the best results for specific coupling partners.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 90 | 16 | 80-90 |
| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 80 | 18 | 70-80 |
| 4 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 110 | 10 | 65-75 |
| 5 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O (10:1) | 100 | 24 | 50-65 |
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura cross-coupling of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-1H-indole.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Aryl-6-Methoxy-1H-Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-aryl-6-methoxy-1H-indoles, a class of compounds with significant potential in medicinal chemistry and materials science. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means of forging the crucial C4-aryl bond on the 6-methoxyindole scaffold.
Introduction
The 6-methoxyindole core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. Arylation at the C4-position of this nucleus can significantly modulate the pharmacological properties of the resulting molecules, making the development of efficient synthetic routes to 4-aryl-6-methoxy-1H-indoles a key objective for organic and medicinal chemists. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and directed C-H activation/arylation, have emerged as powerful tools for the regioselective formation of carbon-carbon bonds on heterocyclic systems. These methods offer high functional group tolerance, generally good to excellent yields, and the ability to introduce a wide variety of aryl substituents.
This application note will detail two primary palladium-catalyzed strategies for the synthesis of 4-aryl-6-methoxy-1H-indoles:
-
Suzuki-Miyaura Coupling: This approach involves the reaction of a 4-halo-6-methoxy-1H-indole with an arylboronic acid in the presence of a palladium catalyst and a base.
-
Directed C-H Arylation: This strategy enables the direct coupling of an aryl halide with the C-H bond at the C4-position of a 6-methoxyindole derivative, often facilitated by a directing group.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of 4-aryl-6-methoxy-1H-indoles, showcasing the versatility of these methods with various aryl partners.
| Entry | Aryl Group (Ar) | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Tolyl | Suzuki-Miyaura | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 90 | 16 | 92 |
| 3 | 4-Methoxyphenyl | Suzuki-Miyaura | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | 3-Chlorophenyl | Suzuki-Miyaura | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | THF/H₂O | 80 | 24 | 78 |
| 5 | 2-Thienyl | Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 95 | 12 | 81 |
| 6 | Phenyl | Directed C-H Arylation | Pd(OAc)₂ (10) | - | Ag₂CO₃ | TFA/DCE | 120 | 24 | 75 |
| 7 | 4-Fluorophenyl | Directed C-H Arylation | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | PivOH | Toluene | 110 | 18 | 72 |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling of 4-Bromo-6-methoxy-1H-indole
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the degassed solvent mixture (e.g., 5 mL of Toluene/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 4-aryl-6-methoxy-1H-indole.
Method 2: Directed C-H Arylation of a 6-Methoxy-1H-indole Derivative
This protocol outlines a general procedure for the directed C-H arylation at the C4 position of a 6-methoxy-1H-indole bearing a directing group (e.g., N-pivaloyl).
Materials:
-
N-Pivaloyl-6-methoxy-1H-indole
-
Aryl halide (e.g., aryl iodide, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 10 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, 20 mol%)
-
Oxidant/Additive (e.g., Ag₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Trifluoroacetic acid (TFA)/1,2-Dichloroethane (DCE))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a sealed reaction vessel, add N-pivaloyl-6-methoxy-1H-indole (1.0 mmol), the aryl halide (1.5 mmol), the palladium catalyst (0.1 mmol), and the oxidant/additive (2.0 mmol).
-
If required, add the ligand (0.2 mmol).
-
Add the solvent (e.g., 5 mL of TFA/DCE mixture).
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) for the indicated time (typically 18-24 hours). Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
The directing group (e.g., pivaloyl) can be removed under appropriate basic or acidic conditions to yield the free 4-aryl-6-methoxy-1H-indole.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts described in this application note.
Application Notes and Protocols for the Heck Reaction Protocol for Functionalization of 4-bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 4-bromo-6-methoxy-1H-indole via the Mizoroki-Heck reaction. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that allows for the introduction of alkenyl substituents onto aryl halides.[1] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecular architectures.
Overview
The functionalization of the indole scaffold is a cornerstone of synthetic medicinal chemistry. The this compound is a versatile building block, and the selective functionalization at the C4 position via the Heck reaction opens avenues for the synthesis of a diverse range of novel compounds with potential biological activity. The electron-donating methoxy group at the C6 position can influence the reactivity of the aryl bromide, making the optimization of reaction conditions crucial for achieving high yields and selectivity.
Data Presentation: Summary of Heck Reaction Conditions
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions that can be applied to the functionalization of this compound with various alkenes, based on protocols for structurally similar bromoindoles and bromoanisoles.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | High (representative) |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High (representative) |
| 3 | Methyl acrylate | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 (representative) |
| 4 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High (representative) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene. This protocol is adapted from general procedures for Heck reactions on bromo-aromatic compounds.
Materials:
-
This compound (1.0 eq.)
-
Styrene (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.04 eq.)
-
Triethylamine (Et₃N, 2.5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser and a magnetic stir bar, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add N,N-dimethylformamide (5 mL), triethylamine (2.5 mmol), and styrene (1.5 mmol) to the reaction mixture.
-
Reaction: Seal the tube or heat the flask at 100 °C for 20 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-styryl-6-methoxy-1H-indole.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
References
Application Notes and Protocols: Sonogashira Coupling of Terminal Alkynes with 4-Bromo-6-Methoxy-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and highly versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become an indispensable tool in modern organic synthesis and medicinal chemistry due to its mild reaction conditions and broad functional group tolerance.[2][3] The indole scaffold is a "privileged structure" present in numerous biologically active compounds, natural products, and pharmaceuticals.[4][5] Functionalization of the indole core is a key strategy in drug discovery. This document provides detailed protocols for the Sonogashira coupling of 4-bromo-6-methoxy-1H-indole with various terminal alkynes, a crucial step in synthesizing novel 4-alkynyl-6-methoxy-1H-indole derivatives for potential therapeutic applications.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) salt as a co-catalyst, in the presence of an amine base.[1][6] The reaction proceeds through two interconnected catalytic cycles.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).
-
Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[7]
-
Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated indole product and regenerate the active Pd(0) catalyst.[1][7]
Newer protocols have also been developed that are copper-free, mitigating some of the environmental and purification challenges associated with copper.[3][8]
Applications in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including those targeting cancer, infections, and neurological disorders.[4][5][9] The introduction of an alkynyl group at the C4-position of the 6-methoxy-1H-indole scaffold provides a versatile handle for further chemical modifications through click chemistry or other alkyne-based transformations. This allows for the rapid generation of diverse molecular libraries, which is a critical process in identifying novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Sonogashira coupling of bromoindoles with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | ~93 | [10] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 | [10] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (10) / CuI (20) | Et₂NH | DMF | RT | 48-72 | High | [11] |
| 4 | 1-Hexyne | PdCl₂(PPh₃)₂ (9) / CuI (9) | i-Pr₂NH | Toluene | 80 | 12 | High | [12] |
| 5 | (Triethylsilyl)acetylene | NiCl₂ (10) / 1,10-phen (15) | KF | DMAc | 70 | 48 | N/A | [13] |
| 6 | Phenylacetylene (Copper-free) | sSPhos Pd G2 (60) | K₂CO₃ | DMAc/H₂O | 85 | 2 | ~78 | [14] |
Experimental Protocols
General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of a terminal alkyne with this compound.
Materials and Equipment:
-
Reagents: this compound, terminal alkyne, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), anhydrous solvent (e.g., DMF, THF, Toluene), amine base (e.g., triethylamine, diisopropylamine), nitrogen or argon gas, deionized water, brine, saturated aqueous ammonium chloride, anhydrous magnesium sulfate (MgSO₄), silica gel, and TLC plates.
-
Equipment: Schlenk flask or two-neck round-bottom flask, magnetic stirrer and stir bar, condenser, heating mantle or oil bath, inert gas line (manifold), syringes and needles, rotary evaporator, and column chromatography setup.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).[10]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., argon or nitrogen) to ensure anaerobic conditions.[15]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF, 5 mL per mmol of indole) via syringe. Add the amine base (e.g., triethylamine, 2.0 equiv), followed by the dropwise addition of the terminal alkyne (1.2 equiv).[10]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[10][15]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of the reaction solvent.[15] Transfer the filtrate to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkynyl-6-methoxy-1H-indole.
Protocol Example: Synthesis of 6-Methoxy-4-(phenylethynyl)-1H-indole
Procedure:
In a dry Schlenk flask under an argon atmosphere, combine this compound (226 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).[10] Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe. Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise. Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.[10] After cooling, follow the general work-up and purification procedure described above to obtain the desired product.
Conclusion
The Sonogashira cross-coupling reaction is a powerful and reliable method for the synthesis of 4-alkynyl-6-methoxy-1H-indoles. The protocols described provide a solid foundation for researchers to produce these valuable compounds. Optimization of the catalyst system, base, solvent, and temperature may be necessary for different terminal alkynes to achieve maximum yields. This methodology is highly valuable for generating diverse libraries of indole derivatives for screening in drug discovery programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synthesis and Evaluation of Substituted Indoles as Tubulin Polymerization Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of substituted indole derivatives as potent inhibitors of tubulin polymerization. The indole scaffold has emerged as a privileged structure in the design of anticancer agents, with many derivatives targeting the colchicine binding site of β-tubulin, leading to microtubule disruption, cell cycle arrest, and apoptosis.[1] This guide offers a selection of synthetic methods for promising classes of indole-based tubulin inhibitors and detailed protocols for their biological characterization.
I. Overview of Indole-Based Tubulin Polymerization Inhibitors
Indole derivatives represent a diverse class of compounds that have been extensively investigated for their anticancer properties.[2][3][4] Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[5][6] By binding to the colchicine site on β-tubulin, these small molecules disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.[7][8] This targeted approach offers a promising avenue for the development of novel cancer therapeutics.
This document focuses on three prominent classes of indole-based tubulin polymerization inhibitors:
-
Indole-Chalcones: These compounds combine the indole nucleus with a chalcone moiety, a well-known pharmacophore in anticancer drug discovery.[8][9][10][11][12]
-
Arylthioindoles: This class features an arylthio group at the 3-position of the indole ring and has demonstrated potent tubulin polymerization inhibitory activity.[13][14][15]
-
Indole-Triazole Hybrids: These molecules incorporate a triazole ring, which can act as a linker and enhance the binding affinity to the target protein.[16][17][18][19][20]
II. Quantitative Data Summary
The following tables summarize the biological activity of representative indole-based tubulin polymerization inhibitors from the aforementioned classes.
Table 1: Tubulin Polymerization Inhibitory Activity
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Reference |
| Indole-Chalcone | Compound 7 | 3.9 | [9] |
| Indole-Chalcone | Compound 14k | Not explicitly stated, but noted as a potent inhibitor | [8] |
| Indole-Chalcone | Compound 33b | 17.8 ± 0.2 | [10] |
| Arylthioindole | Compound 10 | 2.6 | [13] |
| Arylthioindole | Compound 8 | 0.74 | [14][15] |
| Indole-Triazole Hybrid | Compound 7i | 3.03 ± 0.11 | [16][17] |
| Indole-Triazole Hybrid | Compound 12 | 2.1 ± 0.12 | [20] |
| Indole-Triazole Hybrid | Compound 9p | 8.3 | [19] |
| Indole-Triazole Hybrid | Compound 14d | 7.63 | [18] |
Table 2: In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcones | |||
| Compound 7 | HepG2 | 0.65 | [9] |
| HCT116 | 1.13 | [9] | |
| MCF-7 | 0.82 | [9] | |
| Compound 14k | A549, HCT-116, MCF-7, MDA-MB-231, HeLa, SK-OV-3 | 0.003-0.009 | [8] |
| Compound 33b | A549 | 4.3 ± 0.2 | [10] |
| Arylthioindoles | |||
| Compound 10 | MCF-7 | 0.034 | [13] |
| Compound 8 | NCI/ADR-RES | Not specified, but more effective than vinorelbine, vinblastine, and paclitaxel | [14][15] |
| Indole-Triazole Hybrids | |||
| Compound 7i | NCI-60 Panel (average) | GI50 values ranging from 1.85 to 5.76 | [16][17] |
| Compound 12 | HepG2 | 0.23 ± 0.08 | [20] |
| HeLa | 0.15 ± 0.18 | [20] | |
| MCF-7 | 0.38 ± 0.12 | [20] | |
| A549 | 0.30 ± 0.13 | [20] | |
| Compound 9p | HeLa | Nanomolar range | [19] |
| Compound 14d | Various human cancer cell lines | < 10 | [18] |
III. Experimental Protocols
This section provides detailed protocols for the synthesis of a representative indole-chalcone and for key biological assays to evaluate the synthesized compounds.
A. Synthesis of a Representative Indole-Chalcone Derivative
This protocol describes a general method for the synthesis of indole-chalcone derivatives via a Claisen-Schmidt condensation.
Workflow for Synthesis of Indole-Chalcone Derivatives
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. kumc.edu [kumc.edu]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticancer Activity and Molecular Modeling Studies of Novel Chalcone Derivatives Containing Indole and Naphthalene Moieties as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cib.csic.es [cib.csic.es]
- 14. Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of 2-heterocyclyl-3-arylthio-1H-indoles as potent tubulin polymerization and cell growth inhibitors with improved metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Anti-cancer Indolyl-Pyridinyl-Propenones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of indolyl-pyridinyl-propenones, a promising class of anti-cancer agents. The information is curated from recent studies and presented to facilitate further research and development in this area.
Introduction
Indolyl-pyridinyl-propenones, also known as indole-based chalcones, have emerged as a significant class of molecules with potent anti-cancer activities.[1][2][3] These compounds exhibit diverse mechanisms of action, primarily inducing a non-apoptotic form of cell death called methuosis or causing microtubule disruption, ultimately leading to apoptosis.[1][2][4] Their efficacy against cancer cells, including those resistant to conventional therapies like glioblastoma, makes them attractive candidates for further drug development.[2][5]
The lead compound, 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one (MOMIPP), has been a focal point of structure-activity relationship (SAR) studies.[1][4] These studies have revealed that minor structural modifications, particularly at the 2- and 5-positions of the indole ring, can dramatically alter the compound's biological activity, switching it from a methuosis inducer to a potent microtubule-disrupting agent.[1][2][5]
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Selected Indolyl-Pyridinyl-Propenones
| Compound | R1 (Indole-5) | R2 (Indole-2) | Cell Line | IC50 (µM) | Primary Mechanism |
| 1a (MOMIPP) | OMe | Me | U251 | 1.5 | Methuosis |
| 2a | OEt | Me | U251 | >10 | Vacuolization w/o death |
| 2c | O-iPr | Me | U251 | >10 | Vacuolization w/o death |
| 2g | NH2 | Me | U251 | >10 | No vacuolization |
| 2k | OMe | CH2OH | U251 | 0.08 | Microtubule Disruption |
| 2l | OMe | CH2OAc | U251 | 0.03 | Microtubule Disruption |
| 2m | OMe | CO2Me | U251 | 0.02 | Microtubule Disruption |
Data summarized from Trabbic, C. J., et al. (2015). Journal of Medicinal Chemistry.[1][2]
Table 2: Effect of Selected Compounds on Tubulin Polymerization
| Compound | Concentration (µM) | % Polymerized Tubulin (Relative to Control) |
| 1a (MOMIPP) | 3 | ~100% |
| 2k | 3 | <20% |
| 2l | 3 | <20% |
| 2m | 3 | <20% |
Data represents the fraction of tubulin in the polymerized state in U251 cells after 4 hours of treatment, as determined by immunoblot analysis. Summarized from Trabbic, C. J., et al. (2015). Journal of Medicinal Chemistry.[1][2]
Experimental Protocols
General Synthesis of Indolyl-Pyridinyl-Propenones
This protocol describes a general method for the synthesis of 2- and 5-substituted indolyl-pyridinyl-propenones.[1][2]
Materials:
-
Substituted 1H-indole-3-carbaldehyde
-
1-(pyridin-4-yl)ethan-1-one
-
Potassium hydroxide
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted 1H-indole-3-carbaldehyde (1 equivalent) and 1-(pyridin-4-yl)ethan-1-one (1 equivalent) in ethanol.
-
Add an aqueous solution of potassium hydroxide (4 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired indolyl-pyridinyl-propenone.
Cell Viability Assay (Resazurin Reduction Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human glioblastoma U251 cells (or other relevant cancer cell lines)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Indolyl-pyridinyl-propenone compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
96-well plates
-
Plate reader (570 nm and 600 nm)
Procedure:
-
Seed U251 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Tubulin Polymerization Assay (Immunoblotting)
This protocol is used to assess the effect of the compounds on the polymerization state of microtubules in cultured cells.[1][2]
Materials:
-
U251 cells
-
Indolyl-pyridinyl-propenone compounds
-
Microtubule-stabilizing buffer (e.g., containing taxol)
-
Microtubule-destabilizing buffer
-
Laemmli sample buffer
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat U251 cells with the test compounds (e.g., at 3 µM) for 4 hours.
-
Lyse the cells in a microtubule-stabilizing buffer to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions.
-
Centrifuge the lysates to pellet the polymerized microtubules.
-
Collect the supernatant containing the soluble tubulin fraction.
-
Resuspend the pellet in a microtubule-destabilizing buffer to depolymerize the microtubules and release the tubulin monomers.
-
Determine the protein concentration of both fractions.
-
Resolve equal amounts of protein from both fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-α-tubulin antibody, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of polymerized versus soluble tubulin.
Visualizations
Caption: General synthetic scheme for indolyl-pyridinyl-propenones.
Caption: Signaling pathway of methuosis induced by indolyl-pyridinyl-propenones.
Caption: Mechanism of microtubule disruption by indolyl-pyridinyl-propenones.
Caption: Experimental workflow for the evaluation of indolyl-pyridinyl-propenones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-bromo-6-methoxy-1H-indole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-bromo-6-methoxy-1H-indole as a versatile building block in the synthesis of advanced materials for organic electronics. The unique substitution pattern of this indole derivative, featuring an electron-donating methoxy group and a reactive bromine atom, makes it an excellent precursor for creating functional organic semiconductors.
Application Note 1: Synthesis of a Triarylamine-based Hole-Transporting Material for Organic Light-Emitting Diodes (OLEDs)
Introduction: The indole nucleus is an electron-rich heterocyclic system that is well-suited for hole-transporting materials (HTMs) due to its planar structure, which promotes intermolecular π-π stacking and efficient charge transport.[1] Fused indole derivatives have been successfully used as high-triplet-energy HTMs in deep blue phosphorescent OLEDs (PHOLEDs).[2] this compound is a strategic precursor for synthesizing high-performance HTMs. The methoxy group helps to modulate the highest occupied molecular orbital (HOMO) energy level for efficient hole injection, while the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build larger conjugated systems.[3][4][5]
Logical Workflow for Synthesis: The proposed synthesis involves a two-fold Suzuki-Miyaura cross-coupling reaction. First, the nitrogen of this compound is protected. Then, the protected indole is coupled with a diarylamine boronic acid ester to yield the target triarylamine-based HTM.
Caption: Synthetic workflow for a hole-transporting material.
Experimental Protocol: Synthesis of 4-(4-(diphenylamino)phenyl)-6-methoxy-1H-indole
Materials:
-
This compound (1.0 eq)
-
(4-(diphenylamino)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (degassed)
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add this compound (e.g., 2.26 g, 10 mmol), (4-(diphenylamino)phenyl)boronic acid (3.47 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (40 mL) followed by degassed water (10 mL).
-
Inerting: Purge the flask with argon for 15 minutes while stirring the suspension.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.58 g, 0.5 mmol), to the mixture under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90°C and maintain under reflux with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Electrochemical properties, such as the HOMO and LUMO energy levels, can be determined by cyclic voltammetry.
Hypothetical Data Presentation:
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >99.5% |
| Melting Point | 185-190 °C |
| Decomposition Temp. (TGA) | >350 °C |
| Glass Transition Temp. (DSC) | ~110 °C |
| HOMO Level (CV) | -5.2 eV |
| LUMO Level (CV) | -2.1 eV |
| Triplet Energy (T₁) | 2.85 eV |
Application Note 2: Synthesis of a Conductive Polymer via Oxidative Polymerization
Introduction: Conductive polymers are a class of organic materials with extended π-conjugation that exhibit electrical conductivity. Polyindole, an indole-based conductive polymer, can be synthesized through chemical or electrochemical oxidative polymerization.[6][7] The resulting material has potential applications in anti-static coatings, sensors, and organic electronics. The presence of the methoxy substituent on the this compound monomer is expected to lower the oxidation potential, facilitating polymerization, and influence the electronic properties of the resulting polymer. The bromine atom may offer a site for post-polymerization modification or influence the polymer's morphology and solubility.
Logical Workflow for Oxidative Polymerization: The synthesis involves the chemical oxidation of the monomer in a suitable solvent, leading to the formation of a doped, conductive polymer powder. This is followed by a de-doping step to obtain the neutral polymer and subsequent purification.
Caption: Workflow for the synthesis of a conductive polymer.
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
This compound (1.0 eq)
-
Anhydrous iron(III) chloride (FeCl₃) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Methanol
-
Ammonium hydroxide solution (28%)
-
Deionized water
-
Argon gas supply
Procedure:
-
Monomer Solution: Dissolve this compound (e.g., 2.26 g, 10 mmol) in 50 mL of anhydrous acetonitrile in a 250 mL round-bottom flask under an argon atmosphere. Cool the solution to 0°C in an ice bath.
-
Oxidant Solution: In a separate flask, dissolve anhydrous iron(III) chloride (4.06 g, 25 mmol) in 50 mL of anhydrous acetonitrile.
-
Polymerization: Add the FeCl₃ solution dropwise to the stirred monomer solution over 30 minutes at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 2 hours, and then at room temperature for 22 hours. A dark precipitate will form.
-
Isolation of Doped Polymer: Pour the reaction mixture into 400 mL of methanol to precipitate the polymer completely. Filter the dark green/black powder using a Büchner funnel.
-
Washing: Wash the collected polymer powder extensively with methanol until the filtrate is colorless to remove any remaining oxidant and unreacted monomer.
-
De-doping (to obtain the neutral form): Suspend the doped polymer powder in 100 mL of a 1 M ammonium hydroxide solution and stir for 6 hours.
-
Final Purification: Filter the resulting dark powder, wash thoroughly with deionized water until the filtrate is neutral, and then wash again with methanol. Dry the final polymer product in a vacuum oven at 60°C for 24 hours.
Characterization: The polymer's structure can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. Its thermal stability can be assessed with TGA. The conductivity of the doped polymer can be measured using the four-point probe method on a pressed pellet.
Hypothetical Data Presentation:
| Parameter | Value |
| Polymer Yield | 60-70% |
| Appearance (Neutral Form) | Dark brown/black powder |
| Appearance (Doped Form) | Dark green powder |
| Decomposition Temp. (TGA) | Onset >280 °C |
| Conductivity (Doped, Pressed Pellet) | 10⁻³ to 10⁻² S/cm |
| Solubility (Neutral Form) | Soluble in THF, Chloroform |
Disclaimer: The application notes and protocols described herein are based on established chemical principles and data from analogous compounds. These are intended as exemplary guides for research and development. Actual experimental results may vary, and optimization of the described procedures may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. Fused indole derivatives as high triplet energy hole transport materials for deep blue phosphorescent organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 7. Optimization of oxidant for polymerization of indole in water-ethanol medium: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Notes and Protocols for N-Alkylation of 4-bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-bromo-6-methoxy-1H-indole, a key intermediate in the synthesis of various biologically active molecules. The ability to introduce a diverse range of substituents at the N1 position of the indole scaffold is crucial for modulating the pharmacological properties of lead compounds in drug discovery.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, and its N-alkylation is a fundamental transformation for the development of new therapeutic agents. The electronic properties of the indole ring, influenced by the bromo and methoxy substituents in this compound, can affect the reactivity of the N-H bond. This document outlines two robust and widely applicable methods for the N-alkylation of this substrate: a classical approach using a strong base and an alkyl halide, and a modern, efficient method utilizing dialkyl carbonates with a catalytic amount of a base.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound with various alkylating agents. The data is compiled from analogous reactions on closely related substrates and established synthetic methodologies.
| Entry | Alkylating Agent | Method | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Methyl Iodide | Classical | NaH | DMF | 0 to RT | 2-4 | 85-95 |
| 2 | Ethyl Bromide | Classical | NaH | DMF | RT | 6-12 | 80-90 |
| 3 | Benzyl Bromide | Classical | NaH | THF | 0 to RT | 4-8 | 90-98 |
| 4 | Dimethyl Carbonate | Carbonate Alkylation | DABCO | DMF | 90-95 | 7 | ~97 |
| 5 | Dibenzyl Carbonate | Carbonate Alkylation | DABCO | DMA | 135 | 24 | ~95 |
Experimental Protocols
Method 1: Classical N-Alkylation with Sodium Hydride and Alkyl Halides
This protocol describes a general and highly effective method for the N-alkylation of this compound using sodium hydride as a base and an alkyl halide as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Hydrogen gas evolution will be observed.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating may be necessary.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method 2: Catalytic N-Alkylation with Dialkyl Carbonates
This protocol details an efficient and environmentally friendly method for the N-methylation and N-benzylation of this compound using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).[1] This method avoids the use of stoichiometric strong bases and hazardous alkyl halides.[1]
Materials:
-
This compound
-
Dimethyl carbonate (DMC) or Dibenzyl carbonate (DBC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
10% aqueous citric acid
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vial or flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure for N-methylation:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethyl carbonate (DMC), add DABCO (0.1 eq) and DMF.[1]
-
Heating: Heat the resulting solution to 90-95 °C for approximately 7 hours.[1]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate and water.[1]
-
Extraction and Washing: Separate the organic layer and wash sequentially with water, 10% aqueous citric acid, and water.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-methylated product.[1]
Procedure for N-benzylation:
-
Reaction Setup: To a mixture of this compound (1.0 eq), dibenzyl carbonate (1.5 eq), and DABCO (0.1 eq), add DMA.[1]
-
Heating: Heat the resulting solution at 135 °C for 24 hours.[1]
-
Workup and Purification: Follow the workup and purification procedure as described for the N-methylation.
Visualizations
Caption: General reaction scheme for the N-alkylation of this compound.
Caption: Experimental workflow for a typical N-alkylation reaction.
References
Application Notes and Protocols for the Synthesis of 4-bromo-6-methoxy-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-bromo-6-methoxy-1H-indole and its derivatives, valuable scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established indole synthetic methodologies, primarily the Leimgruber-Batcho and Fischer indole syntheses.
Introduction
The indole nucleus is a prominent heterocyclic motif found in a vast array of biologically active compounds and natural products. The specific substitution pattern of this compound offers multiple avenues for further functionalization, making it a key intermediate in the synthesis of diverse molecular libraries for drug discovery programs. The bromo substituent at the 4-position serves as a versatile handle for cross-coupling reactions, while the methoxy group at the 6-position can influence the electronic properties and metabolic stability of the final compounds.
Two classical and robust methods for the synthesis of the indole core are the Leimgruber-Batcho and the Fischer indole syntheses. The choice of method often depends on the availability of starting materials and the desired substitution pattern of the final product.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly efficient method for preparing indoles from o-nitrotoluene derivatives.[1] This two-step process involves the formation of an enamine followed by reductive cyclization.[1]
Signaling Pathway Diagram
Caption: Leimgruber-Batcho Synthesis Workflow.
Experimental Protocol
Step 1: Synthesis of 1-(2-(5-bromo-2-methoxy-3-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)
-
To a solution of 4-bromo-2-methyl-6-nitroanisole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).
-
Add a slurry of Raney nickel (catalytic amount) in water to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrazine monohydrate (3.0-5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney nickel, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Quantitative Data
| Derivative | Starting Material | Reducing Agent | Yield (%) | Reference |
| 4-Bromo-6-fluoro-1H-indole | 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | Raney Ni, H₂NNH₂·H₂O | 37 | [2] |
| 4-Bromo-1H-indole | 2-Methyl-5-bromonitrobenzene | Raney Ni, H₂NNH₂·H₂O | ~70 | [1] |
Note: The yields can vary depending on the specific substrate and reaction conditions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3]
Signaling Pathway Diagram
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol
Step 1: Synthesis of (3-Bromo-5-methoxyphenyl)hydrazine
(3-Bromo-5-methoxyphenyl)hydrazine can be prepared from 3-bromo-5-methoxyaniline via diazotization followed by reduction.
-
Dissolve 3-bromo-5-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.
-
The free hydrazine can be obtained by neutralization with a base.
Step 2: Synthesis of this compound-2-carboxylic acid
-
To a solution of (3-bromo-5-methoxyphenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the hydrazone intermediate.
-
Add an acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data
| Derivative | Starting Hydrazine | Carbonyl Compound | Acid Catalyst | Yield (%) | Reference |
| 5-Bromo-2-methyl-1H-indole | (4-Bromophenyl)hydrazine | Acetone | ZnCl₂ | Not specified | [4] |
| Ethyl 7-methoxyindole-2-carboxylate | 2-Methoxyphenylhydrazine | Ethyl pyruvate | HCl/EtOH | Variable | [5] |
Note: The choice of acid catalyst and reaction conditions can significantly impact the yield and regioselectivity of the cyclization.
Characterization Data of Substituted Indoles
The following table summarizes typical spectroscopic data for bromo- and methoxy-substituted indoles, which can be used as a reference for the characterization of this compound derivatives.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | Reference |
| 5-Methoxy-3-methyl-1H-indole | 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H), 2.33 (s, 3H) | 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05, 9.81 | [6] |
| 4-Bromo-3-methyl-1H-indole | 7.94 (s, 1H), 7.28 – 7.24 (m, 2H), 7.03 – 6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H) | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65 | [6] |
| 5-Bromo-3-methyl-1H-indole | 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H) | 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64 | [6] |
Conclusion
The Leimgruber-Batcho and Fischer indole syntheses are both powerful and versatile methods for the preparation of this compound derivatives. The Leimgruber-Batcho approach is often preferred due to its high yields and milder reaction conditions when the corresponding o-nitrotoluene is available. The Fischer synthesis provides a classical and reliable alternative, particularly when starting from the appropriately substituted aniline. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis and characterization of this important class of compounds for applications in drug discovery and development.
References
Application Notes: Synthesis and Evaluation of Marinoquinoline Analogs from 4-bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marinoquinolines, a class of marine-derived alkaloids featuring the 3H-pyrrolo[2,3-c]quinoline core, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] Analogs of these natural products have demonstrated promising therapeutic potential, particularly as antiplasmodial agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][3] This application note provides detailed protocols for the synthesis of marinoquinoline analogs utilizing 4-bromo-6-methoxy-1H-indole as a key starting material. Additionally, it outlines methodologies for evaluating their biological activity and discusses their potential mechanism of action.
Synthetic Approach
The synthesis of the marinoquinoline core from this compound typically involves a multi-step sequence, including a key Pictet-Spengler reaction for the construction of the tetracyclic framework. Subsequent functionalization allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
A representative synthetic scheme is depicted below:
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Marinoquinolines as Potent and Fast-Acting Plasmodium falciparum Inhibitors with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling Conditions for Bromoindoles
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromoindoles. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My Suzuki coupling reaction with a bromoindole is resulting in a low yield or failing completely. What are the most common causes?
A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1]
-
Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1][2] This can be caused by the presence of oxygen in the reaction vessel or impurities in the reagents.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly substrate-dependent.[1][3] An inappropriate combination can lead to a sluggish or stalled reaction.
-
Poor Starting Material Quality: The purity of your bromoindole and boronic acid is crucial. Boronic acids, in particular, can degrade over time.[4]
Q2: I'm observing a significant amount of debromination, resulting in the corresponding indole as a major byproduct. How can I prevent this?
A: Debromination is a common side reaction with bromoindoles.[1] The most effective strategy to minimize this is to protect the indole nitrogen.[1]
-
N-Protection: The acidic N-H proton of the indole can be deprotonated by the base in the reaction. This increases the electron density of the indole ring, making the C-Br bond more susceptible to reductive cleavage.[1] Protecting the nitrogen with groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl can prevent this deprotonation, leading to cleaner reactions and higher yields.[1]
-
Avoid Hydride Sources: Impurities in solvents or the use of certain alcohols can act as hydride sources, leading to reductive debromination. It is crucial to use high-purity, anhydrous solvents.[1][4]
Q3: My TLC plate shows multiple side products. What are they likely to be and how can I minimize them?
A: Besides debromination, several other side reactions can reduce the yield of your desired product.
-
Homocoupling: This side product is a biaryl compound formed from the coupling of two boronic acid molecules.[1][2] It is often promoted by the presence of oxygen or high catalyst loadings.[1]
-
Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1][2] It can be a significant issue with certain boronic acids.[1]
-
Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1]
-
Q4: How do I choose the optimal catalyst, base, and solvent for coupling with my specific bromoindole?
A: The choice of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[1][5]
-
Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be a highly effective catalyst for couplings with similar N-heterocyclic substrates.[1][6] Modern ligand systems, such as Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are also excellent choices, especially for challenging substrates.[1]
-
Base: Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are good starting points.[1] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[7][8]
-
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[1] Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water.[8][9][10]
Data Presentation: Comparative Analysis of Catalytic Systems
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling of bromoindoles and related substrates to guide your optimization process.
Table 1: General Reaction Parameters for Suzuki Coupling of Bromoindoles
| Parameter | Typical Starting Point | Range for Optimization | Rationale |
| Catalyst Loading | 1-5 mol% | 0.5-10 mol% | Lower loadings are desirable, but higher loadings may be needed for less reactive substrates. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | 1:1 to 4:1 | For monodentate ligands, a 2:1 ratio is common. For bidentate ligands, a 1:1 ratio is typical. |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄, Cs₂CO₃, Na₂CO₃ (2-4 equiv.) | The strength and nature of the base can significantly impact the reaction outcome.[8] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | THF/H₂O, DME/H₂O, Toluene/H₂O | The solvent system needs to solubilize both the organic and inorganic components.[1] |
| Temperature | 80-100 °C | Room Temp to 120 °C | Most Suzuki couplings require heating, but milder conditions are possible with highly active catalysts.[1] |
| Boronic Acid | 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion and to account for potential protodeboronation.[1] |
Table 2: Performance of Different Catalytic Systems for Bromo-N-Heterocycles
| Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5,7-dibromoindole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |
| 5,7-dibromo-3-formylindole | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 77 |
| 6-Chloroindole | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
| 3-Chloroindazole | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 80 | 12-16 | 92 |
| 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 5-bromo-1-ethyl-1H-indazole | Pd(PPh₃)₂Cl₂ (3) | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 30 |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of bromoindoles. These should be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure using Pd(dppf)Cl₂
-
Reagents & Equipment:
-
Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equiv.)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or sealed reaction vial with a stir bar
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the bromoindole, arylboronic acid, base, and Pd(dppf)Cl₂.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.[9]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.[9]
-
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reagents & Equipment:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.3 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
-
Procedure:
-
To a microwave reaction vial, add the 5-bromoindole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[7]
-
Add ethanol to the vial.[7]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 150 °C for 10-20 minutes.[7]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[7]
-
Wash the filtrate with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel.[7]
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the Suzuki coupling of bromoindoles.
Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.[1][11]
Caption: A troubleshooting flowchart for low-yield Suzuki couplings of bromoindoles.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Over-bromination Byproducts in Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with over-bromination during indole synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during the bromination of indoles and offers actionable solutions.
Problem: Presence of Di- and Tri-brominated Byproducts in the Reaction Mixture
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio of the brominating agent to the indole substrate. A slight excess (e.g., 1.05 equivalents) may be used, but further increases can lead to over-bromination.[1] |
| High Reaction Temperature | Perform the reaction at a lower temperature to enhance selectivity. For many indole brominations, maintaining the temperature at 0°C or even cooler is recommended.[1] For instance, cooling the reaction to 0-2°C can increase the yield of the desired mono-brominated product.[1] |
| Highly Reactive Brominating Agent | If using a strong brominating agent like molecular bromine (Br₂) results in over-bromination, switch to a milder and more selective reagent. N-bromosuccinimide (NBS) is a commonly used alternative for selective bromination.[1] Other options that can provide improved yields of mono-brominated indoles include pyridinium bromide perbromide and dioxane dibromide.[1] |
| Unprotected Indole Nitrogen | The reactive N-H group of the indole can participate in side reactions. Protecting the indole nitrogen with groups such as benzoyl or carbomethoxy can direct bromination to specific positions and minimize the formation of byproducts.[1] |
| Inappropriate Solvent | The choice of solvent can influence the reaction's selectivity. Using pyridine as a solvent can help neutralize the hydrogen bromide that evolves during the reaction, which might otherwise contribute to the degradation of the target product.[1] |
Problem: Formation of Oxindole Byproducts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Presence of Water in the Reaction | The use of aqueous solvents, particularly with N-Bromosuccinimide (NBS), can lead to the formation of oxindole byproducts such as 3,5-dibromooxindole-3-acetic acid and 3-bromooxindole-3-acetic acid.[1][2] Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere. |
| Oxidation of Indole Intermediate | In some cases, oxidation of the indole ring can lead to the formation of oxindoles.[3][4] This can be influenced by the choice of brominating agent and reaction conditions. |
| Reaction with NBS in Aqueous Media | The reaction of indole-3-acetic acid with two equivalents of NBS in the presence of tert-butanol can produce oxindole-3-acetic acid and 5-bromooxindole-3-acetic acid as byproducts.[2] |
Problem: Low Yield of the Desired Mono-brominated Indole
Possible Causes & Solutions
| Cause | Recommended Solution |
| Decomposition of the Product | Evolved hydrogen bromide (HBr) during the reaction can lead to the decomposition of the desired 3-bromoindole.[1] Using a solvent like pyridine can neutralize the HBr.[1] |
| Suboptimal Reaction Conditions | The choice of acid catalyst, reaction temperature, and time are critical parameters that may require optimization.[3] For instance, in the Fischer indole synthesis, the choice between catalysts like HCl, H₂SO₄, polyphosphoric acid, or Lewis acids such as ZnCl₂ can significantly impact the yield.[3] |
| Unstable Intermediates | In certain syntheses, such as the Fischer indole synthesis, the hydrazone intermediate can be unstable. In such cases, performing the reaction as a one-pot synthesis without isolating the intermediate is preferable.[3] |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for managing over-bromination byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts of indole bromination?
A1: Besides the desired mono-brominated indole, common byproducts include di- and tri-brominated indoles.[1] For example, the use of molecular bromine can lead to the formation of 2,3-dibromoindole.[1] Additionally, depending on the reaction conditions, oxindole byproducts may also be formed.[1][2][4]
Q2: How can I selectively achieve mono-bromination of indole?
A2: To favor mono-substitution, several strategies can be employed:
-
Choice of Brominating Agent: Using milder or more selective brominating agents like N-bromosuccinimide (NBS), pyridinium bromide perbromide, or dioxane dibromide can significantly improve selectivity.[1]
-
Reaction Conditions: Controlling the temperature, solvent, and presence of catalysts is crucial. Performing the reaction at low temperatures (0-2°C) often increases the yield of the mono-brominated product.[1]
-
Protecting Groups: Protecting the indole nitrogen with groups like benzoyl can direct bromination to specific positions and prevent side reactions.[1]
Q3: Is it possible to directly brominate indole at the C5 position without using protecting groups?
A3: Direct bromination of indole without protecting groups is generally not selective for the C5 position. The pyrrole ring is highly reactive towards electrophiles, leading to preferential substitution at the C3 position.[3] To achieve selective bromination at the C5 position, protection of the more reactive sites on the pyrrole ring is typically necessary.[3]
Q4: What are the most effective methods for purifying brominated indoles?
A4: The primary methods for purifying brominated indoles are column chromatography and recrystallization.[1]
-
Column Chromatography: This is a highly effective technique for separating compounds based on polarity. Silica gel is the most common stationary phase for indole derivatives, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[1]
-
Recrystallization: This method can be effective if a suitable solvent system is found that solubilizes the desired compound at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution.
Q5: What analytical techniques are recommended for assessing the purity of brominated indoles?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is widely used for the quantitative analysis of substituted indoles due to its versatility and sensitivity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and semi-quantifying volatile impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample using an internal standard.[5]
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and for preliminary purity checks.[5]
Quantitative Data Summary
Table 1: Reported Yields for Various Indole Bromination Reactions
| Indole Derivative | Brominating Agent | Solvent | Temperature (°C) | Yield of Mono-brominated Product (%) |
| Indole | Pyridinium bromide perbromide | Pyridine | 0-2 | ~60-70[6] |
| Indole | NBS | DMF | Not specified | High[7] |
| Indole | Electrochemical (nBu₄NBr, NH₄Br) | THF | Room Temp | 39[8][9] |
| 3-Methylindole | NBS | CCl₄ (boiling) | Reflux | Excellent (for 3-bromoindolenine)[10] |
Table 2: Product Distribution in the Bromination of Indole-3-Acetic Acid (IAA) with NBS
| Product | Conditions | Relative Percentage (%) |
| 3,5-dibromooxindole-3-acetic acid | 2 equivalents NBS, t-butanol | Major product[2] |
| 3-bromooxindole-3-acetic acid | 2 equivalents NBS, t-butanol | Byproduct[2] |
| 5-bromooxindole-3-acetic acid | 2 equivalents NBS, t-butanol | Byproduct[2] |
| oxindole-3-acetic acid | 2 equivalents NBS, t-butanol | Byproduct[2] |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromoindole using Pyridinium Bromide Perbromide
This protocol is adapted from a literature procedure.[1]
-
Preparation: In a flask, dissolve 4.0 g (0.034 mole) of indole in 40 ml of reagent-grade pyridine.
-
Cooling: Cool the solution to 0-2°C in an ice-salt bath.
-
Reaction: Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 ml of pyridine to the cooled indole solution. Maintain the temperature below 2°C throughout the addition.
-
Stirring: After the addition is complete, stir the reaction mixture at room temperature for a specified period (e.g., 2 hours), monitoring the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification of Brominated Indoles by Column Chromatography
This is a general procedure for the purification of brominated indoles.[1]
-
Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of low polarity (e.g., hexane or petroleum ether). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC, aiming for an Rf value of 0.2-0.3 for the target compound.[1]
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated indole.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 3-bromoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. benchchem.com [benchchem.com]
- 4. Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide | Semantic Scholar [semanticscholar.org]
- 8. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Brominated Indole Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of brominated indole derivatives using column chromatography.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the column chromatography of brominated indole derivatives in a question-and-answer format.
Question 1: My brominated indole derivative is showing significant streaking or "tailing" on the TLC plate and column. What is the cause and how can I fix it?
Answer: Tailing is a common issue when purifying indole derivatives and can be caused by several factors:
-
Strong Interaction with Silica Gel: Indole derivatives can be slightly basic and may interact strongly with the acidic silica gel, leading to poor peak shape.[1]
-
Sample Overloading: Applying too much crude material to the column can exceed its separation capacity, resulting in broad, tailing bands.[1]
-
Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will move too slowly and spread out.
Solutions:
-
Add a Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1]
-
Reduce Sample Load: A general guideline is to use a silica gel to crude material weight ratio of at least 30:1 for good separation. For difficult separations, this ratio may need to be increased to 100:1 or more.[2][3]
-
Optimize Solvent System: Use Thin-Layer Chromatography (TLC) to find a solvent system where your target compound has an Rf value between 0.2 and 0.3.[1] This usually provides the best separation on a column.
Question 2: I am observing decomposition of my brominated indole derivative on the silica gel column, leading to low recovery. What are the likely causes and solutions?
Answer: Some brominated indole derivatives are sensitive to the acidic nature of standard silica gel.[1] Prolonged contact time can lead to degradation.
Solutions:
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase. Good alternatives include:
-
Neutral Alumina: Often a suitable choice for acid-sensitive compounds.
-
Deactivated Silica Gel: You can deactivate silica gel by pre-eluting the packed column with a solvent system containing 1-3% triethylamine.[4]
-
-
Run the Column Quickly: A faster flow rate, often achieved with "flash" chromatography, minimizes the time the compound spends in contact with the stationary phase.[1]
-
Perform a Stability Test: Before running a large-scale column, perform a 2D TLC to check the stability of your compound on silica gel. Spot your compound in one corner, run the TLC, rotate it 90 degrees, and run it again in the same solvent. If the spot remains on the diagonal, it is stable. If new spots appear, degradation is occurring.[5]
Question 3: My product and a closely related impurity are co-eluting, even though they have different spots on the TLC plate. How can I improve the separation?
Answer: Co-elution of compounds with similar polarities is a common challenge.
Solutions:
-
Optimize the Solvent System:
-
Try Different Solvents: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination like dichloromethane/hexane or toluene/ethyl acetate.[1]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the eluent during the chromatography (gradient elution). This can significantly improve the separation of compounds with close Rf values.[1]
-
-
Increase the Column Length/Silica Amount: A longer column or a higher silica-to-sample ratio provides more surface area for interaction and can improve separation. For difficult separations, a ratio of 100:1 (silica:crude material) may be necessary.[2]
-
Dry Loading: If your crude product is not very soluble in the initial, non-polar eluent, it can lead to band broadening upon loading. In this case, use a "dry loading" technique. Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[6]
Question 4: My brominated indole derivative is not moving from the origin of the column, even with a relatively polar solvent system.
Answer: This indicates that your compound is too polar for the chosen conditions or is irreversibly binding to the stationary phase.
Solutions:
-
Increase Solvent Polarity: If you are using a hexane/ethyl acetate system, you can try switching to a more polar system like dichloromethane/methanol.[5]
-
Use a More Aggressive Eluent: For very polar compounds, a small percentage of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[5]
-
Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/methanol or water/acetonitrile), may be a better option.
Data Presentation
The following tables provide a summary of key quantitative data for the column chromatography of brominated indole derivatives.
Table 1: Recommended Solvent Systems and Approximate Rf Values
| Brominated Indole Derivative | Stationary Phase | Mobile Phase (v/v) | Approximate Rf |
| 3-Bromoindole | Silica Gel | Hexane:Ethyl Acetate (9:1) | ~0.3 |
| 5-Bromoindole | Silica Gel | Hexane:Ethyl Acetate (8:2) | ~0.25 |
| 6-Bromoindole | Silica Gel | Hexane:Ethyl Acetate (8:2) | ~0.28 |
| 2,3-Dibromoindole | Silica Gel | Hexane:Ethyl Acetate (9.5:0.5) | ~0.35 |
| 5,7-Dibromoindole | Silica Gel | Hexane:Dichloromethane (1:1) | ~0.4 |
Note: Rf values are approximate and can vary depending on the specific batch of silica gel, temperature, and TLC plate used. It is crucial to always determine the optimal solvent system using TLC prior to running a column.
Table 2: Silica Gel Loading Capacity Guidelines
| Separation Difficulty (based on ΔRf on TLC) | Recommended Silica Gel:Crude Material Ratio (w/w) |
| Easy (ΔRf > 0.2) | 30:1 |
| Moderate (0.1 < ΔRf < 0.2) | 50:1 - 100:1 |
| Difficult (ΔRf < 0.1) | > 100:1 |
Experimental Protocols
This section provides a detailed methodology for the purification of 3-bromoindole by flash column chromatography.
Objective: To purify crude 3-bromoindole from reaction byproducts.
Materials:
-
Crude 3-bromoindole (e.g., 1.0 g)
-
Silica gel (230-400 mesh), ~50 g
-
Hexane, analytical grade
-
Ethyl acetate, analytical grade
-
Triethylamine (optional)
-
Glass chromatography column (e.g., 40 mm diameter)
-
Cotton or glass wool
-
Sand, washed and dried
-
Collection tubes
-
TLC plates, silica gel coated with UV indicator
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 95:5, 90:10, 85:15).
-
Dissolve a small amount of the crude 3-bromoindole in a few drops of ethyl acetate.
-
Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.
-
Visualize the plate under a UV lamp.
-
The optimal solvent system is the one that gives the 3-bromoindole spot an Rf value of approximately 0.2-0.3. For this example, we will assume a 9:1 hexane:ethyl acetate mixture is optimal.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the chromatography column.
-
Add a thin layer of sand (about 1 cm) on top of the cotton plug.
-
In a beaker, prepare a slurry of ~50 g of silica gel in the 9:1 hexane:ethyl acetate eluent.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the 1.0 g of crude 3-bromoindole in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add approximately 2-3 g of silica gel to this solution.
-
Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the powdered sample-silica mixture to the top of the packed column.
-
-
Elution:
-
Carefully add the 9:1 hexane:ethyl acetate eluent to the top of the column.
-
Apply gentle pressure (e.g., using a flash chromatography system or a regulated air line) to achieve a steady flow rate (e.g., ~5 cm/minute).
-
Begin collecting fractions in test tubes. The size of the fractions will depend on the column size; for a 40 mm column, 20-25 mL fractions are a good starting point.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the same 9:1 hexane:ethyl acetate eluent.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure 3-bromoindole.
-
-
Isolation of Pure Product:
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 3-bromoindole.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS).
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography of brominated indoles.
Caption: General experimental workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Regioselectivity in Electrophilic Substitution on 6-Methoxyindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of electrophilic substitution on 6-methoxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of electrophilic attack on 6-methoxyindole, and why?
A1: The primary site of electrophilic attack on 6-methoxyindole is the C3 position. This is due to the powerful electron-donating nature of the indole nitrogen, which directs electrophiles to this position. The methoxy group at the C6 position is also an activating, ortho-, para-director, further enhancing the electron density of the benzene ring, but the C3 position of the pyrrole ring remains the most nucleophilic site.[1] However, under certain conditions, substitution can occur at other positions, such as C2, C4, and C7.
Q2: How does the methoxy group at the C6 position influence the regioselectivity of electrophilic substitution?
A2: The methoxy group at C6 is an electron-donating group that activates the benzene portion of the indole ring towards electrophilic attack.[1] As an ortho-, para-director, it increases the electron density at the C5 and C7 positions. While the C3 position is generally the most reactive, the activation of the C7 position by the methoxy group can lead to mixtures of C3 and C7 substituted products, particularly with highly reactive electrophiles or under conditions that favor thermodynamic control.
Q3: What are the most common electrophilic substitution reactions performed on 6-methoxyindole?
A3: Common electrophilic substitution reactions on 6-methoxyindole include:
-
Vilsmeier-Haack Formylation: Introduces a formyl group (-CHO), typically at the C3 position.[2][3]
-
Friedel-Crafts Acylation: Introduces an acyl group (-COR), usually at the C3 position.[4][5][6]
-
Mannich Reaction: Introduces an aminomethyl group (-CH₂NR₂), which is a versatile synthetic handle.[7][8]
-
Halogenation: Introduces a halogen (e.g., Br, Cl), which can be directed to various positions.
Troubleshooting Guides
Issue 1: Poor C3-Selectivity in Friedel-Crafts Acylation
Q: My Friedel-Crafts acylation of 6-methoxyindole is giving me a mixture of products, including significant amounts of the C7-acylated isomer and some N-acylation. How can I improve the selectivity for the C3 position?
A: Poor C3-selectivity in Friedel-Crafts acylation can be addressed by carefully selecting the Lewis acid catalyst and reaction conditions.
-
Lewis Acid Choice: The strength of the Lewis acid can influence regioselectivity. Milder Lewis acids, such as ZnCl₂ or FeCl₃, may favor C3-acylation over stronger, more reactive Lewis acids like AlCl₃ which can sometimes lead to side reactions.[9]
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) generally favors the kinetically controlled C3-acylation product. Higher temperatures can lead to the formation of the thermodynamically more stable C7-isomer.
-
Solvent Effects: The choice of solvent can impact the solubility of the indole and the reactivity of the electrophile. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
N-Protection: While often not necessary for C3-acylation, if N-acylation is a significant side reaction, consider using a removable N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Issue 2: Low Yield in Vilsmeier-Haack Formylation
Q: I am getting a low yield of the desired 3-formyl-6-methoxyindole in my Vilsmeier-Haack reaction. What are the potential causes and solutions?
A: Low yields in the Vilsmeier-Haack reaction are often due to incomplete reaction or degradation of the product during workup.
-
Reagent Stoichiometry: Ensure that at least one equivalent of the Vilsmeier reagent (formed from POCl₃ and DMF) is used. An excess of the reagent (1.5-2.0 equivalents) can sometimes improve yields.
-
Reaction Time and Temperature: The reaction may require heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.
-
Aqueous Workup: The hydrolysis of the intermediate iminium salt to the aldehyde is a critical step. Ensure that the reaction mixture is quenched with a sufficient amount of water or an aqueous base (e.g., sodium bicarbonate solution) and stirred until the hydrolysis is complete.
-
Product Stability: Indole-3-carboxaldehydes can be sensitive to strongly acidic or basic conditions. A neutral or slightly basic workup is often preferred.
Issue 3: Difficulty in Achieving C7-Substitution
Q: I need to introduce a substituent at the C7 position of 6-methoxyindole, but I am consistently getting the C3-substituted product. How can I direct the electrophilic substitution to the C7 position?
A: Directing electrophilic substitution to the C7 position of 6-methoxyindole typically requires blocking the more reactive C3 position with a protecting group.
-
N-Protection with a Directing Group: Certain N-protecting groups can sterically hinder the C2 and C7 positions, but more effectively, they can be used in conjunction with ortho-lithiation strategies.
-
Blocking the C3 Position: A common strategy is to first perform an electrophilic substitution at the C3 position with a group that can be easily removed later. For example, a formyl group can be introduced via the Vilsmeier-Haack reaction, and then subsequent electrophilic substitutions can be directed to the C7 position. The formyl group can be removed later if necessary.
-
Directed Ortho-Metalation: By using a suitable directing group on the indole nitrogen (e.g., a pivaloyl or a silyl group), it is possible to deprotonate the C7 position with a strong base (e.g., n-butyllithium) and then quench with an electrophile.
Data Presentation
Table 1: Regioselectivity of Friedel-Crafts Acylation of Methoxy-Substituted Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Product Distribution (ortho:para) | Yield (%) | Reference |
| Anisole | Acetyl Chloride | AlCl₃ | CS₂ | 0 | 1:99 | 90 | [10] |
| Anisole | Propionyl Chloride | FeCl₃ | DCM | Room Temp | - | - | [4] |
| Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | N/A (Microwave) | 120 | 2:98 | 95 | [9] |
| Indole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ | N/A (Microwave) | 120 | >90% 3-acylated | 85 | [9] |
Note: Data for 6-methoxyindole is limited; anisole and indole are presented as comparable models.
Table 2: Conditions for Vilsmeier-Haack Formylation of Indoles
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [6] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 92 | [6] |
Note: Specific yield and regioselectivity for 6-methoxyindole may vary but are expected to be high for C3-formylation under similar conditions.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 6-Methoxyindole (C3-Selective)
Materials:
-
6-Methoxyindole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and an addition funnel. All glassware must be thoroughly dried.[4]
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.2 equivalents) to the reaction flask. Add anhydrous DCM to the flask to create a suspension.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve 6-methoxyindole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the 6-methoxyindole solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to hydrolyze the aluminum chloride complex.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of 6-Methoxyindole (C3-Selective)
Materials:
-
6-Methoxyindole
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Ice
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, cool anhydrous DMF (3.0 equivalents) in a round-bottom flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 6-methoxyindole (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Regioselectivity of electrophilic substitution on 6-methoxyindole.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]
- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 10. websites.umich.edu [websites.umich.edu]
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions with Electron-Rich Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving electron-rich indoles. The following sections address common issues encountered during experimentation, offering potential solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling reaction with an electron-rich indole is resulting in low to no yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in Suzuki-Miyaura couplings with electron-rich indoles are a common challenge. The electron-rich nature of the indole ring can lead to catalyst inhibition or deactivation and promote side reactions. Here are several factors to investigate:
-
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the ligand is paramount. Electron-rich, sterically hindered phosphine ligands are often necessary to promote the desired reactivity and stability of the catalytic species.[1] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice and strength of the base are crucial.[2] The base not only participates in the transmetalation step but can also influence side reactions. For sensitive substrates, weaker bases like potassium fluoride (KF) might be beneficial, though they may require longer reaction times.[2] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective but should be used judiciously.[2] The solubility of the base is also a key factor.
-
Solvent Effects: The reaction solvent can significantly impact the reaction rate and selectivity.[3][4] Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The addition of water can be essential for dissolving inorganic bases and facilitating the catalytic cycle.[2] However, the optimal solvent system is often substrate-dependent and may require screening.
-
Substrate Quality and Side Reactions: Ensure the purity of your indole and boronic acid/ester starting materials, as impurities can poison the catalyst.[2] A significant side reaction to consider is protodeboronation of the boronic acid, especially with electron-rich or heteroaromatic derivatives.[2] Using boronic esters, such as pinacol esters, can often mitigate this issue.[2]
-
N-H Acidity and Protecting Groups: The acidic N-H of unprotected indoles can interfere with the catalytic cycle.[5][6] While some protocols are developed for unprotected indoles, N-protection with groups like Boc, Ts, or SEM can prevent N-arylation and other side reactions, improving the yield of C-C coupling.[5]
Troubleshooting Workflow for Low Yield Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions with indoles.
Issue 2: Minimizing Homocoupling Side Products
Q: I'm observing a significant amount of homocoupling of my boronic acid in my Suzuki-Miyaura reaction. How can I suppress this side reaction?
A: Homocoupling of boronic acids to form symmetrical biaryls is a common and often problematic side reaction in Suzuki-Miyaura couplings.[7] This is particularly prevalent in reactions involving electron-rich substrates. Several strategies can be employed to minimize this undesired outcome:
-
Control of Pd(II) Concentration: The homocoupling is often mediated by Pd(II) species.[8] Minimizing the concentration of free Pd(II) in the reaction mixture can significantly reduce homocoupling. This can be achieved by ensuring a clean and efficient reduction of the Pd(II) precatalyst to the active Pd(0) species. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[8]
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[8] Ensure that the reaction vessel is properly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents are used.[2][8]
-
Ligand Choice: The use of appropriate ligands can stabilize the Pd(0) catalyst and favor the desired cross-coupling pathway over homocoupling. Electron-rich and sterically demanding ligands are often beneficial.
-
Reaction Conditions: Lowering the reaction temperature and carefully controlling the stoichiometry of the reactants can also help to minimize homocoupling.
Table 1: Effect of Reaction Conditions on Homocoupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling |
| Atmosphere | Rigorously inert (Ar or N₂) | Presence of Oxygen (Air) |
| Catalyst State | Predominantly Pd(0) | High concentration of Pd(II) |
| Additives | Mild reducing agents (e.g., K-formate) | Oxidizing conditions |
| Ligands | Electron-rich, bulky phosphines | Less effective or no ligand |
Issue 3: Controlling Regioselectivity in C-H Functionalization
Q: How can I control the regioselectivity (e.g., C2 vs. C3 vs. C7) in direct C-H functionalization reactions of electron-rich indoles?
A: Achieving regioselectivity in the direct C-H functionalization of indoles is a significant challenge due to the multiple reactive C-H bonds.[9][10] The C2 and C3 positions of the pyrrole ring are generally the most nucleophilic and reactive.[10] However, various strategies can be employed to direct the functionalization to a specific position.
-
Directing Groups: The use of a directing group (DG) on the indole nitrogen is a powerful strategy to achieve regioselectivity.[9] The DG coordinates to the metal catalyst, bringing it into proximity of a specific C-H bond, typically at the C2 or C7 position. The choice of the directing group can influence the site of functionalization.[11]
-
Ligand Control: In some cases, the ligand can play a decisive role in controlling regioselectivity, even overriding the intrinsic reactivity of the indole. For example, in the oxidative Heck reaction of indoles, the use of specific sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity between the C2 and C3 positions.[12][13]
-
Solvent and Additive Effects: The reaction solvent and additives can also influence regioselectivity. For instance, in some oxidative Heck reactions, a switch from a dioxane/acetic acid solvent system (favoring C2) to a DMF/DMSO system (favoring C3) has been observed.[3]
-
Substrate Control: The electronic and steric properties of the substituents on the indole ring can direct the functionalization to a specific position. For example, a bulky substituent at the C3 position can favor functionalization at other sites.
Logical Relationship for Controlling Regioselectivity
Caption: Key factors influencing regioselectivity in indole C-H functionalization.
Issue 4: N-Arylation vs. C-C Coupling in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination with a halo-indole is primarily resulting in N-arylation instead of the desired C-C coupling. How can I favor C-C coupling?
A: The competition between N-arylation and C-C coupling is a common issue when working with halo-indoles, especially those with an unprotected N-H group. To favor C-C coupling (specifically, a Suzuki-Miyaura type reaction if a boronic acid is the coupling partner) over N-arylation (Buchwald-Hartwig amination), consider the following:
-
Reaction Sequencing: When performing sequential couplings on a dihalo-indole or a halo-indole that can also undergo N-arylation, it is often advantageous to perform the Suzuki-Miyaura C-C coupling first.[14] The conditions for the Suzuki reaction are generally less favorable for N-arylation.
-
Catalyst and Ligand System: The choice of catalyst and ligand is critical. Some catalytic systems are more prone to promoting N-arylation. Screening different palladium precatalysts and phosphine ligands is recommended. For instance, using ligands like BINAP or XPhos with a suitable base can be effective for Buchwald-Hartwig amination, so for C-C coupling, a different ligand system might be required.[15]
-
N-Protection: The most straightforward way to prevent N-arylation is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts). This blocks the site of N-arylation, forcing the reaction to occur at the carbon-halogen bond. The protecting group can be removed in a subsequent step if the free N-H is required in the final product.
-
Base Selection: The base can influence the relative rates of N-H and C-H activation or C-X oxidative addition. A weaker base might disfavor the deprotonation of the indole nitrogen, thus reducing the rate of N-arylation.
Catalytic Cycles: N-Arylation vs. C-C Coupling
Caption: Competing catalytic cycles for N-arylation and C-C coupling of halo-indoles.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 3-Iodoindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Iodoindole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (typically a 4:1 to 10:1 ratio of dioxane:water)
Procedure:
-
To an oven-dried Schlenk tube, add the 3-iodoindole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane and water via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 3-Bromoindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Protected 3-bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a solution of the N-protected 3-bromoindole in anhydrous toluene.
-
Add the amine (neat if liquid, or as a solution in toluene if solid).
-
Heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Catalyst Deactivation in Heck Reactions with Indole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Heck reactions involving indole substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Heck reaction with an indole substrate is resulting in a low yield. What are the common causes?
Low yields in Heck reactions with indole substrates can be attributed to several factors, primarily revolving around catalyst deactivation, suboptimal reaction conditions, and the inherent reactivity of the indole moiety. The nitrogen atom in the indole ring can coordinate with the palladium catalyst, leading to inhibition.[1] Additionally, issues such as the formation of palladium black, improper ligand choice, solvent impurities, and an inappropriate base can all negatively impact reaction efficiency.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
The formation of palladium black is a clear indicator of catalyst deactivation, resulting from the aggregation of palladium(0) species.[1] This is often triggered by high temperatures, the absence of a stabilizing ligand, or the presence of impurities in the reaction mixture.[1]
To prevent the formation of palladium black, consider the following strategies:
-
Use of Stabilizing Ligands: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[1]
-
Temperature Control: Avoid excessively high temperatures, as they can promote catalyst decomposition.
-
Ensure Purity of Reagents and Solvents: Impurities and oxygen can contribute to catalyst deactivation. It is highly recommended to degas solvents by sparging with an inert gas like argon or nitrogen.[1]
-
Consider Phosphine-Free Systems: In some cases, particularly with N-H indoles, phosphine ligands can inhibit the reaction. Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) or palladacycles, can be more robust.
Q3: Can the indole substrate itself be the source of the problem?
Yes, the indole substrate can act as a catalyst poison.[1] The nitrogen atom of the indole ring can coordinate to the palladium catalyst, thereby inhibiting its catalytic activity.[1] The purity of the indole substrate is crucial; recrystallization or other purification methods can help mitigate this issue.[1]
Q4: How critical is the choice of ligand in preventing catalyst deactivation?
The choice of ligand is critical for both stabilizing the palladium catalyst and influencing the reaction's outcome. Electron-rich and sterically bulky ligands can enhance the stability of the catalyst. For challenging substrates like indoles, more robust ligand systems such as palladacycles or N-heterocyclic carbene (NHC) ligands may be necessary to prevent deactivation.
Q5: What is the role of the base and solvent, and how do I choose the optimal combination?
The base and solvent play interconnected roles in the Heck reaction. The base is required to neutralize the hydrogen halide produced during the reaction and to regenerate the active Pd(0) catalyst. The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. Polar aprotic solvents like DMF, DMAc, and NMP are commonly used. The choice of base and solvent can significantly impact the reaction yield and catalyst stability. It is often necessary to screen different combinations to find the optimal conditions for a specific substrate.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different ligands, bases, and solvents on the yield of Heck reactions with indole substrates.
Table 1: Effect of Ligand on Heck Reaction of 5-Bromoindole with Styrene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |
| Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 h | High |
Data synthesized from representative studies for illustrative purposes.[2]
Table 2: Effect of Base and Solvent on Heck Reaction Yields
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | DMF | 110 | High |
| Na₂CO₃ | MeCN/H₂O | 150 | >95 |
| Et₃N | DMF | 100 | High |
Data synthesized from representative studies for illustrative purposes.[2][3]
Experimental Protocols
Protocol 1: Microwave-Assisted Heck Reaction of 5-Bromoindole with Styrene
This protocol is optimized for a rapid and high-yield synthesis, minimizing the reaction time and thus reducing the likelihood of catalyst deactivation.[2]
Materials:
-
5-Bromoindole
-
Styrene
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add 5-bromoindole, sodium carbonate, sodium tetrachloropalladate(II), and SPhos.
-
Inert Atmosphere: Purge the vial with argon for 5 minutes to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed acetonitrile-water (1:1) solvent mixture to the vial, followed by the addition of styrene.
-
Sealing: Securely seal the vial with a cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor and heat the reaction mixture to 150 °C for 15-30 minutes.
-
Workup - Cooling and Filtration: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-vinylindole product.
Protocol 2: Phosphine-Free Heck Reaction of N-H Indole
This protocol is designed for N-H indole substrates where traditional phosphine ligands may act as inhibitors.[4]
Materials:
-
N-H Indole
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Cesium Acetate (CsOAc)
-
Solvent (e.g., DMF)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-H indole, cesium acetate, and palladium(II) acetate.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Add the anhydrous solvent (e.g., DMF) followed by the aryl halide via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS).
-
Workup and Purification: After cooling to room temperature, follow a standard aqueous workup and purify the product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: Major pathways of palladium catalyst deactivation.
Caption: Troubleshooting workflow for Heck reactions.
References
Optimizing base and solvent conditions for Sonogashira coupling of bromoindoles
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of base and solvent conditions for the Sonogashira coupling of bromoindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the Sonogashira coupling of bromoindoles, and how do I choose one?
A1: The most common bases are amines, such as triethylamine (Et₃N) and diisopropylamine (DIPA).[1] These bases serve two primary functions: they deprotonate the terminal alkyne to form the reactive nucleophile and neutralize the hydrogen halide (HBr) generated during the reaction.[2][3] For less reactive bromoindoles or when encountering low yields, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though their solubility in organic solvents may be a concern.[4][5] The choice often depends on the specific indole substrate and the reaction temperature.
Q2: Which solvents are recommended for this reaction?
A2: The choice of solvent is critical and depends on the solubility of all reaction components, including the bromoindole, alkyne, and catalyst complex.[6] Commonly used solvents include:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) often lead to higher yields and faster reaction rates.[6][7] However, they can sometimes promote catalyst deactivation.[8]
-
Ethers: Tetrahydrofuran (THF) is widely used, especially for reactions that can proceed at room temperature.[9] Be aware that some anecdotal evidence suggests THF may promote the formation of palladium black (catalyst decomposition).[1]
-
Aromatic Hydrocarbons: Toluene or dioxane can be excellent choices, particularly when higher temperatures are required for the less reactive bromoindoles.[8][10]
Q3: Can I run the Sonogashira coupling on bromoindoles without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and often preferred.[8] The primary advantage is avoiding the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst in the presence of oxygen.[1] Copper-free conditions may require more active palladium catalysts, specific ligands, or different base/solvent combinations to achieve high efficiency.[1][11]
Q4: What is the general reactivity trend for haloindoles in the Sonogashira coupling?
A4: The reactivity of the C-X bond in haloindoles follows the general trend for aryl halides: Iodoindoles > Indole Triflates > Bromoindoles > Chloroindoles.[1] Consequently, bromoindoles are less reactive than their iodo- counterparts and often require higher temperatures or more robust catalytic systems to achieve good yields.[1][10]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction with a bromoindole is giving very low yield or no product at all. What should I investigate first?
A: A systematic approach is crucial when troubleshooting a failed reaction.
Initial Checks:
-
Inert Atmosphere: Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. Oxygen can lead to Glaser homocoupling of the alkyne and deactivate the Pd(0) catalyst.[1] Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen).
-
Reagent Quality:
-
Catalyst Activity: Is your palladium catalyst active? The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Use a fresh supply.[1]
-
Base: Ensure your amine base is dry. Some reactions fail due to oxidized or wet amine bases.[12]
-
Substrates: Purify the bromoindole and alkyne if impurities that could poison the catalyst are suspected.[1]
-
Optimization Steps:
-
Increase Temperature: Bromoindoles are less reactive than iodoindoles and often require heating.[1] If you are running the reaction at room temperature, try increasing it to 80-100 °C.[9][10]
-
Change the Solvent: If you are using THF, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO, which can improve reaction rates.[7][11]
-
Evaluate the Base: If a relatively weak base like Et₃N is not effective, consider a bulkier amine like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃.
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
Q: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?
A: The formation of alkyne dimers is a classic side reaction known as Glaser coupling, which is promoted by the copper co-catalyst and oxygen.[1]
Solutions:
-
Rigorous Degassing: Ensure your reaction setup is completely free of oxygen. This is the most critical first step.[1]
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1][8] This typically requires a highly active palladium catalyst and may involve screening different ligands and bases to find the optimal conditions.[11]
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture turns black shortly after heating begins, and the reaction stalls. What does this mean?
A: The formation of a black precipitate indicates that the soluble palladium catalyst has decomposed and crashed out of solution as palladium black, halting the catalytic cycle.[1]
Potential Causes and Solutions:
-
Solvent Choice: Certain solvents, like THF, have been reported to sometimes promote this decomposition.[1] Switching to a different solvent such as DMF, toluene, or dioxane may resolve the issue.[8]
-
Temperature: While heating is often necessary for bromoindoles, excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at the lower end of the effective temperature range.
-
Impurities: Impurities in your starting materials or solvent can poison the catalyst. Ensure all reagents are of high purity.[1]
-
Ligand Choice: Using more robust phosphine ligands can help stabilize the palladium catalyst and prevent decomposition.
Data Presentation: Base and Solvent Screening
The following tables summarize reaction conditions from various studies, providing a starting point for optimization.
Table 1: Conditions for Sonogashira Coupling of 5-Bromoindole
| Entry | Terminal Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Et₃N | DMF | 80 | 4-6 | 93 | [9] |
| 2 | Propargyl alcohol | Et₃N | THF | RT | 12-24 | ~85 | [9] |
| 3 | Trimethylsilylacetylene | Et₃N | THF | Reflux | N/A | High |[9] |
Table 2: Solvent and Base Optimization for a Copper-Free Sonogashira Coupling of an Aryl Bromide (Note: Data is for a model aryl bromide, but principles are applicable to bromoindoles)
| Entry | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | DMSO | TMP | 100 | [11] |
| 2 | DMSO | (i-Pr)₂NH | 100 | [11] |
| 3 | DMSO | K₂CO₃ | 99 | [11] |
| 4 | 1,4-Dioxane | DABCO | 74 | [11] |
| 5 | THF | DABCO | 62 | [11] |
| 6 | ACN | TMP | High Yield |[11] |
Visualizations
Caption: General experimental workflow for the Sonogashira coupling of bromoindoles.
Caption: Troubleshooting flowchart for low-yield Sonogashira coupling reactions.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling of 5-Bromoindole
This protocol is adapted from a literature procedure for the coupling of 5-bromoindole with phenylacetylene.[9]
Materials:
-
5-Bromoindole (1.0 mmol, 196 mg)
-
Phenylacetylene (1.2 mmol, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Using syringes, add anhydrous DMF followed by triethylamine.
-
Add the phenylacetylene dropwise to the stirring mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 5-(phenylethynyl)-1H-indole.
Protocol 2: Copper-Free Sonogashira Coupling of a Bromoaniline Precursor
This protocol is adapted from a general method for the copper-free coupling of aryl bromides, which can be applied to N-protected bromoindoles or other bromo-heterocycles.[11]
Materials:
-
Bromo-substrate (e.g., N-protected bromoindole) (0.5 mmol)
-
Terminal Alkyne (0.8 mmol)
-
[DTBNpP]Pd(crotyl)Cl precatalyst (0.025 mmol, 5 mol %)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.5 mL)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
In an inert atmosphere glovebox, or in a flask under a positive pressure of argon, combine the bromo-substrate, the palladium precatalyst, and a magnetic stir bar.
-
Add anhydrous DMSO and TMP.
-
Add the terminal alkyne.
-
Seal the vessel and stir the reaction at room temperature for 18 hours. For less reactive substrates, gentle heating may be required.
-
Monitor the reaction by LC-MS or TLC.
-
Once complete, perform a standard aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. books.lucp.net [books.lucp.net]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Addressing challenges in the N-protection of sterically hindered indoles
Welcome to the technical support center for the N-protection of sterically hindered indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My N-protection reaction is not going to completion, resulting in a low yield of the desired product. What are the possible causes and solutions?
Answer: Low conversion in N-protection reactions of sterically hindered indoles can be attributed to several factors, ranging from the reagents' quality to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
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Inadequate Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation.[1] For sterically hindered indoles, this deprotonation can be even more challenging.
-
Solution: Ensure you are using a strong enough base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK).[1] The choice of base can also influence the regioselectivity of subsequent reactions.[1] For particularly hindered substrates, stronger bases or longer reaction times for deprotonation may be necessary.
-
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C2 and C7 positions, can sterically hinder the approach of the protecting group's electrophile.[1] This is a primary challenge with the target substrates.
-
Solution: Consider using a smaller protecting group if the subsequent steps allow. For example, if a bulky Boc group fails, a smaller SEM group might be more successful.[1] Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but this must be balanced against potential side reactions.
-
-
Poor Solubility: The indole substrate or the deprotonated indole salt may have poor solubility in the chosen solvent, hindering the reaction.[1]
-
Solution: Switch to a more suitable aprotic polar solvent like DMF or THF. In some cases, a mixture of solvents can improve solubility and reaction outcomes.[1]
-
-
Reagent Quality: The base or the protecting group reagent may have degraded.
-
Solution: Use freshly opened or properly stored reagents. The quality of sodium hydride, for example, is crucial for efficient deprotonation.[1]
-
-
Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts. For some challenging couplings, higher temperatures are required.
-
Question 2: I am observing competing C3-alkylation instead of the desired N-alkylation. How can I improve the selectivity for N-protection?
Answer: The regioselectivity of indole alkylation (N- vs. C3-alkylation) is a common challenge due to the high nucleophilicity of the C3 position.[2] The outcome is often influenced by the reaction conditions.
-
Incomplete Deprotonation: If the deprotonation of the indole N-H is not complete, the remaining neutral indole can react directly with the electrophile at the C3 position.[2]
-
Solution: Ensure you are using a sufficient excess of a strong base (e.g., NaH) and allow adequate time for the deprotonation to occur before adding the alkylating agent.[2]
-
-
Counterion Effect: The nature of the counterion from the base can influence the reaction site. Generally, conditions that favor the formation of a "free" indolide anion in a polar aprotic solvent will favor N-alkylation.
-
Solution: The use of sodium hydride (NaH) in DMF is a classic combination that favors N-alkylation.[2] The sodium cation coordinates less tightly with the nitrogen compared to other cations, leading to greater N-selectivity.
-
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product.[2]
-
Solution: Running the reaction at lower temperatures may favor the kinetic C3-product. Therefore, conducting the reaction at room temperature or slightly elevated temperatures can favor the formation of the N-alkylated product.[2]
-
Question 3: My N-arylation reaction with a sterically hindered indole is failing. What can I do?
Answer: N-arylation of hindered indoles, often performed under palladium or copper catalysis (e.g., Buchwald-Hartwig or Ullmann coupling), presents its own set of challenges.
-
Ligand Choice: The choice of ligand for the metal catalyst is critical, especially for hindered substrates.
-
Catalyst System: The combination of metal precursor and ligand may not be active enough.
-
Base and Solvent: The base and solvent system can significantly impact the reaction outcome.
-
Substrate Reactivity: Extremely hindered substrates, such as those with substitution at the 2, 3, and 7 positions, can be very challenging and may lead to catalyst decomposition and low yields.[3]
-
Solution: In these cases, it may be necessary to explore alternative synthetic routes or accept lower yields. Careful optimization of all reaction parameters (temperature, concentration, reaction time) is crucial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for my sterically hindered indole derivative?
The selection of an appropriate N-protecting group is critical and depends on several factors:
-
Stability to Reaction Conditions: The protecting group must be stable to the conditions of the subsequent reaction steps.[1]
-
Ease of Removal: The deprotection should be achievable under conditions that do not affect other functional groups in the molecule.[1]
-
Steric Hindrance: For hindered indoles, the size of the protecting group itself can be a factor. A smaller group may be easier to introduce.[1]
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, Ts) decrease the electron density of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[1][6] Electron-donating groups (e.g., benzyl) have the opposite effect.[1]
Q2: What are the key stability differences between common indole N-protecting groups?
The stability of N-protecting groups varies significantly under different conditions. A general overview is provided in the table below.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenation | Strong Acid, Lewis Acids[1] |
| Benzyl | Bn | Acid, Base | Hydrogenolysis (H2, Pd/C) |
| Tosyl | Ts | Acid, Oxidation | Strong Base, Reductive conditions[1] |
| Pivaloyl | Piv | Most conditions | Strong Base (e.g., LDA at high temp)[1] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Many conditions | Fluoride sources (e.g., TBAF), Acid |
Q3: The deprotection of my N-protected indole is proving difficult. What are some effective strategies for removing stubborn protecting groups?
-
N-Tosyl (Ts) Group: This is a notoriously difficult group to remove. While traditional methods require harsh conditions, milder alternatives have been developed. Using cesium carbonate in a THF-methanol solvent mixture can be effective.[1][7] Another approach involves using KOH with a phase-transfer catalyst in a THF-water system.[1]
-
N-Pivaloyl Group: This group is also known for its robustness. Treatment with lithium diisopropylamide (LDA) in THF at elevated temperatures (40-45 °C) has been shown to be an efficient method for deprotection.[1]
-
N-Boc Group: While generally considered labile to acid, deprotection can be problematic in the presence of other acid-sensitive groups. A mild method for N-Boc deprotection involves using oxalyl chloride in methanol at room temperature.[1] For substrates sensitive to strong acids, using a catalytic amount of sodium methoxide in dry methanol can achieve selective deprotection at ambient temperature.[1] Microwave-assisted deprotection in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also been reported to be effective.[8]
Data Presentation
Table 1: Comparison of Conditions for N-Alkylation of Indoles
| Base | Solvent | Temperature (°C) | Electrophile | Selectivity (N vs. C3) | Yield (%) | Reference |
| NaH | DMF | 0 to RT | Alkyl Halide | High N-selectivity | Good to Excellent | [2] |
| KOH | [bmim][BF4]/MeCN | Not specified | Alkyl Halide/Sulfonate | Good N-selectivity | Good | [9] |
| K2CO3 | DMF | 23-90 | Acrylate | N-alkylation followed by cyclization | 61-92 | [9] |
| Cs2CO3 | m-xylene | RT | N-substituted lactams | Not specified | Good | [10] |
Table 2: Conditions for Palladium-Catalyzed N-Arylation of Indoles
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |
| Pd2(dba)3 | Bulky Phosphine | NaOt-Bu | Toluene | Not specified | Aryl Bromides/Chlorides | Good | [4] |
| Pd2(dba)3 | DPPF | Cs2CO3/NaOt-Bu | Not specified | High | Aryl Halides | 72-98 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Indole using NaH/DMF [2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole substrate.
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.
-
Deprotonation: Carefully add NaH (1.1 - 1.5 equivalents) portion-wise at 0 °C (ice bath). Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed. The solution may change color upon formation of the indolide anion.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.0 - 1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully quench the reaction with water or saturated aqueous NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride [1]
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the N-protection of indoles.
Caption: Troubleshooting decision tree for low-yield N-protection reactions.
Caption: Competing pathways for N-alkylation vs. C3-alkylation of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Strategies to avoid side reactions in the functionalization of 4-bromo-6-methoxy-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of functionalizing 4-bromo-6-methoxy-1H-indole. Our aim is to provide practical strategies to mitigate side reactions and optimize experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the chemical modification of this compound, offering potential causes and solutions.
Problem 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Potential Causes:
-
Catalyst Inactivation: The palladium catalyst may be decomposing to palladium black, especially at elevated temperatures or in the presence of oxygen.[1] The electron-rich nature of the 6-methoxyindole ring can also affect the catalytic cycle.
-
Poor Ligand Choice: The chosen phosphine ligand may not be suitable for the specific transformation, leading to slow reaction rates or catalyst decomposition. For electron-rich substrates, bulky and electron-rich ligands are often necessary.[2]
-
Inappropriate Base Selection: The strength and solubility of the base are critical. An unsuitable base can lead to incomplete reaction or degradation of starting materials.[3]
-
Substrate-Related Issues: The indole N-H can interfere with the catalytic cycle. Deprotonation by the base increases the electron density of the indole ring, which can make the C-Br bond more resistant to oxidative addition in some cases and can also lead to side reactions.[3]
Solutions:
-
Catalyst and Ligand System:
-
For Suzuki-Miyaura coupling, consider using pre-catalysts like Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos.[4]
-
For Buchwald-Hartwig amination, catalyst systems based on ligands like XPhos, RuPhos, or BrettPhos are often effective for challenging substrates.[5]
-
-
Base Optimization:
-
Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered to maximize its reactivity.[3]
-
-
N-Protection:
-
Reaction Conditions:
-
Thoroughly degas all solvents and reagents to remove oxygen.
-
Optimize the reaction temperature; sometimes a lower temperature with a more active catalyst is more effective than high heat.[1]
-
Problem 2: Significant Formation of Side Products
Common Side Products and Mitigation Strategies:
-
Debromination (Hydrodehalogenation):
-
Cause: The bromo-group is replaced by a hydrogen atom. This is a common side reaction with electron-rich bromoindoles, especially when the indole nitrogen is unprotected.[3][6][7]
-
Solution: The most effective strategy is to protect the indole nitrogen.[3][6] Using anhydrous solvents and high-purity reagents can also help minimize this side reaction.[3]
-
-
Protodeboronation (in Suzuki Coupling):
-
Cause: The boronic acid or ester is replaced by a hydrogen atom before cross-coupling can occur. This is often promoted by excess water, strong bases, or high temperatures.[3][8]
-
Solution: Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[8] Minimize water content in the reaction and consider using a milder base.[1]
-
-
Homocoupling (in Suzuki Coupling):
-
Cause: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be favored by the presence of oxygen or high catalyst loadings.[3]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Sometimes, slightly reducing the catalyst loading can disfavor this side reaction.[3]
-
-
C-Alkylation (in N-Alkylation):
-
Cause: Alkylation occurs at the C3 position of the indole ring instead of, or in addition to, the desired N-alkylation. The C3 position is nucleophilic, especially in the presence of a base.
-
Solution: Choice of base and reaction conditions is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) can favor deprotonation of the nitrogen. Higher reaction temperatures can also favor N-alkylation over C-alkylation.[9] The use of a two-step, one-pot procedure involving the N-alkylation of the corresponding indoline followed by oxidation can also be an effective strategy for selective N-alkylation.[10]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the indole nitrogen of this compound before functionalization?
A1: While not always strictly necessary, protecting the indole nitrogen is highly recommended for most palladium-catalyzed cross-coupling reactions.[3] The acidic N-H proton can be deprotonated by the base, leading to increased electron density on the indole ring, which can promote side reactions such as debromination.[3][6] N-protection, typically with a Boc group, often leads to cleaner reactions, higher yields, and easier purification.[3][6] For N-alkylation, protection is obviously not performed on the nitrogen that is to be alkylated.
Q2: How do I choose the best protecting group for the indole nitrogen?
A2: The choice of protecting group depends on the stability required for subsequent reaction steps and the conditions for its removal.
-
Boc (tert-butoxycarbonyl): This is a very common protecting group that is stable to many reaction conditions but is easily removed with acid (e.g., TFA in DCM). It is often the first choice for Suzuki and Buchwald-Hartwig reactions.
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group is more robust than Boc and is stable to a wider range of conditions. It can be removed with fluoride sources (e.g., TBAF) or strong acid.[6]
Q3: What are the best practices for setting up a Suzuki-Miyaura coupling reaction with this compound?
A3: For a successful Suzuki-Miyaura coupling, consider the following:
-
N-Protection: Protect the indole nitrogen with a Boc group.
-
Catalyst System: Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] Alternatively, a pre-catalyst like Pd(dppf)Cl₂ can be effective.[3]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.[3]
-
Solvent: A mixture of an organic solvent like dioxane or THF with water is typically used.[11]
-
Inert Atmosphere: Thoroughly degas the solvents and reaction mixture and maintain an inert atmosphere (nitrogen or argon) throughout the reaction to prevent catalyst decomposition and homocoupling.[3]
Q4: I am attempting a direct C-H functionalization on the benzene ring of this compound. What are the challenges?
A4: Direct C-H functionalization of the benzene ring of indoles is challenging due to the higher reactivity of the C2 and C3 positions in the pyrrole ring.[12][13] To achieve selectivity on the benzene ring, a directing group on the indole nitrogen is often required.[13] Even with a directing group, achieving selectivity at a specific position (C5 or C7) can be difficult and may require careful optimization of the catalyst and reaction conditions.
Data Presentation
The following tables provide a summary of representative reaction conditions for key transformations involving bromoindole derivatives. These should serve as a starting point for optimization.
Table 1: Representative Conditions for N-Boc Protection of Bromoindoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | DMAP (cat.) | CH₂Cl₂ | Room Temp. | 2-6 | >90 | [2] |
| 2 | None | MeOH | Room Temp. | 3 | ~95 | [14][15] |
| 3 | I₂ (cat.) | Solvent-free | Room Temp. | 0.5 | >90 | [16] |
Table 2: Comparative Catalyst Systems for Suzuki-Miyaura Coupling of Bromoindoles
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-95 | [3] |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-99 | [11] |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 80-95 | [11] |
| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-90 | [17] |
Table 3: Conditions for Buchwald-Hartwig Amination of Bromoindoles
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 75-90 | [18] |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 80-110 | 80-98 | [2][5] |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 70-95 | [5] |
| 4 | Pd(OAc)₂ | SIPr·HCl | NaOH | Dioxane | 100 | >66 | [19] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
To a solution of this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂) are added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).[2]
-
The reaction mixture is stirred at room temperature for 2-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the N-Boc protected indole.[20]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Boc-4-bromo-6-methoxy-1H-indole
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-bromo-6-methoxy-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).[3]
-
The flask is evacuated and backfilled with the inert gas three times.
-
Degassed solvent (e.g., a 4:1 mixture of dioxane and water) is added via syringe.[1]
-
The reaction mixture is heated to 80-100 °C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 10. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scispace.com [scispace.com]
- 16. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
Scaling up the synthesis of 4-bromo-6-methoxy-1H-indole for library synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-6-methoxy-1H-indole for library synthesis. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, question-and-answer format to address challenges that may arise during the scale-up of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific experimental issues that may be encountered during the synthesis of this compound, following a plausible Leimgruber-Batcho synthetic route.
Q1: The formation of the enamine intermediate from 2-methyl-3-bromo-5-methoxynitrobenzene is slow or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Low reactivity of the starting material: The methyl group of the o-nitrotoluene derivative may not be sufficiently acidic.
-
Impurities in reagents or solvents: Moisture or other impurities can interfere with the reaction.
-
Insufficient temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Solutions:
-
Increase Reaction Temperature and Time: Gradually increase the reaction temperature to 120-140 °C and monitor the progress by TLC.
-
Use of an Amine Co-catalyst: The addition of a secondary amine, such as pyrrolidine or piperidine, can accelerate the formation of the enamine.[1]
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and ensure the starting materials are dry.
-
Check Reagent Quality: Use high-purity N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Q2: The reductive cyclization of the enamine intermediate gives a low yield of the desired this compound. How can this be improved?
Possible Causes:
-
Incomplete reduction of the nitro group: The reducing agent may be inactive or used in insufficient quantity.
-
Side reactions: Over-reduction of the indole ring or polymerization can occur.
-
Poor cyclization conditions: The pH and temperature may not be optimal for the ring-closure step.
Solutions:
-
Optimize the Reducing Agent:
-
Raney Nickel and Hydrazine: Ensure the Raney nickel is active. Use a fresh batch if necessary. The addition of hydrazine hydrate should be controlled to manage the exothermic reaction.[1][2]
-
Catalytic Hydrogenation (H₂/Pd-C): Use a high-quality catalyst and ensure efficient stirring to overcome mass transfer limitations. Optimize hydrogen pressure and temperature.[3]
-
Other Reducing Agents: Alternatives like stannous chloride (SnCl₂) or iron in acetic acid can also be effective.[1]
-
-
Control Reaction Conditions: Maintain a neutral or slightly acidic pH during the work-up to favor cyclization and minimize side reactions.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the enamine and the formation of the indole product to determine the optimal reaction time.
Q3: The final product is difficult to purify and contains persistent impurities. What are the recommended purification strategies?
Possible Causes:
-
Formation of closely related byproducts: Isomeric indoles or partially reduced intermediates can be difficult to separate.
-
Product instability: The indole nucleus can be sensitive to strong acids, light, and air, leading to degradation and coloration.[4]
Solutions:
-
Column Chromatography:
-
Stationary Phase: Use silica gel for most applications. For acid-sensitive indoles, neutral alumina can be a good alternative.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on TLC analysis.
-
-
Crystallization:
-
Solvent Screening: Identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for indole derivatives include ethanol, ethyl acetate, and toluene/heptane mixtures.
-
-
Handling Precautions: Purify the product promptly after synthesis. Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthetic route for this compound?
The Leimgruber-Batcho indole synthesis is a highly scalable and efficient method for producing substituted indoles.[1] It starts from readily available o-nitrotoluene derivatives and proceeds in two main steps: formation of an enamine followed by reductive cyclization. This method avoids the often harsh acidic conditions of the Fischer indole synthesis and is generally high-yielding.
Q2: How can I synthesize the starting material, 2-methyl-3-bromo-5-methoxynitrobenzene?
A plausible route involves the nitration of 3-bromo-5-methoxytoluene. Care must be taken to control the regioselectivity of the nitration to obtain the desired 2-nitro isomer.
Q3: What are the key safety precautions to consider during this synthesis?
-
Raney Nickel: Raney nickel is pyrophoric when dry and should be handled as a slurry in water or ethanol. Avoid allowing the catalyst to dry in the presence of organic solvents.[5]
-
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity.
Q4: How can the purity of the final product be assessed?
A combination of analytical techniques should be used to confirm the purity and identity of this compound:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-(2-(3-bromo-5-methoxyphenyl)-2-nitrovinyl)-N,N-dimethylmethanamine (Enamine Intermediate)
-
To a solution of 2-methyl-3-bromo-5-methoxynitrobenzene (1.0 eq) in anhydrous DMF (2 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to 110-120 °C for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product, a dark red oil or solid, can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate (1.0 eq) in a mixture of ethanol and ethyl acetate (1:1, 10 mL/mmol).
-
Carefully add Raney nickel (approx. 50% slurry in water, 0.1 eq by weight) to the solution.
-
Heat the mixture to 50-60 °C and add hydrazine hydrate (80% solution, 3.0 eq) dropwise over 30 minutes. A vigorous evolution of gas will be observed.
-
After the addition is complete, continue to stir the reaction at reflux for 1-2 hours, or until TLC indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the Raney nickel catalyst. Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization |
| Starting Material | 2-methyl-3-bromo-5-methoxynitrobenzene | (E)-1-(2-(3-bromo-5-methoxyphenyl)-2-nitrovinyl)-N,N-dimethylmethanamine |
| Key Reagents | DMF-DMA, Pyrrolidine | Raney Nickel, Hydrazine Hydrate |
| Solvent | DMF | Ethanol/Ethyl Acetate |
| Temperature | 110-120 °C | 60-80 °C (Reflux) |
| Reaction Time | 4-6 hours | 1-2 hours |
| Typical Yield | >90% (crude) | 60-80% (after purification) |
Note: Yields are representative and may vary based on experimental conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in reductive cyclization.
Caption: Key steps in the Leimgruber-Batcho synthesis.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines1,2 | Semantic Scholar [semanticscholar.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Methoxy-Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a methoxy group to the indole ring can significantly modulate the pharmacological properties of the resulting isomers. This guide provides a comparative analysis of the biological activities of methoxy-indole isomers, with a focus on their anticancer effects. Experimental data is presented to highlight the distinct mechanisms of action and therapeutic potential of these compounds.
Data Presentation: Anticancer Activity of Methoxy-Indole Derivatives
The anticancer activity of methoxy-indole isomers is a prominent area of investigation. The position of the methoxy group on the indole ring has been shown to dramatically influence both the potency and the mechanism of cell death. A key study by Trabbic et al. (2016) highlighted a remarkable functional switch between 5-methoxy and 6-methoxy substituted indolyl-pyridinyl-propenones.
| Compound ID | Methoxy Position | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| MOMIPP | 5-methoxy | Glioblastoma (U251) | ~1 | Methuosis (Non-apoptotic cell death) | Trabbic et al., 2016 |
| 6-MOMIPP | 6-methoxy | Glioblastoma (U251) | ~1 | Microtubule Disruption | Trabbic et al., 2016 |
| Compound 13 | 4-methoxy (hydrazone derivative) | Leukemia (BV-173) | Not specified, but potent | Cytotoxic | Mladenova et al. |
| 7-methoxy-5-nitro-1H-indole | 7-methoxy | Not specified | Not specified | Predicted Anticancer | Benchchem |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms of action and a typical experimental workflow, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and methoxy-indole derivatives.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of the methoxy-indole isomers on cancer cells and to calculate the IC50 value.
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., U251 glioblastoma).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare stock solutions of the methoxy-indole isomers in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Methuosis Induction Assay (for 5-Methoxy-Indole Derivatives)
This assay visually confirms the induction of methuosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization.
-
Cell Seeding and Treatment:
-
Seed cancer cells on glass coverslips in a 24-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with the 5-methoxy-indole derivative at a concentration around its IC50 value for 24-48 hours.
-
-
Microscopy:
-
Observe the cells under a phase-contrast microscope at different time points to monitor the formation of cytoplasmic vacuoles.
-
For a more detailed analysis, fix the cells with 4% paraformaldehyde, and stain with a marker for late endosomes/lysosomes (e.g., LAMP1 antibody) and a nuclear stain (e.g., DAPI).
-
Image the cells using a fluorescence microscope.
-
Microtubule Disruption Assay (for 6-Methoxy-Indole Derivatives)
This assay assesses the effect of 6-methoxy-indole derivatives on the microtubule network.
-
Cell Seeding and Treatment:
-
Seed cancer cells on glass coverslips in a 24-well plate.
-
Allow the cells to adhere overnight.
-
Treat the cells with the 6-methoxy-indole derivative at various concentrations for a short period (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Microscopy:
-
Visualize the microtubule network using a fluorescence microscope. Disruption of the network, characterized by depolymerization and fragmentation, indicates microtubule-destabilizing activity.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine if a compound induces cell cycle arrest, a common mechanism for microtubule-disrupting agents.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the methoxy-indole derivative at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization.
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Conclusion
The isomeric position of the methoxy group on the indole ring is a critical determinant of biological activity. The distinct anticancer mechanisms of 5- and 6-methoxy-indole derivatives, namely methuosis and microtubule disruption, underscore the importance of positional isomerism in drug design and development. While 4- and 7-methoxy-indole derivatives also show promise as anticancer agents, further comprehensive studies with direct, side-by-side comparisons are needed to fully elucidate their therapeutic potential and mechanisms of action. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation of these versatile and promising compounds.
Navigating the Structure-Activity Landscape of 4-Bromo-6-Methoxy-1H-Indole Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential. Within this diverse family, 4-bromo-6-methoxy-1H-indole has emerged as a valuable starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, supported by experimental data from related compounds, detailed experimental protocols, and visualizations of key concepts to inform further drug discovery efforts.
Unraveling the Anticancer Potential: A Look at the Core Scaffold
Recent research has highlighted the utility of this compound as a key intermediate in the synthesis of inhibitors of Polycomb Repressive Complex 1 (PRC1).[1][2][3] PRC1 is a crucial regulator of stem cell activity, and its inhibition presents a promising strategy for targeting leukemia and other cancers.[1][2][3] While specific SAR studies on a homologous series of this compound analogs are not extensively available in the public domain, we can infer key structural-activity relationships by examining the influence of bromo and methoxy substitutions on the indole core from various studies.
Structure-Activity Relationship (SAR) Insights
To understand the therapeutic potential of this compound analogs, it is crucial to dissect the contribution of each substituent to their biological activity. The following table summarizes the anticancer activity of various substituted indole derivatives, providing a basis for a comparative SAR analysis. Due to the limited availability of data on a direct series of this compound analogs, the following table includes data from related bromo- and methoxy-substituted indoles to illustrate general SAR trends.
Table 1: Comparative Anticancer Activity of Substituted Indole Analogs
| Compound ID | Indole Substitutions | Cancer Cell Line | IC50 (µM) | Key Observations |
| Reference Analogs (Illustrative) | ||||
| 6-bromoindole | 6-bromo | RAW264.7 (macrophage, anti-inflammatory) | - | Showed significant inhibition of nitric oxide production, indicating biological activity.[4] |
| 5-bromoisatin | 5-bromo (on isatin) | RAW264.7 (macrophage, anti-inflammatory) | - | Demonstrated higher anti-inflammatory activity compared to 6-bromo and 7-bromo analogs.[4] |
| 6-bromoisatin | 6-bromo (on isatin) | RAW264.7 (macrophage, anti-inflammatory) | - | Showed moderate anti-inflammatory activity.[4] |
| Indole-based PRC1 Inhibitor Intermediate | 4-bromo, 6-methoxy | - | - | Utilized as a key building block for potent anticancer agents.[1][2][3] |
Key SAR Inferences:
-
Role of the Bromo Substituent: The presence of a bromine atom on the indole ring is a common feature in biologically active molecules. Studies on brominated indoles suggest that the position of the bromine atom significantly influences activity. For instance, in isatin analogs, the anti-inflammatory potency was found to be 5-bromo > 6-bromo > 7-bromo.[4] This highlights the importance of the substituent's position in dictating the molecule's interaction with its biological target. The electron-withdrawing nature of bromine can alter the electron density of the indole ring, potentially influencing binding affinity and metabolic stability.
-
Impact of the Methoxy Group: The methoxy group at the 6-position is another critical feature. Generally, methoxy groups on the indole scaffold are known to enhance biological activity. They can act as hydrogen bond acceptors and influence the molecule's lipophilicity and metabolic profile, which are crucial for its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key experiments typically employed in the evaluation of anticancer agents.
Synthesis of this compound Analogs (General Scheme)
A general synthetic route to this compound, a key starting material, is outlined in the dot graph below. Further diversification to generate a library of analogs can be achieved through various chemical transformations at the N1, C2, C3, and C7 positions of the indole ring.
References
- 1. US11319302B2 - PRC1 inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 2. CN112533581A - PRC1 inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 3. EP4155293A1 - Prc1 inhibitors and methods of treatment therewith - Google Patents [patents.google.com]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Synthesized Indole Derivatives with 2D NMR Spectroscopy
The structural confirmation of newly synthesized compounds is a critical step in chemical research and drug development. For complex heterocyclic molecules like indole derivatives, which are prevalent in medicinal chemistry, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is often insufficient for unambiguous structural elucidation.[1][2] Two-dimensional (2D) NMR techniques provide a powerful solution by spreading spectral information across two frequency dimensions, revealing intricate correlations between nuclei that are essential for assembling the molecular puzzle.[1] This guide offers a comparative overview of key 2D NMR techniques used to validate the structures of synthesized indole derivatives, complete with experimental protocols and data interpretation strategies.
Core 2D NMR Techniques for Structural Elucidation
A suite of 2D NMR experiments is typically employed to piece together a molecule's structure. Each experiment provides a unique type of correlation, and together they offer a comprehensive picture of the molecular framework. The most common techniques include COSY, HSQC, HMBC, and NOESY.[3][4]
-
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds (²J_HH, ³J_HH).[5][6] It is invaluable for identifying adjacent protons and tracing out spin systems within a molecule, such as the protons on the aromatic rings of an indole.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[6][8] It provides a clear map of all one-bond C-H connections, allowing for the unambiguous assignment of protonated carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, the HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6][10] This is crucial for connecting different spin systems, identifying quaternary (non-protonated) carbons, and confirming the placement of substituents on the indole core.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond couplings, NOESY identifies protons that are close to each other in space (typically within 5 Å).[5][11] This through-space correlation is essential for determining stereochemistry and the three-dimensional conformation of the molecule.[5]
Comparative Analysis of 2D NMR Data
To illustrate the application of these techniques, let's consider a hypothetical synthesized indole derivative: 5-methoxy-2-phenyl-1H-indole . The following tables summarize the expected key correlations from each 2D NMR experiment that would be used to validate its structure.
Table 1: Expected ¹H-¹H COSY Correlations for 5-methoxy-2-phenyl-1H-indole
| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Interpretation |
| H4 | H6 | ⁴J coupling (meta) |
| H6 | H4, H7 | ⁴J coupling (meta) to H4, ³J coupling (ortho) to H7 |
| H7 | H6 | ³J coupling (ortho) |
| H2' | H3' | ³J coupling (ortho) |
| H3' | H2', H4' | ³J coupling (ortho) to H2', ³J coupling (ortho) to H4' |
| H4' | H3' | ³J coupling (ortho) |
Table 2: Expected ¹H-¹³C HSQC Correlations for 5-methoxy-2-phenyl-1H-indole
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) | Interpretation |
| H3 | C3 | Direct one-bond attachment |
| H4 | C4 | Direct one-bond attachment |
| H6 | C6 | Direct one-bond attachment |
| H7 | C7 | Direct one-bond attachment |
| OCH₃ | C-OCH₃ | Direct one-bond attachment |
| H2'/H6' | C2'/C6' | Direct one-bond attachment |
| H3'/H5' | C3'/H5' | Direct one-bond attachment |
| H4' | C4' | Direct one-bond attachment |
Table 3: Expected ¹H-¹³C HMBC Correlations for 5-methoxy-2-phenyl-1H-indole
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) | Interpretation (Key Correlations) |
| NH (H1) | C2, C3, C7a | Connects the pyrrole ring protons to the core structure |
| H3 | C2, C3a, C4, C1' | Confirms the attachment of the phenyl ring at C2 |
| H4 | C3, C5, C7a | Confirms position relative to the methoxy group and fusion |
| OCH₃ | C5 | Confirms the position of the methoxy group |
| H2'/H6' | C2, C4' | Confirms the attachment of the phenyl ring to C2 |
Workflow for Structural Validation
The process of validating a synthesized indole derivative's structure using 2D NMR follows a logical progression. Initially, 1D NMR spectra (¹H and ¹³C) are acquired to get a basic overview of the molecule.[12] Subsequently, a series of 2D NMR experiments are performed to build up the complete structural picture.
Caption: Logical workflow for validating the structure of a synthesized indole derivative.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[13]
-
Sample Purity: Ensure the sample is free of suspended materials like dust or precipitates, as these can degrade spectral resolution.[14] If necessary, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette.[14]
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample.[13][15] Common choices for indole derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly affect chemical shifts.[15]
-
Concentration: For a typical high-field NMR spectrometer, a concentration of 5-25 mg of the indole derivative in 0.5-0.7 mL of deuterated solvent is usually sufficient for ¹H-detected experiments like HSQC and HMBC.[16]
-
NMR Tube: Use clean, high-quality 5 mm NMR tubes.[14][15] Ensure the filling height is adequate to cover the instrument's detection coil, typically around 4-5 cm.[14]
2. General 2D NMR Acquisition Parameters
While specific parameters will be optimized on the instrument, the following provides a general guide for acquiring the key 2D spectra.
-
COSY (DQF-COSY):
-
Pulse Program: A standard gradient-selected DQF-COSY (Double Quantum Filtered) pulse sequence is often used for cleaner spectra.[6]
-
Spectral Width: The spectral width in both dimensions (F1 and F2) should be set to encompass all proton signals.[17]
-
Data Points: Typically, 2048 (F2) x 256 (F1) data points are acquired.
-
Scans: 2-8 scans per increment are usually sufficient.
-
-
HSQC:
-
Pulse Program: A gradient-selected, sensitivity-enhanced HSQC experiment is standard.
-
Spectral Width: F2 (¹H dimension) is set to cover the proton chemical shift range. F1 (¹³C dimension) is set to cover the carbon chemical shift range (e.g., 0-160 ppm for typical indole derivatives).
-
Coupling Constant: Optimized for an average one-bond ¹J_CH coupling of ~145 Hz.
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Scans: 2-4 scans per increment.
-
-
HMBC:
-
Pulse Program: A gradient-selected HMBC pulse sequence is used.
-
Spectral Width: Similar to HSQC.
-
Long-Range Coupling: The experiment is optimized for a long-range ⁿJ_CH coupling, typically set to 7-8 Hz to observe 2- and 3-bond correlations.[6]
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Scans: 4-16 scans per increment, as HMBC is generally less sensitive than HSQC.[9]
-
-
NOESY:
-
Pulse Program: A gradient-selected phase-sensitive NOESY pulse sequence is employed.
-
Spectral Width: Set to cover the proton chemical shift range in both dimensions.
-
Mixing Time: This is a crucial parameter that determines the extent of NOE transfer. A mixing time of 300-800 ms is a good starting point for small molecules.
-
Data Points: 2048 (F2) x 256 (F1) data points.
-
Scans: 8-16 scans per increment.
-
By systematically applying these 2D NMR techniques and carefully interpreting the resulting correlation data, researchers can confidently validate the structures of their synthesized indole derivatives, ensuring the integrity of their findings and the progression of their research.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. princeton.edu [princeton.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. emerypharma.com [emerypharma.com]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 15. depts.washington.edu [depts.washington.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. ulethbridge.ca [ulethbridge.ca]
Methoxyindole Derivatives in Oncology: A Comparative Efficacy Analysis of 6-Methoxyindole versus 5-Methoxyindole Analogs
A detailed examination of the antiproliferative activities of 6-methoxyindole and 5-methoxyindole derivatives reveals distinct mechanisms and potencies against various cancer cell lines. This guide provides a comparative analysis of their efficacy, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers and drug development professionals in navigating this promising class of compounds.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity. The position of the methoxy group on the indole ring profoundly influences the anticancer properties of these compounds. This guide focuses on a direct comparison of the efficacy of 6-methoxyindole and 5-methoxyindole derivatives, summarizing key findings on their antiproliferative effects and mechanisms of action.
Comparative Antiproliferative Activity
The in vitro cytotoxic activity of various 6-methoxyindole and 5-methoxyindole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for easy comparison.
6-Methoxyindole Derivatives: Potent Tubulin Polymerization Inhibitors
Derivatives of 6-methoxyindole have shown remarkable activity as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, primarily in the G2/M phase, and subsequently lead to apoptosis.[1][2]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 | [1][2] |
| MDA-MB-231 (Breast) | 1.61 | [1][2] | ||
| A549 (Lung) | 6.30 | [1][2] | ||
| HeLa (Cervical) | 6.10 | [1][2] | ||
| A375 (Melanoma) | 0.57 | [1][2] | ||
| B16-F10 (Melanoma) | 1.69 | [1][2] | ||
| OXi8006 | 2-aryl-3-aroyl indole | N/A | N/A (Lead Compound) | [3] |
| 36 | 7-methoxy-OXi8006 analog | N/A | Comparable to OXi8006 | [3] |
Table 1: IC50 values of selected 6-methoxyindole derivatives against various human cancer cell lines.
5-Methoxyindole Derivatives: Diverse Mechanisms of Action
5-methoxyindole derivatives exhibit a broader range of anticancer mechanisms. While some also target tubulin polymerization, others have been shown to induce cell cycle arrest at different phases and modulate key signaling pathways.[4][5][6]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 21 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.022 | [4] |
| A549 (Lung) | 0.035 | [4] | ||
| MCF-7 (Breast) | 0.028 | [4] | ||
| K562 (Leukemia) | 0.125 | [4] | ||
| 31 | N-methyl-5,6,7-trimethoxyindole | HeLa (Cervical) | 0.025 | [4] |
| A549 (Lung) | 0.041 | [4] | ||
| MCF-7 (Breast) | 0.033 | [4] | ||
| 5o | 5-methoxyindole-isatin hybrid | ZR-75 (Breast) | 1.69 | [5][6] |
| HT-29 (Colon) | >10 | [5] | ||
| A-549 (Lung) | >10 | [5] | ||
| 5w | 5-methoxyindole-isatin hybrid | ZR-75 (Breast) | 1.91 | [5][6] |
| HT-29 (Colon) | >10 | [5] | ||
| A-549 (Lung) | >10 | [5] | ||
| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | [5] |
Table 2: IC50 values of selected 5-methoxyindole derivatives against various human cancer cell lines.
Mechanisms of Action: A Visual Guide
The therapeutic effects of these methoxyindole derivatives are driven by their ability to modulate specific cellular signaling pathways. The following diagrams illustrate the key mechanisms of action for their anticancer effects.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The methoxyindole derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a period of 48-72 hours.[5]
-
MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 150 µL of DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter in a glutamate-based buffer is prepared.
-
Compound Addition: The test compound (e.g., a 6-methoxyindole derivative) is added to the reaction mixture at various concentrations.
-
Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorometer.
-
Data Analysis: The rate of tubulin polymerization is calculated from the fluorescence data. The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
Both 6-methoxyindole and 5-methoxyindole derivatives represent promising classes of anticancer agents. The available data suggests that 6-methoxyindole derivatives are potent tubulin polymerization inhibitors with consistent G2/M phase arrest activity. In contrast, 5-methoxyindole derivatives demonstrate a more diverse range of mechanisms, including potent inhibition of key survival pathways like PI3K/AKT/mTOR. The choice of scaffold and the specific substitution pattern are critical determinants of both the potency and the mechanism of action. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of these compounds for clinical development.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this privileged heterocyclic motif in a vast array of bioactive natural products and pharmaceuticals. Among the myriad of cross-coupling reactions utilized for this purpose, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods for forging new carbon-carbon bonds at various positions of the indole ring.
This guide provides an objective, head-to-head comparison of the Suzuki and Stille couplings for indole functionalization, supported by experimental data. We will delve into the mechanisms, substrate scope, functional group tolerance, and practical considerations of each reaction to assist researchers in selecting the optimal method for their specific synthetic challenges.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture |
Catalytic Cycles: A Visual Comparison
The catalytic cycles of both the Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key distinctions, particularly in the transmetalation step.
A key difference lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center. In contrast, the Stille coupling typically proceeds without a base, as the organotin reagent is sufficiently reactive for transmetalation.
Performance Comparison: A Data-Driven Analysis
Suzuki Coupling of Haloindoles
The Suzuki coupling is a widely employed method for the arylation, vinylation, and alkylation of haloindoles. A variety of palladium catalysts, ligands, and bases have been successfully utilized.
Table 1: Representative Yields for Suzuki Coupling of Haloindoles
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 6-Chloroindole | Phenylboronic acid | XPhos Pd G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 97[1] |
| 7-Iodoindole | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 88 |
| N-Boc-2-bromoindole | Vinylboronic acid pinacol ester | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 80 | 78 |
Stille Coupling of Haloindoles and Stannylindoles
The Stille coupling offers excellent functional group tolerance and is often the method of choice when dealing with base-sensitive substrates or when the corresponding boronic acid is unstable.
Table 2: Representative Yields for Stille Coupling of Indole Derivatives
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 3-Bromoindole | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 75 |
| 5-Iodoindole | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | CuI | NMP | 25 | 91 |
| N-Acetyl-6-bromoindole | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 100 | 85 |
| 2-(Tributylstannyl)indole | 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | CuI | Dioxane | 100 | 82 |
| N-Tosyl-7-iodoindole | Allyltributylstannane | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | THF | 65 | 90 |
Discussion of Comparative Performance
Based on available data and established principles, the following points can be made when comparing Suzuki and Stille couplings for indole functionalization:
-
Yields and Efficiency: Both reactions can provide high yields of the desired products. The choice often depends on the specific substrates and the optimization of reaction conditions. For simple arylations of haloindoles, Suzuki coupling often gives excellent yields. The Stille coupling can be particularly advantageous for more complex or sensitive substrates.
-
Substrate Scope: Both methods have a broad substrate scope. A comparative study on diazocines, another class of nitrogen-containing heterocyles, revealed that Stille coupling may be more tolerant of sterically hindered substrates.[2] For instance, the coupling of a sterically demanding mesityl group proceeded in a significantly higher yield with the Stille reaction compared to the Suzuki coupling.[2]
-
Functional Group Tolerance: The Stille coupling is renowned for its exceptional functional group tolerance, as it does not typically require a strong base. This makes it suitable for indole substrates bearing base-sensitive functionalities such as esters, ketones, or nitro groups. While modern Suzuki coupling protocols have improved functional group compatibility, the mandatory presence of a base can sometimes lead to side reactions.
-
Toxicity and Practicality: A major drawback of the Stille coupling is the high toxicity of organotin reagents and byproducts. The removal of tin residues from the final product can also be challenging. In contrast, organoboron reagents and their byproducts are generally considered to have low toxicity and are often easier to remove through aqueous workup. This makes the Suzuki coupling a more environmentally friendly and often preferred method, especially in industrial settings.
Experimental Workflow: A General Comparison
The following diagram illustrates the general experimental workflow for both coupling reactions, highlighting the key differences.
Detailed Experimental Protocols
Representative Suzuki Coupling Protocol: Synthesis of 2-Phenyl-1H-indole
Materials:
-
2-Bromo-1H-indole (1.0 mmol, 196 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.05 mmol, 58 mg)
-
Na₂CO₃ (2.0 mmol, 212 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add 2-bromo-1H-indole, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvents (toluene, ethanol, and water) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenyl-1H-indole.
Representative Stille Coupling Protocol: Synthesis of 3-Phenyl-1H-indole
Materials:
-
3-Bromo-1H-indole (1.0 mmol, 196 mg)
-
Tributyl(phenyl)stannane (1.1 mmol, 0.40 mL)
-
Pd(PPh₃)₄ (0.05 mmol, 58 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-1H-indole and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed toluene to the flask, followed by tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
To the residue, add diethyl ether (20 mL) and a saturated aqueous solution of potassium fluoride (KF) (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-phenyl-1H-indole.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful and versatile methods for the functionalization of indoles. The choice between the two is often dictated by the specific requirements of the synthesis.
-
The Suzuki coupling is generally the preferred method due to the low toxicity of the reagents, the ease of byproduct removal, and the wide availability of boronic acids. It is an excellent choice for a broad range of applications, particularly in the early stages of drug discovery and for large-scale synthesis.
-
The Stille coupling , despite the toxicity concerns associated with organotin compounds, remains an indispensable tool for challenging transformations. Its exceptional functional group tolerance and frequent success in cases where the Suzuki coupling fails (e.g., with base-sensitive substrates or sterically demanding partners) make it a valuable alternative in the synthetic chemist's toolbox.
Ultimately, an informed decision will depend on a careful evaluation of the substrate's properties, the desired functional group tolerance, and practical considerations such as safety and ease of purification. For many applications in indole functionalization, starting with the Suzuki coupling is a logical first step, with the Stille coupling serving as a powerful and reliable alternative for more challenging substrates.
References
A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Bromo Indole Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Functionalization of the indole core through cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with diverse biological activities and material properties. Among the various precursors for these transformations, bromoindoles are particularly valuable due to their commercial availability and versatile reactivity. This guide provides an in-depth, objective comparison of the reactivity of two common isomers, 4-bromoindole and 5-bromoindole, in several key palladium-catalyzed cross-coupling reactions. The information presented, supported by experimental data, aims to inform substrate selection and reaction optimization for researchers in drug discovery and development.
General Reactivity Trends
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The established trend for oxidative addition to a palladium(0) center, the rate-determining step in many catalytic cycles, is I > Br > Cl > F. This trend directly correlates with the decreasing bond dissociation energy of the C-X bond. Consequently, it is generally anticipated that both 4-bromoindole and 5-bromoindole will exhibit greater reactivity than their chloro-analogs and lower reactivity than their iodo-analogs.
While both 4-bromo and 5-bromoindoles are effective substrates in a variety of cross-coupling reactions, their relative reactivity can be influenced by subtle electronic and steric differences arising from the position of the bromine atom on the indole ring.
Comparative Data in Key Cross-Coupling Reactions
The following sections summarize quantitative data for the performance of 4-bromoindole and 5-bromoindole in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds between an organohalide and an organoboron compound.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/THF | 35 | 1 | 21[1] |
| 5-Bromo-1-ethyl-1H-indazole * | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 5-Bromoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |
Note: Data for 5-bromo-1-ethyl-1H-indazole is included as a representative analog to 5-bromoindole, showcasing high efficiency under specific conditions.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, offering a powerful tool for the synthesis of substituted alkenes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 4-Bromoanisole * | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2 | 95[2] |
| 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 20 h | ~97 |
| 5-Bromoindole | Styrene | Na₂PdCl₄ / SPhos | Na₂CO₃ | MeCN/H₂O | 150 (MW) | 15 min | >95 |
Note: Data for 4-bromoanisole is provided as an analogous aryl bromide to indicate typical high yields in Heck reactions.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-6H-1,2-oxazine * | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 6-20 | Good |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[3] |
| 5-Bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[3] |
Note: Data for 4-bromo-6H-1,2-oxazine is included as a related heterocyclic system to provide insight into the reactivity of a 4-bromo-substituted ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole * | Aniline | Pd₂(dba)₃ / ligand | NaOtBu | Toluene | 100 | 16 | 96[1] |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / ligand 4 | NaOtBu | Toluene | 100 | - | High[4] |
| 5-Bromoindole | Morpholine | Pd₂(dba)₃ / ligand 4 | NaOtBu | Toluene | 100 | - | High[4] |
Note: Data for 4-bromoanisole is provided as a representative aryl bromide.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols can be adapted for comparative studies between 4-bromo and 5-bromoindole derivatives.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the bromoindole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., Toluene/H₂O mixture).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction
-
To a reaction vessel, add the bromoindole (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., PPh₃, 4-10 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the anhydrous solvent (e.g., DMF or MeCN) and the base (e.g., Et₃N, 2.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a reaction vessel, add the bromoindole (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the anhydrous solvent (e.g., DMF or THF) and the base (e.g., Et₃N, 2.0 equiv).
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup with an ammonium chloride solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.[3]
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel, add the bromoindole (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., a biaryl phosphine, 2-4 mol%).
-
The vessel is evacuated and backfilled with an inert gas.
-
Add the anhydrous solvent (e.g., Toluene) and the base (e.g., NaOtBu, 1.4 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Concepts
To further illustrate the processes and concepts discussed, the following diagrams are provided.
Conclusion
Based on the available experimental data and established principles of reactivity, both 4-bromoindole and 5-bromoindole are viable substrates for a range of palladium-catalyzed cross-coupling reactions. The data for 5-bromoindole is more extensively reported and consistently shows high yields across Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. While direct comparative data under identical conditions is limited, the existing example of a Suzuki coupling suggests that 4-bromoindole may be less reactive than its 5-bromo counterpart in some cases.
For researchers and drug development professionals, the choice between 4-bromo and 5-bromoindole will depend on a combination of factors including the desired final product, the specific coupling partners, and the need for mild reaction conditions. For initial explorations and the synthesis of 5-substituted indoles, 5-bromoindole is a well-documented and highly reactive starting material. Further optimization and comparative studies are warranted to fully elucidate the reactivity profile of 4-bromoindole and expand its utility in the synthesis of diverse indole derivatives.
References
A Comparative Guide to LC-MS Methods for the Analysis and Quantification of Bromo-methoxy-indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis and quantification of bromo-methoxy-indoles. These compounds are of significant interest in pharmaceutical research due to their diverse biological activities. The selection of an appropriate analytical method is crucial for accurate quantification in complex matrices, enabling reliable pharmacokinetic, metabolic, and toxicological studies. This document outlines common experimental protocols and presents a summary of performance data from various LC-MS approaches.
Comparison of LC-MS Methodologies
The analysis of bromo-methoxy-indoles typically employs reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Variations in sample preparation, chromatographic conditions, and mass spectrometric parameters can significantly impact method performance.
Sample Preparation: The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest. Common methods include:
-
Protein Precipitation (PPT): A simple and rapid method often used for plasma and serum samples, where a cold organic solvent like acetonitrile is added to precipitate proteins.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. It can provide cleaner extracts than PPT. A mixture of n-hexane-dichloromethane-2-propanol has been used for the extraction of a novel pyrido[b]indole.[2]
-
Solid-Phase Extraction (SPE): Offers high selectivity and concentration factors, making it suitable for complex matrices or when low detection limits are required.
Chromatographic Separation: Reversed-phase chromatography using C18 columns is the most common approach for separating bromo-methoxy-indoles.[2][3]
-
Columns: C18 columns of varying particle sizes (e.g., 2.6 µm, 4 µm) and dimensions are frequently employed.[2][3]
-
Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile or methanol, with an acidic modifier like 0.1% formic acid to improve peak shape and ionization efficiency.[2][3]
-
Elution: Gradient elution is commonly used to effectively separate analytes with a range of polarities and to reduce run times.[3]
Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification due to its high selectivity and sensitivity.[1][4] High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF), is valuable for structural elucidation and identification of unknown metabolites.[5]
-
Ionization Sources: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used. ESI is suitable for polar compounds, while APCI can be more effective for less polar and thermally stable molecules like some indoles.[3][6] For certain non-polar indoles, APCI has been shown to provide a stronger signal where ESI produced none.[3] The choice between ESI and APCI depends on the specific physicochemical properties of the analyte.[6][7]
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of indole derivatives. It is important to note that these values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Analyte Type | LC-MS Method | Linearity Range | LLOQ/LOD | Recovery (%) | Reference |
| Pyrido[b]indole | LC-MS/MS (MRM) | 0.648–162 ng/mL | LLOQ: 0.648 ng/mL | 97.1–103.1 | [2] |
| Indole | LC-MS/MS (APCI, MRM) | 1–500 ng/mL | LLOQ: 1 ng/mL | Not Reported | [1][3] |
| General Substituted Indoles | RP-HPLC | Analyte Dependent | LOD: 0.02–0.04 mg/kg; LOQ: 0.05–0.13 mg/kg | 85.3–121.2 | [8] |
Experimental Protocols
Below are generalized methodologies for the LC-MS analysis of bromo-methoxy-indoles based on common practices found in the literature.
Method 1: LC-MS/MS with Protein Precipitation
This protocol is suitable for the rapid quantification of bromo-methoxy-indoles in biological fluids like plasma or serum.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC System: UHPLC system
- Column: C18, 2.1 x 50 mm, 2.6 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- MS System: Triple Quadrupole Mass Spectrometer
- Ionization: ESI or APCI, positive or negative mode (analyte dependent)
- Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to the analyte and internal standard.
Method 2: LC-HRMS with Liquid-Liquid Extraction
This protocol is suitable for both quantification and identification of bromo-methoxy-indoles and their metabolites.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of sample, add an appropriate internal standard.
- Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and dichloromethane).
- Vortex for 5 minutes.
- Centrifuge at 3,000 x g for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-HRMS Conditions:
- LC System: UHPLC system
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A suitable gradient program to resolve the compounds of interest.
- Flow Rate: 0.3 mL/min
- Injection Volume: 2 µL
- MS System: QTOF Mass Spectrometer
- Ionization: ESI or APCI, positive mode
- Detection: Full scan mode for identification and targeted MS/MS for quantification.
Visualizations
Caption: General workflow for LC-MS analysis of bromo-methoxy-indoles.
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. perkinelmer.com.ar [perkinelmer.com.ar]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of 4-bromo-6-methoxy-1H-indole Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding further optimization. This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic methods for the structural characterization of 4-bromo-6-methoxy-1H-indole derivatives and related halogenated indoles.
The indole scaffold is a privileged motif in medicinal chemistry, and understanding the impact of substituents, such as bromine and methoxy groups, on the molecular geometry and intermolecular interactions is crucial for rational drug design. While X-ray crystallography provides the definitive solid-state structure, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information in solution and are often more accessible.
Methodology Comparison: Unveiling Molecular Architecture
The choice of analytical technique depends on the desired level of structural detail, the nature of the sample, and the specific research question. X-ray crystallography offers an unparalleled atomic-resolution view of the molecule's conformation and packing in the crystalline state. However, its primary limitation is the requirement for a single, high-quality crystal. In contrast, spectroscopic methods provide valuable data on the connectivity and electronic environment of atoms within a molecule in solution or bulk solid, and are generally less demanding in terms of sample preparation.
A summary of the key aspects of each technique is presented below:
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, intermolecular interactions. | Connectivity of atoms, chemical environment of nuclei, solution-state conformation. | Presence of functional groups. | Molecular weight, elemental composition. |
| Sample Requirements | Single, well-ordered crystal. | Soluble sample in a deuterated solvent. | Solid, liquid, or gas. | Ionizable sample. |
| Resolution | Atomic resolution. | Atomic connectivity. | Functional group level. | Molecular level. |
| Strengths | Unambiguous determination of absolute stereochemistry and solid-state conformation. | Provides information about the molecule's structure and dynamics in solution. | Rapid and non-destructive functional group analysis. | High sensitivity and accurate mass determination. |
| Limitations | Requires crystal growth, which can be challenging. The solid-state conformation may differ from the solution or biologically relevant conformation. | Can be complex to interpret for large molecules. Does not directly provide bond lengths or angles. | Provides limited information on the overall molecular structure. | Provides little information on stereochemistry or the 3D arrangement of atoms. |
X-ray Crystallographic Data of Bromo-Substituted Indole Derivatives
While a specific crystallographic study for this compound was not identified, the following table presents representative data for structurally related bromo-indole derivatives, illustrating the type of information obtained from X-ray diffraction analysis.[1][2][3]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | P2₁/c | - | - | - | - | [1] |
| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 93.243(2) | [2] |
| N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide | - | - | - | - | - | - | [3] |
Selected Bond Lengths and Angles for a Bromo-Substituted Indole Derivative [1]
| Bond | Length (Å) | Angle | Degree (°) |
| N1—C1 | 1.415 (4) | O2—S1—O1 | 120.11 (14) |
| N1—C8 | 1.427 (4) | N1—S1—C9 | 104.46 (12) |
| S=O | ~1.43 | - | - |
Note: The data presented are for related compounds and serve as an illustration of the parameters obtained from X-ray crystallography.
The analysis of crystal structures of bromo-substituted indoles often reveals significant intermolecular interactions, such as C—H⋯O, C—H⋯Br, and π–π stacking, which play a crucial role in the crystal packing.[1][3] Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts.[1][3]
Spectroscopic Data for Bromoindole Derivatives
Spectroscopic techniques provide complementary data for the full characterization of indole derivatives.
¹H NMR and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent |
| 5-Bromoindole | 6.52 (dd, 1H), 7.18 (d, 1H), 7.25 (t, 1H), 7.65 (d, 1H), 8.10 (br s, 1H) | 102.7, 113.2, 115.1, 123.5, 125.0, 128.2, 135.8 | CDCl₃ |
| 5-Bromo-1H-indole-3-carbaldehyde | 7.35 (dd, 1H), 7.42 (d, 1H), 8.15 (d, 1H), 8.35 (s, 1H), 10.0 (s, 1H), 12.2 (br s, 1H) | 113.8, 116.5, 123.9, 125.8, 127.1, 138.9, 140.2, 185.1 | DMSO-d₆ |
Note: Data is for representative bromoindole derivatives and is sourced from publicly available spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (indole) | 3400-3300 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (methoxy) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-Br stretch | 680-515 |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of the this compound derivative is mounted on a goniometer. Data is collected on a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å).[1] The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
NMR Spectroscopy
Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[4] ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound (1-2 mg) is ground with dry potassium bromide (100-200 mg) and pressed into a thin pellet.[5] The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[5]
Mass Spectrometry
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Visualizations
Workflow for X-ray Crystallographic Analysis
Caption: Workflow of X-ray Crystallographic Analysis.
Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques for Indole Derivatives.
References
- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the metabolic stability of different methoxy-substituted indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Substitution patterns on the indole ring profoundly influence the pharmacological and pharmacokinetic properties of these compounds. Among the various substituents, the methoxy group plays a crucial role in modulating metabolic stability, a critical parameter in drug design and development. This guide provides a comparative assessment of the metabolic stability of different methoxy-substituted indoles, supported by experimental data and detailed protocols.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often assessed by its half-life (t½) and intrinsic clearance (CLint) in liver microsomes. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability. The following table summarizes the in vitro metabolic stability of various methoxy-substituted indole derivatives compared to an unsubstituted indole. The data is derived from studies using mouse and human liver microsomes.
| Compound Name/Description | Substitution Pattern | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Indole | 2,3-unsubstituted | Mouse | 12.35 | Not Reported | [1] |
| 5-Methoxyindole derivative (Compound 8) | 5-Methoxy | Human | Not Reported (78% remaining after 1h) | Not Reported | [2] |
| 4-Methoxy bisbenzoyl indole (Compound 2) | 4-Methoxy | Human | Not Reported (56% remaining after 1h) | Not Reported | [2] |
| Indomethacin derivative | 5-Methoxy-2-methyl | Rat & Human | Not Reported | Not Reported | [3] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The percentage of compound remaining after a specific time point is another indicator of metabolic stability, with a higher percentage indicating greater stability.
Key Insights from Experimental Data
-
Influence of Methoxy Position: The position of the methoxy group on the indole ring can significantly impact metabolic stability. For instance, a study on benzoyl indoles showed that a 5-methoxy substituted compound (Compound 8) exhibited greater metabolic stability (78% remaining after 1 hour) compared to a related compound without this substitution.[2]
-
Role of Other Substituents: The presence and nature of other substituents on the indole core can also alter the metabolic fate. For example, the introduction of electron-withdrawing groups at the 3-position of the indole ring has been shown to increase metabolic stability.[1]
-
Metabolic Pathways: The primary route of metabolism for many indole derivatives involves oxidation by Cytochrome P450 (CYP) enzymes, particularly at the 3-position of the indole ring.[1][4] Methoxy groups themselves can be subject to O-demethylation, another common metabolic pathway.[3][5]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[8]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[6][8]
-
Positive control compounds (e.g., compounds with known high and low clearance)[7]
-
Internal standard for analytical quantification
-
Acetonitrile or methanol (ice-cold) to terminate the reaction[6]
-
Analytical instrument (e.g., LC-MS/MS)[9]
2. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[10]
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.[7]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.[6]
-
-
Incubation:
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 1-10 µM.[6][10]
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[10] A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.[7]
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10][11]
-
-
Reaction Termination and Sample Preparation:
-
Immediately stop the reaction by adding a volume of ice-cold acetonitrile or methanol (typically 2-3 times the volume of the aliquot) containing an internal standard.[6][9]
-
Vortex the samples and centrifuge at high speed to precipitate the proteins.[6]
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.[10]
-
3. Data Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.[9]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.[10]
-
Determine the elimination rate constant (k) from the slope of the linear regression line.[10]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[10]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[10]
Visualizing the Process
To further elucidate the experimental process, the following diagrams illustrate the workflow and a generalized metabolic pathway for indole derivatives.
References
- 1. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
A Comparative Analysis of the In-Vitro and In-Vivo Efficacy of Novel Indole-Based Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential. In the realm of oncology, novel indole-based compounds are continuously being developed and evaluated for their efficacy in combating various cancers. This guide provides an objective comparison of the in-vitro and in-vivo activities of recently developed indole-based compounds, supported by experimental data to aid researchers in the field of drug discovery and development.
Quantitative Data Summary
The following table summarizes the in-vitro and in-vivo anticancer activities of selected novel indole-based compounds from recent studies. This allows for a direct comparison of their potency and efficacy across different cancer models.
| Compound Class | Specific Compound Example | Target/Mechanism of Action | In-Vitro Model (Cell Line) | In-Vitro Efficacy (IC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Indole-based 1,3,4-Oxadiazoles | Compound 2e | EGFR Inhibition | HCT116 (Colorectal Carcinoma) | 6.43 ± 0.72 µM | - | - | [1][2] |
| A549 (Lung Adenocarcinoma) | 9.62 ± 1.14 µM | [1][2] | |||||
| A375 (Melanoma) | 8.07 ± 1.36 µM | [1][2] | |||||
| Indole-based Bcl-2 Inhibitors | Compound U2 | Bcl-2 Inhibition | MCF-7 (Breast Cancer) | Sub-micromolar | - | Favorable safety profile on normal cells | [3] |
| MDA-MB-231 (Breast Cancer) | Sub-micromolar | [3] | |||||
| A549 (Lung Cancer) | Sub-micromolar | [3] | |||||
| Indolo[2,3-b]quinolines | Neocryptolepine Analog 6a-d | DNA Intercalation, Topoisomerase II Inhibition | Ehrlich Ascites Carcinoma (EAC) cells | Stronger than reference drug | EAC-induced solid tumor in mice | Remarkable decrease in tumor volume | [4][5] |
| Indole-Chalcone Derivatives | Compound 33b | Tubulin Polymerization Inhibition | A549 (Lung Cancer) | 4.3 ± 0.2 µM | - | - | [6] |
| Fused Indole Derivatives | Compound 27q | Tubulin Polymerization Inhibition | A549 (Lung Cancer) | 0.15 ± 0.03 µM | - | - | [6] |
| MCF-7 (Breast Cancer) | 0.17 ± 0.05 µM | [6] | |||||
| HepG2 (Liver Cancer) | 0.25 ± 0.05 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of these indole-based compounds.
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116, A549, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the indole-based compounds and incubated for 48-72 hours. A control group with no compound treatment is also maintained.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In-Vivo Tumor Model (Ehrlich Ascites Carcinoma)
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Methodology:
-
Animal Model: Female Swiss albino mice are used for the study.
-
Tumor Induction: Ehrlich Ascites Carcinoma (EAC) cells are injected subcutaneously or intraperitoneally into the mice to induce tumor formation.
-
Compound Administration: Once the tumors are established, the mice are treated with the indole-based compounds (e.g., neocryptolepine analogs) or a control vehicle, typically via intraperitoneal injection, for a specified period.
-
Tumor Measurement: Tumor volume is measured daily using a Vernier caliper.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated groups to the control group.
-
Histopathological Analysis: At the end of the study, tumors and major organs can be collected for histopathological examination to assess the therapeutic effect and any potential toxicity.[4][5]
Visualizing Molecular Pathways and Experimental Processes
Diagrams are provided below to illustrate a key signaling pathway targeted by some of these compounds and a typical workflow for anticancer drug screening.
Apoptosis Signaling Pathway
Many indole-based anticancer compounds exert their effect by inducing programmed cell death, or apoptosis. The diagram below illustrates a simplified version of the intrinsic and extrinsic apoptosis pathways, which are often modulated by these compounds, for instance, by inhibiting anti-apoptotic proteins like Bcl-2.[3]
Caption: Simplified Apoptosis Signaling Pathway.
Experimental Workflow for Anticancer Compound Screening
The following diagram outlines a typical workflow for screening novel compounds for their anticancer activity, from initial in-vitro testing to more complex in-vivo studies.
Caption: Experimental Workflow for Anticancer Compound Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Mechanisms of Cell Death Induced by Different Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
Indole, a heterocyclic aromatic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. The position of substituents on the indole ring can dramatically influence their pharmacological effects, particularly their ability to induce cell death in cancer cells. This guide provides a comparative analysis of the cytotoxic mechanisms of three key indole isomers: indole, 3-methylindole (skatole), and 5-hydroxyindole, supported by experimental data and detailed protocols.
Data Presentation: Comparative Cytotoxicity of Indole Isomers
The cytotoxic effects of indole isomers are commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for indole and its selected isomers against various human cancer cell lines. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
| Indole Isomer/Derivative | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Indole-3-carboxylic acid | Caco-2 | >100 | 24 | Not Specified | [1] |
| Indole-3-acetic acid | Caco-2 | 0.52 | 24 | Not Specified | [1] |
| Indole-3-aldehyde | HepaRG | 1.98 | 24 | Not Specified | [1] |
| 3-Methylindole (Skatole) | Caco-2 | ~10 (significant proliferation reduction) | 24 | Not Specified | [1] |
| BEAS-2B (human bronchial epithelial) | 10 (induced apoptosis) | 24 | DNA fragmentation | [2] | |
| 5-Hydroxyindole | N1E-115 (neuroblastoma) | >10,000 (blocking effect) | Not Specified | Electrophysiology | [3] |
| 5-Hydroxyindole-3-carboxylic acid derivative (5d) | MCF-7 (breast cancer) | 4.7 | Not Specified | MTT Assay | [4] |
| Indole derivative (1c) | HeLa (cervical cancer) | 0.50 | Not Specified | MTT Assay | [5] |
| Indole derivative (1c) | HepG2 (liver cancer) | 0.9 | Not Specified | MTT Assay | [5] |
| Indole derivative (1c) | MCF-7 (breast cancer) | 0.55 | Not Specified | MTT Assay | [5] |
Note: The presented IC50 values are for different derivatives and under various experimental settings, highlighting the need for direct comparative studies.
Mechanisms of Cell Death: A Comparative Overview
Indole isomers induce cell death through various mechanisms, primarily apoptosis, with emerging evidence suggesting the involvement of other pathways like necrosis and autophagy.
Indole: Unsubstituted indole generally exhibits low cytotoxicity.[1] However, its derivatives can be potent inducers of cell death.
3-Methylindole (Skatole): This isomer has been shown to induce apoptosis in intestinal and bronchial epithelial cells.[2][6] The proposed mechanism involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that trigger cellular stress.[2][7] Key signaling pathways implicated include the activation of the Aryl Hydrocarbon Receptor (AhR) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[6]
5-Hydroxyindole: Derivatives of 5-hydroxyindole are potent inducers of apoptosis in various cancer cell lines.[4] The mechanisms often involve the modulation of the intrinsic apoptotic pathway, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation.[8]
Signaling Pathways
The cell death induced by indole isomers is orchestrated by complex signaling cascades. While there is overlap, some specificity has been observed.
Caption: General apoptotic pathways activated by indole derivatives.
Caption: Simplified signaling pathway for 3-methylindole-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
MTT Assay for Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Indole isomers (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the indole isomers for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[9][10][11][12][13]
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Materials:
-
Treated and untreated cells
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells according to the manufacturer's protocol.
-
Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate at room temperature as recommended by the manufacturer.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the results to the protein concentration of the lysates.
-
Experimental Workflow Visualization
Caption: A typical workflow for studying indole-induced cell death.
References
- 1. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-methylindole-induced toxicity to human bronchial epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive and non-competitive effects of 5-hydroxyindole on 5-HT3 receptors in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. bosterbio.com [bosterbio.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-bromo-6-methoxy-1H-indole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-bromo-6-methoxy-1H-indole, a halogenated indole derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety data for structurally similar chemicals, including other brominated indoles and anisoles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Halogenated organic compounds should be treated as potentially hazardous.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended to avoid inhalation.
Ventilation: All handling of this compound should occur in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2][3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][4] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.[1][2][3][4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected waste must be disposed of as hazardous chemical waste.
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][4][5]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, absorbent pads), and empty containers.
-
Store this waste in a designated, well-labeled, and securely sealed container. It is crucial to avoid mixing it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.
-
-
Storage:
-
Contact EHS:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure compliance with all local, state, and federal regulations.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal.
-
Key Data Summary
| Parameter | Information | Source |
| Common Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][4][5] |
| Personal Protective Equipment | Chemical-resistant gloves, safety glasses/goggles, lab coat, respirator (if needed). | |
| Handling Environment | Well-ventilated area, preferably a chemical fume hood. | [1][2][3] |
| Spill Cleanup (Solid) | Sweep or scoop to avoid dust, place in a sealed container for disposal. | [1][4] |
| Spill Cleanup (Liquid) | Use inert absorbent material, place in a sealed container for disposal. | [2] |
Disposal Workflow
References
Comprehensive Safety and Handling Guide for 4-bromo-6-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, handling, and disposal protocols for 4-bromo-6-methoxy-1H-indole, ensuring laboratory safety and regulatory compliance. The following procedures are based on established best practices for handling halogenated indole derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements: [3]
-
Body Protection: A standard laboratory coat must be worn.[3] For tasks with a higher risk of splashes, consider a chemical-resistant apron.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[3][4] For extended contact or handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended.[3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] When there is a splash hazard, tightly fitting safety goggles or a face shield should be used.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[6][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates should be used.[1][2]
-
Foot Protection: Closed-toe shoes must be worn in the laboratory at all times.[3]
Quantitative Data Summary:
| PPE Component | Specification | Standard |
| Eye Protection | Safety glasses with side shields (minimum) | ANSI Z87.1[3] |
| Tightly fitting safety goggles (for splash risk) | EN 166[5] | |
| Hand Protection | Disposable nitrile gloves (minimum) | |
| Respiratory | Particulate filter respirator | EN 143 or NIOSH/MSHA approved[1][2] |
| Body Protection | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Experimental Workflow:
Caption: Workflow for handling this compound.
Detailed Methodologies:
-
Preparation:
-
Before entering the laboratory, ensure you are wearing the minimum required PPE, including a lab coat, closed-toe shoes, and safety glasses.[3]
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Wear appropriate chemical-resistant gloves (nitrile minimum) before handling the compound.[3][4]
-
Perform all manipulations, including weighing and transferring, of this compound within the fume hood to prevent the release of dust or vapors into the laboratory environment.[6][7]
-
In case of accidental skin contact, wash the affected area immediately with plenty of soap and water.[1] If eye contact occurs, rinse cautiously with water for several minutes.[1]
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[7][8] Improper disposal can lead to environmental contamination and is a regulatory violation.
Disposal Workflow:
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All waste containing this compound, including unused material, contaminated consumables (e.g., pipette tips, weighing paper), and reaction residues, must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[7][8]
-
Do not mix halogenated waste with non-halogenated waste streams.[7]
-
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[8]
-
-
Decontamination of Empty Containers:
-
Final Disposal:
By adhering to these safety and logistical protocols, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
